Product packaging for m-PEG2-phosphonic acid(Cat. No.:)

m-PEG2-phosphonic acid

Cat. No.: B609244
M. Wt: 184.13 g/mol
InChI Key: PCGVEHCDYPVDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG2-phosphonic acid is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O5P B609244 m-PEG2-phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVEHCDYPVDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG2-phosphonic acid, a bifunctional molecule incorporating a short polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety, is a versatile building block in modern chemical and biomedical research. Its hydrophilic PEG component enhances aqueous solubility, while the phosphonic acid group provides a strong anchor to metal oxide surfaces and calcium ions. This unique combination of properties makes it a valuable tool in drug delivery, surface modification of materials, and the development of advanced biomaterials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and characterization protocols, and key applications with a focus on experimental methodologies.

Core Properties of this compound

This compound, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, possesses a distinct set of physicochemical properties that underpin its utility in various scientific domains.

PropertyValueSource
Chemical Formula C₅H₁₃O₅PBroadPharm
Molecular Weight 184.13 g/mol AxisPharm[1]
CAS Number 96962-41-3BroadPharm
Appearance Colorless to light yellow oil-
Purity ≥95% - 98%AxisPharm, BroadPharm[1]
Storage Temperature -20°CBroadPharm

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester intermediate, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis

Step 1: Michaelis-Arbuzov Reaction to Synthesize Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

This reaction forms the carbon-phosphorus bond, a key step in the synthesis of phosphonates.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-2-(2-methoxyethoxy)ethane (1 equivalent) and triethyl phosphite (1.2 equivalents).

    • The reaction can be carried out neat or in a high-boiling inert solvent like toluene.

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (2-(2-methoxyethoxy)ethyl)phosphonate is a colorless oil.

Step 2: Acid Hydrolysis to this compound

This step deprotects the phosphonate ester to yield the final phosphonic acid.

  • Materials:

    • Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

    • Concentrated Hydrochloric Acid (37%)

  • Procedure:

    • To the diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents).

    • Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

    • Monitor the reaction by ³¹P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess hydrochloric acid and water under reduced pressure (rotary evaporation).

    • The resulting crude this compound can be further purified by washing with a non-polar solvent like diethyl ether to remove any organic impurities, followed by drying under high vacuum.

Synthesis_Workflow reagents_step1 1-bromo-2-(2-methoxyethoxy)ethane + Triethyl phosphite intermediate Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate reagents_step1->intermediate Michaelis-Arbuzov (150-160°C) final_product This compound intermediate->final_product Acid Hydrolysis (Reflux) reagents_step2 Concentrated HCl Surface_Modification_Workflow substrate Titanium Dioxide Substrate cleaning Cleaning (Sonication, UV-Ozone) substrate->cleaning immersion Immersion in This compound solution cleaning->immersion rinsing Rinsing with Ethanol immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying characterization Surface Characterization drying->characterization

References

An In-depth Technical Guide to m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-2-phosphonic acid (m-PEG2-phosphonic acid), a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a high-affinity phosphonic acid headgroup, makes it a versatile tool for surface modification, drug targeting, and bioconjugation.

Core Concepts: Structure and Physicochemical Properties

Chemical Structure and Formula:

This compound consists of a methoxy-terminated diethylene glycol chain linked to a phosphonic acid group. This structure imparts both hydrophilicity, due to the PEG chain, and strong binding capabilities to metal oxides and calcium-rich surfaces, via the phosphonic acid moiety.[1][2][3]

Molecular Formula: C₅H₁₃O₅P

Molecular Weight: 184.13 g/mol [3]

CAS Number: 96962-41-3[4][5]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueNotes
Molecular Formula C₅H₁₃O₅P
Molecular Weight 184.13 g/mol [3]
CAS Number 96962-41-3[4][5]
Appearance White to off-white crystalline powder or solidBased on typical appearance of similar compounds.
Solubility Soluble in water and alcohol.[6]
Storage Temperature -20°C[5]
pKa pK₁: 2.38; pK₂: 7.74 (at 25°C)Data for Methylphosphonic acid.[6]
Melting Point 105-107 °CData for Methylphosphonic acid.[6]
Boiling Point 265.2 ± 23.0 °CPredicted data for Methylphosphonic acid.[6]
Density 1.495 ± 0.06 g/cm³Predicted data for Methylphosphonic acid.[6]

Synthesis of this compound

The synthesis of phosphonic acids can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and effective approach.[7][8] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate, which is then hydrolyzed to the phosphonic acid.

A logical workflow for the synthesis of this compound is depicted below. This would typically involve the reaction of a halogenated m-PEG2 derivative with a phosphite reagent, followed by hydrolysis.

G Conceptual Synthesis Workflow for this compound cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis A m-PEG2-halide (e.g., bromide or chloride) C Dialkyl m-PEG2-phosphonate A->C + B Trialkyl phosphite (e.g., triethyl phosphite) B->C + D Dialkyl m-PEG2-phosphonate F This compound D->F + E Acidic or basic hydrolysis (e.g., HCl or NaOH) E->F +

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocols and Applications

This compound is a key reagent in various applications, primarily centered around its ability to modify surfaces and act as a hydrophilic linker.

Surface Modification of Metal Oxide Nanoparticles

The phosphonic acid group exhibits a strong and stable interaction with metal oxide surfaces, such as iron oxide, silica, and titania.[1][9][10] This allows for the formation of a hydrophilic and biocompatible PEG layer on the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein binding, and prolong circulation times in vivo.[9][11]

Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol is a generalized procedure based on methodologies described in the literature.[12][13]

  • Preparation of IONP Suspension: Disperse the desired amount of IONPs in a suitable solvent. For hydrophobic IONPs, this may be an organic solvent like dichloromethane (B109758), while hydrophilic IONPs can be dispersed in water.[12]

  • Preparation of this compound Solution: Dissolve this compound in a solvent that is miscible with the IONP suspension (e.g., a mixture of dichloromethane and methanol (B129727) for hydrophobic IONPs, or water for hydrophilic IONPs).[12]

  • Ligand Exchange Reaction: Add the this compound solution to the IONP suspension. The molar ratio of the PEG linker to the iron content of the IONPs is a critical parameter that will influence the PEG density on the surface.[12]

  • Incubation: Sonicate the reaction mixture for a defined period (e.g., 1 hour on, 1 hour off, repeated three times) and then allow it to react overnight at room temperature with stirring.[12]

  • Purification: Purify the PEGylated IONPs to remove excess unbound this compound. This can be achieved by methods such as magnetic separation (for magnetic IONPs), centrifugation, or dialysis.

  • Characterization: Characterize the resulting PEGylated IONPs to confirm successful surface modification.

Quantitative Analysis of PEG Density

The density of the PEG chains on the nanoparticle surface is a critical parameter that influences its biological behavior. Several methods can be used for its quantification:

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the coated nanoparticles upon heating, which can be correlated to the amount of grafted PEG.[14]

  • High-Performance Liquid Chromatography (HPLC): The PEG can be displaced from the nanoparticle surface and quantified by HPLC.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the amount of PEG ligands after their release from the nanoparticle surface.[17]

  • Fluorescence-based Assays: If a fluorescently labeled PEG is used, the surface density can be quantified by measuring the fluorescence intensity.[14]

The workflow for a typical surface modification and characterization process is illustrated below.

G Workflow for Surface Modification and Characterization of Nanoparticles cluster_0 Characterization Techniques A Nanoparticle Suspension C Ligand Exchange Reaction A->C B This compound Solution B->C D Purification (e.g., Magnetic Separation, Dialysis) C->D E Characterization D->E F Dynamic Light Scattering (DLS) (Hydrodynamic Size) E->F G Zeta Potential (Surface Charge) E->G H Transmission Electron Microscopy (TEM) (Morphology) E->H I Quantitative PEG Density Analysis (TGA, HPLC, qNMR) E->I

Caption: Workflow for nanoparticle surface modification and characterization.

Bone-Targeting Drug Delivery

The phosphonic acid group has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[18] This property makes this compound an excellent targeting ligand for the delivery of therapeutics to bone tissue. By conjugating a drug to the PEG portion of the molecule, the phosphonic acid can act as a "bone hook," concentrating the therapeutic at the desired site. This is particularly relevant for the treatment of bone diseases such as osteoporosis, Paget's disease, and bone metastases.[3]

Experimental Protocol: In Vitro Hydroxyapatite Binding Assay

This protocol provides a general method to assess the bone-binding affinity of molecules functionalized with this compound.[18][19]

  • Preparation of Test Compound: Synthesize the conjugate of the drug of interest with this compound.

  • Preparation of Hydroxyapatite Slurry: Prepare a suspension of hydroxyapatite (HA) powder in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Binding Assay:

    • Add a known concentration of the test compound to the HA slurry.

    • Incubate the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.

    • As a control, incubate the test compound in the buffer without HA.

  • Separation: Centrifuge the samples to pellet the HA particles.

  • Quantification: Measure the concentration of the unbound test compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or fluorescence spectroscopy if the compound is labeled).

  • Calculation: The amount of bound compound can be calculated by subtracting the concentration of the unbound compound from the initial concentration.

The logical relationship for the bone-targeting mechanism is outlined in the following diagram.

G Logical Relationship of Bone-Targeting Mechanism A Drug-PEG-Phosphonic Acid Conjugate B Systemic Circulation A->B Administered D Selective Binding A->D via Phosphonic Acid C Bone Tissue (Hydroxyapatite) B->C Reaches C->D Mediates E Increased Local Drug Concentration D->E F Therapeutic Effect E->F

References

An In-Depth Technical Guide to m-PEG2-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: m-PEG2-phosphonic acid is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. It incorporates a short, hydrophilic diethylene glycol (PEG2) chain and a terminal phosphonic acid group. This unique structure imparts valuable properties, such as increased aqueous solubility for conjugated molecules and a strong affinity for specific inorganic surfaces.[1][2] Its principal applications lie in the development of advanced drug delivery systems, surface modification of materials, and as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Handling Properties

The key quantitative data for this compound are summarized below, providing a clear reference for experimental design and material handling.

PropertyValueReferences
Molecular Weight 184.1 g/mol [1][5][6]
Molecular Formula C₅H₁₃O₅P[1][5]
CAS Number 96962-41-3[1][2][3][5]
Typical Purity ≥98%[1][5][6]
Appearance Varies (often a solid or oil)-
Storage Conditions -20°C[1][5][7]
Solubility Water-soluble[1][2]

Core Applications & Signaling Pathways

The versatility of this compound stems from its distinct functional ends, enabling its use in several cutting-edge biomedical applications.

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a PEG-based linker for the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker physically connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, forming a ternary complex that triggers the degradation cascade.

PROTAC_Mechanism cluster_0 PROTAC Action P PROTAC (Target Ligand-Linker-E3 Ligand) TC Ternary Complex (TP-PROTAC-E3) P->TC TP Target Protein TP->TC E3 E3 Ubiquitin Ligase E3->TC TP_Ub Polyubiquitinated Target Protein TC->TP_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->TP_Ub Proteasome Proteasome TP_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC mechanism of action.
Bone-Targeted Drug Delivery

The phosphonic acid functional group has a strong affinity for calcium ions, which are abundant in bone tissue.[4][8] This property allows for the targeted delivery of therapeutic agents to bone. By conjugating a drug to this compound, the resulting molecule can selectively accumulate in bone, enhancing therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]

Bone_Targeting_Logic cluster_1 Targeted Drug Delivery to Bone Conjugate Drug-PEG2-Phosphonic Acid Conjugate Circulation Systemic Circulation Conjugate->Circulation Administration Bone Bone Tissue (High Ca²⁺ Concentration) Circulation->Bone Targeting via PO₃H₂-Ca²⁺ Affinity Accumulation Selective Accumulation Bone->Accumulation Release Localized Drug Release Accumulation->Release Synthesis_Workflow cluster_2 McKenna Reaction Workflow Start m-PEG2-diethyl phosphonate (Precursor) Step1 1. Add TMSBr in DCM (anhydrous) Start->Step1 Intermediate Silylated Intermediate Step1->Intermediate Step2 2. Add Methanol (Methanolysis) Intermediate->Step2 Product This compound (Final Product) Step2->Product

References

An In-depth Technical Guide to m-PEG2-phosphonic acid (CAS 96962-41-3) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG2-phosphonic acid (CAS 96962-41-3), a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders. This document consolidates available data on its physicochemical properties, outlines general experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts and Physicochemical Properties

This compound, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative incorporating a terminal phosphonic acid moiety. This heterobifunctional structure imparts desirable characteristics for its use as a linker in PROTACs. The PEG portion enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule, while the phosphonic acid group can serve as a versatile synthetic handle for conjugation to a ligand for an E3 ubiquitin ligase or a target protein of interest (POI).[1][2][3]

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that a complete, experimentally verified dataset for all physicochemical properties is not publicly available, and the information presented is aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96962-41-3[1]
Molecular Formula C₅H₁₃O₅P[1]
Molecular Weight 184.13 g/mol [1]
Appearance Not specified (likely a liquid or solid)-
Purity Typically ≥95%Supplier Data
Storage Conditions 2-8°C or -20°CSupplier Data
Solubility Soluble in water and polar organic solvents[1][2]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
pKa Data not available-

Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][5] A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][7] Short-chain PEG linkers like this compound are frequently employed to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[2] The flexibility of the PEG chain can also be advantageous in allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex, which is essential for efficient ubiquitination of the target protein.[6][7]

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a PROTAC utilizing a PEG-phosphonic acid linker and for the subsequent evaluation of its activity.

General Protocol for PROTAC Synthesis using a PEG-Phosphonic Acid Linker

This protocol describes a representative synthetic workflow for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker with a phosphonic acid terminus. The specific coupling chemistry will depend on the available functional groups on the respective ligands.

Materials:

  • Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, hydroxyl, or halide).

  • E3 ligase ligand with a suitable functional group.

  • This compound (or its ester derivative).

  • Coupling reagents (e.g., EDC, HATU, DCC).

  • Bases (e.g., DIPEA, triethylamine).

  • Anhydrous solvents (e.g., DMF, DMSO, CH₂Cl₂).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

  • Activation of the Phosphonic Acid: If starting with the free phosphonic acid, it may need to be converted to a more reactive species, such as a phosphonyl chloride or a mixed anhydride, to facilitate coupling.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and the activated this compound linker in an appropriate anhydrous solvent.

    • Add a suitable base to neutralize any acid formed during the reaction.

    • Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the E3 ligase-linker conjugate using column chromatography or preparative HPLC.

  • Second Coupling Reaction:

    • The terminal functional group of the PEG linker (introduced if the phosphonic acid was initially coupled) is now used to attach the POI ligand.

    • Dissolve the purified E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous solvent.

    • Add the appropriate coupling reagents and base.

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

The following diagram illustrates a generalized experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Workflow General Experimental Workflow for PROTAC Development cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Coupling1 First Coupling POI_Ligand->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Second Coupling E3_Ligand->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Treatment PROTAC Treatment Pure_PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

References

Synthesis of m-PEG2-Phosphonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-PEG2-phosphonic acid, a valuable bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances solubility and pharmacokinetic properties, while the phosphonic acid moiety offers a versatile handle for conjugation or for targeting specific tissues, such as bone.[1][2] This document details the synthetic pathway, including experimental protocols for each step, and presents relevant data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction. This is followed by the hydrolysis of the ester to yield the final phosphonic acid. The overall synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis A 1-Bromo-2-(2-methoxyethoxy)ethane (B10149) C Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate A->C Heat B Triethyl phosphite (B83602) B->C D Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate F This compound D->F Reflux E Hydrochloric Acid (conc.) E->F

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane (Precursor)

The necessary starting material, 1-bromo-2-(2-methoxyethoxy)ethane, can be synthesized from di(ethylene glycol) monomethyl ether.

Reaction Scheme:

Experimental Procedure: [3][4]

  • To a 25-mL round-bottomed flask equipped with a magnetic stir bar and under a positive flow of nitrogen, add di(ethylene glycol) monomethyl ether (1.87 g, 15.60 mmol).

  • Cool the flask in an ice bath and stir the solution for 15 minutes.

  • Slowly add phosphorus tribromide (2.11 g, 0.73 mL, 7.81 mmol) dropwise over a period of 10 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 14 hours.

  • Heat the solution in a 90 °C oil bath for 1 hour, during which the solution will turn yellow.

  • Cool the reaction mixture to room temperature and pour it onto a mixture of 30 g of ice and water.

  • Neutralize the solution by the careful addition of a 10% aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.

  • Concentrate the filtrate under reduced pressure to afford 1-bromo-2-(2-methoxyethoxy)ethane as a colorless oil. The product is typically of sufficient purity for use in the next step without further purification.

Parameter Value
Starting MaterialDi(ethylene glycol) monomethyl ether
ReagentPhosphorus tribromide
Reaction Time14 hours at RT, 1 hour at 90 °C
Work-upAqueous work-up and extraction
Product1-Bromo-2-(2-methoxyethoxy)ethane

Table 1: Summary of the synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane.

Step 1: Synthesis of Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds.[1][5] It involves the reaction of a trialkyl phosphite with an alkyl halide.

Reaction Scheme:

Experimental Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-2-(2-methoxyethoxy)ethane (1.0 equivalents) and triethyl phosphite (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature and stir the reaction for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The crude diethyl (2-(2-methoxyethoxy)ethyl)phosphonate can be purified by further vacuum distillation or by column chromatography on silica (B1680970) gel.

Parameter Value
Starting Material1-Bromo-2-(2-methoxyethoxy)ethane
ReagentTriethyl phosphite
Reaction Temperature140-160 °C
Reaction Time4-6 hours
PurificationVacuum distillation or column chromatography
ProductDiethyl (2-(2-methoxyethoxy)ethyl)phosphonate

Table 2: Summary of the Michaelis-Arbuzov reaction for the synthesis of diethyl (2-(2-methoxyethoxy)ethyl)phosphonate.

Step 2: Hydrolysis of Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[6][7]

Reaction Scheme:

Experimental Procedure: [7]

  • In a round-bottomed flask, dissolve diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1.0 equivalent) in concentrated hydrochloric acid (e.g., 6 M to 12 M).

  • Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess hydrochloric acid under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or by chromatography if necessary. Due to the high polarity of the product, purification can be challenging.

Parameter Value
Starting MaterialDiethyl (2-(2-methoxyethoxy)ethyl)phosphonate
ReagentConcentrated Hydrochloric Acid
Reaction ConditionReflux
Reaction Time6-12 hours
Work-upRemoval of volatiles under reduced pressure
ProductThis compound

Table 3: Summary of the hydrolysis of diethyl (2-(2-methoxyethoxy)ethyl)phosphonate.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of functional group transformations. The key steps and their relationships are visualized in the following diagram.

Logical_Flow Start Di(ethylene glycol) monomethyl ether Precursor 1-Bromo-2-(2-methoxyethoxy)ethane Start->Precursor Bromination (PBr3) Intermediate Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate Precursor->Intermediate Michaelis-Arbuzov Reaction (P(OEt)3, Heat) Final_Product This compound Intermediate->Final_Product Acid Hydrolysis (HCl, Reflux)

References

Technical Guide: Properties and Applications of the m-PEG2-phosphonic acid Hydrophilic Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the m-PEG2-phosphonic acid linker, a versatile tool in bioconjugation, drug delivery, and materials science. It details the linker's core physicochemical properties, its primary applications, and generalized experimental methodologies.

Core Physicochemical Properties

This compound is a short-chain, hydrophilic spacer molecule featuring a terminal methoxy (B1213986) group and a phosphonic acid functional group. The polyethylene (B3416737) glycol (PEG) component is renowned for its ability to enhance the aqueous solubility and biocompatibility of conjugated molecules.[1][2][3] The phosphonic acid group provides a unique functionality for strong binding to metal oxides and calcium ions.[4][5]

1.1 Quantitative Data Summary

The key specifications for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₃O₅P[1]
Molecular Weight 184.1 g/mol [1]
CAS Number 96962-41-3[1][6]
Purity Typically ≥95% - 98%[1][4]
Storage Condition -20°C[1][7]
Appearance Varies (often solid or viscous oil)Supplier dependent

1.2 Key Structural Features and Their Implications

  • Hydrophilic PEG Chain : The two ethylene (B1197577) glycol units confer hydrophilicity, which is crucial for increasing the solubility of hydrophobic drugs or biomolecules in aqueous media.[1][2] This property is essential for improving formulation stability and bioavailability.[3] Longer PEG chains generally result in better water solubility.[1][6]

  • Phosphonic Acid Group (-PO₃H₂) : This terminal group is a strong metal chelator. Its high affinity for calcium ions allows for targeted delivery to bone tissue (hydroxyapatite).[4] Furthermore, it forms robust, stable bonds with metal oxide surfaces, making it an excellent anchoring group for modifying nanoparticles (e.g., iron oxide) or medical implants.[5][8][9]

Below is a diagram illustrating the chemical structure of this compound.

CH3 CH₃–O– PEG1 CH₂CH₂–O– CH3:e->PEG1:w PEG2 CH₂CH₂– PEG1:e->PEG2:w P P PEG2:e->P:w OH1 OH P:w->OH1:e OH2 OH P:s->OH2:n O O P:n->O:s

Caption: Chemical structure of this compound.

Applications in Research and Development

The unique combination of a hydrophilic spacer and a strong metal-binding group makes this compound suitable for several advanced applications.

2.1 Bone-Targeted Drug Delivery The phosphonic acid moiety has a high affinity for the calcium phosphate (B84403) mineral (hydroxyapatite) that constitutes bone.[4] This allows for the targeted accumulation of drugs conjugated to the linker in bone tissues, which can enhance therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]

Bone Bone Surface (Hydroxyapatite, Ca²⁺ rich) Linker {this compound Linker | Hydrophilic Spacer} Linker->Bone Strong Chelation (P-O-Ca²⁺ bonds) Drug Therapeutic Agent Drug->Linker Covalent Bond

Caption: Mechanism of bone targeting via phosphonic acid chelation.

2.2 Surface Modification of Materials this compound is used to functionalize surfaces such as metal oxide nanoparticles and medical implants.[8][9] The phosphonic acid group acts as a stable anchor to the surface, while the hydrophilic PEG chain extends outwards, creating a "stealth" layer that can improve biocompatibility, reduce protein fouling, and prolong circulation time in biological systems.[8]

2.3 PROTAC Linkers This molecule serves as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][11] The PEG component of the linker provides the necessary spacing and solubility for the PROTAC molecule to effectively form this ternary complex.

Experimental Protocols and Methodologies

Disclaimer: The following are generalized protocols. Specific reaction conditions, including stoichiometry, solvent, temperature, and purification methods, must be optimized for each unique application.

3.1 General Synthesis of Phosphonic Acid Linkers While a specific protocol for this compound is not publicly detailed, phosphonic acids are commonly synthesized via methods like the Michaelis-Arbuzov reaction .[12] This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965) ester, which is subsequently hydrolyzed to the phosphonic acid.[12]

3.2 Generalized Bioconjugation Workflow this compound is primarily an anchoring group. For bioconjugation to proteins or other molecules, it is typically incorporated into a heterobifunctional linker (e.g., with an NHS ester or maleimide (B117702) at the other end). The workflow below illustrates a general process.

start Starting Materials - Drug/Molecule with reactive group - Heterobifunctional Linker - Target Biomolecule (e.g., Antibody) step1 Step 1: Linker Activation & Conjugation to Drug (e.g., NHS-ester reaction with amine) start->step1 intermediate Intermediate Product: Drug-Linker Conjugate step1->intermediate step2 Step 2: Purification (e.g., HPLC, Chromatography) intermediate->step2 step3 Step 3: Conjugation to Target Biomolecule step2->step3 final_product Final Product: Biomolecule-Linker-Drug Conjugate step3->final_product characterization Characterization (MS, NMR, HPLC) final_product->characterization

Caption: Generalized workflow for a bioconjugation experiment.

3.3 Key Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the linker and its conjugates.

  • Mass Spectrometry (MS) : Verifies the molecular weight of the final conjugated product.

  • High-Performance Liquid Chromatography (HPLC) : Used for purification and to assess the purity of the final product.

Visualized Mechanism of Action: PROTACs

As a component in PROTACs, the this compound based linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The diagram below illustrates this mechanism.

cluster_ternary Ternary Complex Formation TP Target Protein TP_c Target Protein E3 E3 Ubiquitin Ligase PROTAC PROTAC (with PEG Linker) PROTAC->TP PROTAC->E3 E3_c E3 Ligase PolyUb Polyubiquitinated Target Protein E3_c->TP_c Ubiquitination PROTAC_c PROTAC Ub Ubiquitin (Ub) Ub->E3_c Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition & Entry Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action for targeted protein degradation.

References

role of phosphonic acid group in surface binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Phosphonic Acid Group in Surface Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for drug delivery, medical implant technology, and biosensing. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its exceptional ability to form robust, well-ordered self-assembled monolayers (SAMs) on a wide array of metal oxide surfaces. This technical guide provides a comprehensive overview of the pivotal role of the phosphonic acid group in surface binding. It delves into the fundamental binding mechanisms, presents quantitative binding data, outlines key experimental protocols for characterization, and explores its applications, particularly within the realm of drug development.

The Phosphonic Acid Group: A Superior Anchor for Surface Modification

The phosphonic acid group is characterized by a phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH). Its strong affinity for metal oxide surfaces stems from its ability to form stable, multidentate coordination bonds with surface metal atoms. This interaction leads to the formation of highly organized and durable self-assembled monolayers, which are critical for tailoring the interfacial properties of materials.

Mechanisms of Surface Binding

The interaction between phosphonic acids and metal oxide surfaces is a complex process that can proceed through several binding motifs. The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface hydroxylation, the solvent, and the structure of the phosphonic acid molecule itself.

Upon approaching a hydroxylated metal oxide surface, the phosphonic acid can engage in a condensation reaction, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. The primary binding modes are:

  • Monodentate: One of the phosphonic acid's oxygen atoms binds to a single metal atom on the surface.

  • Bidentate: Two of the phosphonic acid's oxygen atoms bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).

  • Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface, leading to the most stable and robust attachment.

The binding process is often accompanied by the deprotonation of the phosphonic acid group.[1] Studies have shown that the binding motif can also be dependent on the surface coverage; for instance, a transition from a tridentate to a bidentate binding mode has been observed as monolayer saturation is approached.[2]

G cluster_surface Metal Oxide Surface cluster_pa Phosphonic Acid cluster_binding Binding Modes Surface M-OH M-OH M-OH M-OH PA P OH OH =O R Monodentate Monodentate PA:o1->Monodentate Bidentate Bidentate PA:o2->Bidentate PA:o3->Bidentate Tridentate Tridentate PA:o1->Tridentate PA:o2->Tridentate PA:o3->Tridentate Monodentate->Surface:f0 P-O-M Bidentate->Surface:f1 P-O-M Bidentate->Surface:f2 P-O-M Tridentate->Surface:f1 P-O-M Tridentate->Surface:f2 P-O-M Tridentate->Surface:f3 P-O-M

Binding modes of phosphonic acid to a metal oxide surface.

Quantitative Analysis of Surface Binding

The strength and stability of the phosphonic acid-surface interaction can be quantified using various analytical techniques. The binding affinity is often expressed in terms of adsorption constants (K) or Langmuir constants (b).

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity ConstantReference
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[3]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[3]
Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹[3]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[3]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[3]
Phosphate (as a proxy)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[3]

The formation of well-ordered SAMs is also a critical aspect of surface modification. The molecular order and orientation within these monolayers can be characterized by techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum-Frequency Generation (SFG) spectroscopy, which can provide information on the tilt angle of the alkyl chains.

Phosphonic AcidSubstrateTechniqueChain Tilt Angle (°)Reference
Octadecylphosphonic acidSilicon OxideNEXAFS37[4][5]
11-Hydroxyundecylphosphonic acidSilicon OxideNEXAFS47[4]
Octadecylphosphonic acidSilicon OxideSFG38[4]
11-Hydroxyundecylphosphonic acidSilicon OxideSFG43[4]

Experimental Protocols for Surface Functionalization and Characterization

A variety of experimental techniques are employed to prepare and characterize phosphonic acid-modified surfaces.

Surface Preparation and Monolayer Formation

A common and effective method for the formation of phosphonic acid SAMs is the "Tethering by Aggregation and Growth" (T-BAG) method.[6][7]

Protocol: T-BAG Method for Phosphonic Acid Monolayer Formation on Titanium

  • Substrate Cleaning: Titanium substrates are sequentially sonicated in a series of solvents (e.g., acetone, isopropanol, and methanol) for 15 minutes each to remove organic contaminants.

  • Surface Activation: The cleaned substrates are treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate a fresh, hydroxylated oxide layer.

  • Monolayer Deposition: The activated substrates are immersed in a dilute solution (typically 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol (B145695) or toluene) for a specified duration (e.g., 24-72 hours) at room temperature.

  • Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

Surface Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the presence of the phosphonic acid monolayer. High-resolution scans of the P 2p, C 1s, and O 1s regions provide information about the chemical states and bonding environment.[6][8]

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analytical technique that provides detailed molecular information about the outermost layer of the material, confirming the identity of the immobilized phosphonic acid.[6]

  • Contact Angle Goniometry: This technique measures the wettability of the surface, which is indicative of the successful formation of a hydrophobic or hydrophilic monolayer, depending on the terminal group of the phosphonic acid.

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and to assess the smoothness and completeness of the self-assembled monolayer.[8]

G cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization cluster_app Application Clean Substrate Cleaning (Sonication) Activate Surface Activation (Oxygen Plasma) Clean->Activate Deposit Monolayer Deposition (T-BAG Method) Activate->Deposit XPS XPS Deposit->XPS ToF_SIMS ToF-SIMS Deposit->ToF_SIMS Contact_Angle Contact Angle Deposit->Contact_Angle AFM AFM Deposit->AFM Immobilize Biomolecule Immobilization XPS->Immobilize ToF_SIMS->Immobilize Contact_Angle->Immobilize AFM->Immobilize

Experimental workflow for surface functionalization and characterization.

Applications in Drug Development and Biomedical Science

The ability to precisely control surface properties using phosphonic acid SAMs has significant implications for drug development and biomedical applications.

  • Targeted Drug Delivery: Nanoparticles functionalized with phosphonic acids can be used to create targeted drug delivery systems. The phosphonate (B1237965) group provides a stable anchor to the nanoparticle surface, while the terminal end of the molecule can be modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.[9][10]

  • Biocompatible Coatings for Implants: Phosphonic acids are used to modify the surfaces of metallic implants (e.g., titanium, zirconium) to improve their biocompatibility and promote osseointegration.[9][10] For instance, SAMs with terminal hydroxyl or carboxyl groups can be used to covalently immobilize bone morphogenetic proteins (BMPs) to enhance bone growth around the implant.[6]

  • Biosensors: The well-ordered nature of phosphonic acid SAMs is advantageous for the development of highly sensitive and specific biosensors. The terminal groups of the phosphonic acids can be functionalized to capture specific biomolecules, and the change in the surface properties upon binding can be detected by various transduction methods.[4][7]

G cluster_factors Influencing Factors cluster_properties SAM Properties cluster_performance Application Performance Substrate Substrate Properties (e.g., Metal Oxide Type, Crystallinity) Order Order & Packing Density Substrate->Order Stability Chemical & Thermal Stability Substrate->Stability PA_Structure Phosphonic Acid Structure (e.g., Chain Length, Terminal Group) PA_Structure->Order PA_Structure->Stability Functionality Surface Functionality PA_Structure->Functionality Process Process Parameters (e.g., Solvent, Temperature, Time) Process->Order Process->Stability Performance Device/System Performance (e.g., Biocompatibility, Sensor Sensitivity) Order->Performance Stability->Performance Functionality->Performance

Logical relationship of factors influencing SAM quality and performance.

Conclusion

The phosphonic acid group is a powerful and versatile tool for the modification of metal oxide surfaces. Its ability to form strong, stable, and well-ordered self-assembled monolayers provides a robust platform for tailoring the interfacial properties of materials for a wide range of applications. In the field of drug development and biomedical science, phosphonic acid-based surface functionalization is instrumental in advancing targeted drug delivery systems, improving the performance of medical implants, and enhancing the sensitivity of biosensors. A thorough understanding of the binding mechanisms and the factors influencing monolayer formation is crucial for the rational design and fabrication of next-generation functional materials.

References

An In-Depth Technical Guide to m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of methoxy-polyethylene glycol (2) phosphonic acid (m-PEG2-phosphonic acid), a bifunctional molecule increasingly utilized in bioconjugation, surface modification, and drug delivery systems. We will explore its core properties, primary applications, and the fundamental experimental approaches for its use.

Core Concepts and Chemical Structure

This compound is a short-chain, hydrophilic linker composed of three key components:

  • A methoxy (m-) group, which provides a chemically inert cap.

  • A short polyethylene glycol (PEG) chain with two repeating ethylene (B1197577) glycol units. This PEG linker is responsible for enhancing the water solubility of molecules it is attached to.[1][2]

  • A terminal phosphonic acid (-PO₃H₂) group . This functional group is the molecule's reactive anchor, enabling strong binding to metal oxide surfaces and interaction with mineralized tissues.[3][4]

The combination of a hydrophilic, non-fouling PEG chain and a high-affinity phosphonic acid anchor makes this molecule a versatile tool in biomedical and materials science research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including calculating molar equivalents for reactions and ensuring appropriate storage conditions.

PropertyValueSource
CAS Number 96962-41-3[1][2]
Molecular Formula C₅H₁₃O₅P[2]
Molecular Weight 184.1 g/mol [2][5]
Typical Purity ≥95% - 98%[2][3][5]
Appearance White Solid[6]
Solubility Soluble in water[6]
Storage Conditions -20°C, keep dry[2][6]

Key Applications and Mechanisms

The unique structure of this compound lends itself to several advanced applications.

The phosphonic acid moiety forms robust, stable bonds with a variety of metal oxides, including titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and zinc oxide (ZnO).[4][7][8][9] This interaction is leveraged to create self-assembled monolayers (SAMs) that alter the surface properties of materials.[6][8][9]

  • Improved Biocompatibility: By coating implantable medical devices (e.g., titanium dental implants), the PEG chain creates a hydrophilic, protein-resistant surface, which can reduce non-specific protein adsorption and improve osseointegration.[3][6]

  • Nanoparticle Stabilization: When used to coat metal oxide nanoparticles, this compound prevents aggregation and the formation of a protein corona in biological media, which is crucial for applications in nanomedicine.[10]

G cluster_0 Workflow: Surface Modification A Metal Oxide Substrate (e.g., TiO₂) B Immersion in This compound Solution A->B Step 1 C Self-Assembled Monolayer (SAM) Formation B->C Step 2 (Chemisorption) D Functionalized Surface: - Hydrophilic - Protein Resistant C->D Result

Caption: Workflow for modifying metal oxide surfaces with this compound.

The phosphonic acid group has a strong affinity for calcium ions.[3][4] This property is exploited for targeting drugs to bone tissue.

  • Bone-Targeted Therapies: By conjugating a therapeutic agent to this compound, the resulting molecule can selectively accumulate in bones. This targeted approach increases the local concentration of the drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[3]

This compound is employed as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][11] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade specific target proteins.

  • Mechanism: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound can serve as, or be part of, this linker. Its primary roles are to provide proper spacing and orientation for the two ligands and to improve the overall solubility and pharmacokinetic properties of the PROTAC molecule.[11]

G cluster_1 PROTAC Mechanism of Action TP Target Protein Ub Ubiquitin Transfer TP->Ub E3 E3 Ubiquitin Ligase E3->TP proximity-induced PROTAC PROTAC Molecule PROTAC->TP binds PROTAC->E3 binds Linker This compound (as Linker) Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Logical relationship of a PROTAC utilizing a PEG linker to induce protein degradation.

Experimental Protocols and Methodologies

Detailed experimental procedures are highly dependent on the specific application. The following sections provide generalized protocols that serve as a starting point for experimental design.

While multiple pathways exist for creating phosphonic acids, a common laboratory- and industrial-scale method involves the hydrolysis of a corresponding dialkyl phosphonate (B1237965) ester.[12]

  • Starting Material: Diethyl ester of m-PEG2-phosphonate.

  • Reaction: The ester is refluxed in a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl).[12]

  • Workup: Following the reaction, the excess acid and water are removed by distillation. An azeotropic distillation with a solvent like toluene (B28343) can be used to remove final traces of water.

  • Purification: The resulting this compound is often of high purity but can be further dried in a desiccator over P₄O₁₀ if necessary.[12]

This protocol describes a representative method for creating a self-assembled monolayer of this compound on a TiO₂ surface, a common procedure for biomedical implants.

Materials:

Procedure:

  • Substrate Cleaning: Thoroughly clean the TiO₂ substrate to ensure a pristine surface for monolayer formation. This is typically achieved by sequential sonication in isopropanol and deionized water, followed by drying under a stream of nitrogen gas.

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in the chosen anhydrous solvent.

  • Immersion and SAM Formation: Immerse the cleaned TiO₂ substrate into the this compound solution. The formation of the phosphonate-TiO₂ bond occurs via chemisorption. Allow the immersion to proceed for a period of 12-24 hours at room temperature to ensure complete monolayer formation.[8]

  • Rinsing: After immersion, remove the substrate and rinse it thoroughly with the fresh solvent to remove any non-covalently bound (physisorbed) molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization (Optional but Recommended): The modified surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and changes in surface chemistry, and contact angle measurements to verify increased hydrophilicity.

G cluster_0 Experimental Workflow: TiO₂ Surface Functionalization A 1. Substrate Cleaning (Sonication in IPA/H₂O) C 3. Immersion of Substrate (12-24 hours at RT) A->C B 2. Preparation of 1-5 mM this compound solution in anhydrous THF B->C D 4. Rinsing with Fresh Solvent C->D E 5. Drying (Nitrogen Stream) D->E F 6. Characterization (XPS, Contact Angle) E->F

Caption: Step-by-step experimental workflow for TiO₂ surface functionalization.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and materials science. Its simple, well-defined structure provides a robust platform for enhancing solubility, enabling targeted delivery to bone, and creating biocompatible, anti-fouling surfaces on a variety of materials. The principles and protocols outlined in this guide offer a foundational understanding for harnessing the potential of this important molecule in advanced applications.

References

A Technical Guide to Self-Assembled Monolayers of Phosphonic Acids: Formation, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of phosphonic acids represent a robust and versatile platform for the surface modification of a wide range of materials, particularly metal oxides. Their inherent stability and the flexibility to introduce a vast array of functional groups make them highly attractive for applications spanning from biomedical devices and drug delivery systems to molecular electronics and biosensors. This technical guide provides an in-depth overview of the core principles of phosphonic acid SAMs, detailing their formation, characterization, and key applications.

Core Concepts of Phosphonic Acid Self-Assembled Monolayers

Phosphonic acid-based SAMs are ordered molecular assemblies that spontaneously form on a substrate. The molecules, known as precursors, consist of three key components: a phosphonic acid headgroup that anchors to the substrate, a spacer (typically an alkyl chain), and a terminal functional group that dictates the surface properties of the modified material.

The primary advantage of phosphonic acids over other common SAM precursors, such as thiols and silanes, lies in their strong and stable bond formation with a wide variety of metal oxide surfaces.[1] This robust P-O bond, with an energy of approximately 80 kcal/mol, contributes to the high hydrolytic and thermal stability of these monolayers, a critical feature for many real-world applications.[1]

The self-assembly process is driven by the chemisorption of the phosphonic acid headgroup onto the hydroxylated metal oxide surface, forming mono-, bi-, or tridentate linkages.[2][3] Van der Waals interactions between the alkyl chains of neighboring molecules contribute to the ordering and packing density of the monolayer.

Quantitative Data on Phosphonic Acid SAMs

The properties of phosphonic acid SAMs can be quantified through various surface analysis techniques. The following tables summarize key quantitative data reported in the literature for different phosphonic acid SAMs on various substrates.

Phosphonic AcidSubstrateSolvent(s)Deposition MethodWater Contact Angle (°)Reference(s)
Octadecylphosphonic Acid (ODPA)Aluminum OxideEthanolImmersion~125 - 130[4][5]
Decylphosphonic Acid (DP)Aluminum OxideEthanolImmersion>125[4][5]
Perfluorodecylphosphonic Acid (PFDP)Aluminum OxideEthanolImmersion>130 - 137[4][5]
Fluorinated Phosphonic Acid (FPA)Aluminum OxideNot SpecifiedImmersion~114.5[6]
Octadecylphosphonic Acid (ODPA)Silicon OxideTetrahydrofuran (THF)T-BAGNot Specified[7]
11-Hydroxyundecylphosphonic Acid (PUL)Silicon OxideTetrahydrofuran (THF)T-BAGNot Specified[7]
Octadecylphosphonic Acid (ODPA)Titanium DioxideCyclopentyl methyl ether (CPME)Immersion117.6 ± 2.5[8]

Table 1: Water Contact Angles of Various Phosphonic Acid SAMs.

Phosphonic AcidSubstrateMeasurement TechniqueThickness (nm)Chain Tilt Angle (°)Reference(s)
Octadecylphosphonic Acid (ODPA)Silicon OxideEllipsometry2.06 ± 0.14~35
Octadecylphosphonic Acid (ODPA)Silicon OxideAFM1.9 ± 0.1Not Specified
Octadecylphosphonic Acid (ODPA)Silicon OxideNEXAFSNot Specified37[2][7][9]
11-Hydroxyundecylphosphonic Acid (PUL)Silicon OxideNEXAFSNot Specified45[2][7]

Table 2: Thickness and Molecular Orientation of Phosphonic Acid SAMs on Silicon Oxide.

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity Constant (K)Reference(s)
Dodecylphosphonic acidTiO₂ (Anatase)TGA1.6 x 10³ M⁻¹[10]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGA1.2 x 10³ M⁻¹[10]
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGA1.9 x 10³ M⁻¹[10]
Phenylphosphonic acidTiO₂ (Anatase)TGA1.1 x 10³ M⁻¹[10]
Carbamoyl phosphonic acid ligandZrO₂Langmuir Isothermb = 0.85 L/mg[10]

Table 3: Binding Affinity of Phosphonic Acids to Metal Oxide Surfaces.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful formation and characterization of high-quality phosphonic acid SAMs.

Preparation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general method for the formation of phosphonic acid SAMs by immersing a substrate in a solution of the phosphonic acid precursor.

Materials:

  • Substrate (e.g., Titanium, Silicon wafer with native oxide, Aluminum)

  • Phosphonic acid precursor (e.g., Octadecylphosphonic acid - ODPA)

  • Solvent (e.g., Ethanol, Tetrahydrofuran - THF, Cyclopentyl methyl ether - CPME)

  • Cleaning solvents (e.g., Acetone, Isopropanol, Deionized water)

  • Nitrogen or Argon gas for drying

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a hydroxylated surface. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each.

  • Surface Activation (Optional but Recommended): For some substrates like titanium, an oxygen plasma treatment for 2-5 minutes can enhance the surface hydroxyl group density, leading to a more uniform and dense SAM.[3][11]

  • Preparation of Phosphonic Acid Solution: Prepare a dilute solution of the phosphonic acid precursor in a suitable solvent. Concentrations typically range from 0.1 mM to 2 mM.[8][11][12]

  • Immersion: Immerse the cleaned and activated substrate in the phosphonic acid solution. The immersion time can vary from a few minutes to 48 hours, depending on the desired monolayer quality and the specific system.[8][11] The process is typically carried out at room temperature.

  • Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent to remove any physisorbed molecules. This step is critical to ensure a true monolayer is formed.

  • Drying: Dry the substrate with a gentle stream of inert gas (nitrogen or argon).

  • Annealing (Optional): In some cases, a post-deposition annealing step (e.g., heating in an oven at 120-150 °C) can improve the ordering and stability of the SAM by promoting the formation of covalent bonds with the surface.[1][8]

Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is a technique that can produce well-ordered phosphonate (B1237965) SAMs, particularly on silicon oxide surfaces.[7]

Materials:

  • Silicon coupon (pre-cleaned)

  • Phosphonic acid precursor (e.g., ODPA)

  • Dry Tetrahydrofuran (THF)

  • Oven

Procedure:

  • Solution Preparation: Prepare a 25 µM solution of the phosphonic acid in dry THF.[7]

  • Deposition: Hold the pre-cleaned silicon coupon vertically in the phosphonic acid solution.

  • Solvent Evaporation: Allow the solvent to evaporate at room temperature, which leaves a layer of physisorbed phosphonic acid molecules on the surface.

  • Thermal Annealing: Heat the coated coupon in an oven at 140°C for 48 hours in air.[7] This step facilitates the formation of covalent Si-O-P bonds.

Characterization of Phosphonic Acid SAMs

XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid SAM.

Procedure:

  • Sample Introduction: Introduce the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly Phosphorus (P 2p or P 2s), Carbon (C 1s), Oxygen (O 1s), and the primary substrate elements (e.g., Si 2p, Ti 2p, Al 2p).

  • Data Analysis:

    • Confirm the presence of a phosphorus peak (e.g., P 2s around 191 eV) which is indicative of the phosphonic acid headgroup.[7]

    • Analyze the C 1s spectrum to identify the alkyl chain and any terminal functional groups.

    • The attenuation of the substrate signal after SAM formation can be used to estimate the monolayer thickness.

This technique measures the static water contact angle on the SAM surface, which provides information about the surface hydrophobicity and the quality of the monolayer.

Procedure:

  • Sample Placement: Place the SAM-modified substrate on the sample stage of the goniometer.

  • Droplet Deposition: Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Image Capture: Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Angle Measurement: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Multiple Measurements: Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle. A high water contact angle for a methyl-terminated SAM (typically >110°) indicates a well-ordered and densely packed monolayer.

AFM is a high-resolution imaging technique used to visualize the topography of the SAM surface and assess its uniformity and defect density.

Procedure:

  • Sample Mounting: Secure the SAM-modified substrate on the AFM sample stage.

  • Cantilever Selection: Choose an appropriate AFM cantilever and tip (e.g., a silicon nitride tip for imaging in contact or tapping mode).

  • Imaging Mode: Operate the AFM in a suitable imaging mode, such as tapping mode, to minimize damage to the soft organic monolayer.

  • Image Acquisition: Scan the tip across the surface to generate a topographical map. Image different areas to assess the overall quality of the SAM.

  • Data Analysis:

    • Analyze the images for features such as islands, pinholes, or other defects.

    • Measure the root-mean-square (RMS) roughness of the surface. A smooth, featureless surface is indicative of a high-quality SAM.

    • In some cases, AFM can be used to measure the height of the monolayer by imaging a region where the SAM has been intentionally removed (nanografting or nanoshaving).[13]

Visualizing Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the fundamental processes and structures involved in phosphonic acid SAMs.

G cluster_solution Phosphonic Acid Solution cluster_surface Hydroxylated Metal Oxide Surface PA Phosphonic Acid (R-PO(OH)₂) Surface M-OH  M-OH  M-OH PA->Surface Adsorption & Self-Assembly SAM R PO₃-M SAM2 R PO₃-M SAM3 R PO₃-M G cluster_molecule Phosphonic Acid Precursor cluster_sam SAM on Substrate Head Phosphonic Acid Headgroup (-PO(OH)₂) Spacer Alkyl Chain Spacer (-(CH₂)n-) Head->Spacer Tail Terminal Functional Group (-R) Spacer->Tail Substrate Metal Oxide Substrate SAM_structure R (CH₂)n PO₃-M SAM_structure->Substrate Covalent Bonding G start Start: Clean Substrate prep_sol Prepare Phosphonic Acid Solution start->prep_sol immersion Substrate Immersion (Self-Assembly) prep_sol->immersion rinsing Rinse with Pure Solvent immersion->rinsing drying Dry with Inert Gas rinsing->drying annealing Annealing (Optional) drying->annealing characterization Characterization (XPS, AFM, Contact Angle) drying->characterization Skip Annealing annealing->characterization end End: Functionalized Surface characterization->end

References

m-PEG2-phosphonic acid in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[5][6] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI.[6][7] This ubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule in a catalytic manner.[1][6]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall success.[3] Its length, chemical composition, rigidity, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's physicochemical properties, such as solubility and cell permeability, which ultimately dictate its degradation efficiency and therapeutic potential.[8][9]

The Role of PEG Linkers in PROTAC Design

Among the various linker archetypes, those based on polyethylene (B3416737) glycol (PEG) are the most common, utilized in over half of all reported PROTACs.[9][10] The repeating ethylene (B1197577) glycol units grant these linkers a unique and advantageous set of properties.

Core Functions of PEG Linkers:

  • Enhanced Solubility: PROTACs are often large, complex molecules with high lipophilicity, leading to poor aqueous solubility. The inherent hydrophilicity of PEG chains can significantly improve the solubility of the entire PROTAC molecule, enhancing its compatibility with physiological environments.[3][10][11]

  • Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations.[12] This can shield the PROTAC's polar surface area, creating a more compact structure that is better suited to traverse the lipophilic cell membrane.[12] However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can negatively impact cellular uptake.[12]

  • Synthetic Versatility: PEG linkers are synthetically tractable and allow for the systematic and straightforward modification of linker length.[10] This enables the rapid generation of PROTAC libraries to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.[10]

m-PEG2-phosphonic acid: A Key Building Block

This compound is a bifunctional linker building block used in the synthesis of PROTACs.[13][14] It combines a short, hydrophilic di-ethylene glycol (PEG2) spacer with a terminal phosphonic acid group, offering specific advantages in the rational design of protein degraders.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C5H13O5P[11][14]
Molecular Weight 184.13 g/mol [11][14]
Appearance Liquid or SolidN/A
Solubility Soluble in aqueous media[11]
Function of the m-PEG2 Component

The methoxy-capped di-ethylene glycol portion of the molecule serves primarily to impart hydrophilicity. In the context of a larger, often greasy PROTAC molecule, the inclusion of even a short PEG chain like this can mitigate poor solubility, a common challenge in PROTAC development.[3][11] This improved water solubility is crucial for handling, formulation, and bioavailability.[10]

Function of the Phosphonic Acid Moiety

The terminal phosphonic acid group (-PO(OH)2) is a versatile functional group in PROTAC development, serving two potential purposes:

  • Chemical Handle for Conjugation: Its primary role is to act as a reactive site for conjugation to either the POI ligand or the E3 ligase ligand. The phosphonic acid can be activated to readily form stable bonds, such as phosphonate (B1237965) esters or amides, with corresponding functional groups (e.g., hydroxyls or amines) on the binding ligands. This provides a reliable method for assembling the final PROTAC construct.

  • Modulation of Physicochemical and Biological Properties: Phosphonate groups are known to possess unique properties that can be leveraged in drug design. They can improve cellular retention and have been utilized in bone-targeted therapies due to their ability to form stable complexes with calcium ions.[15][16] While not the primary goal for all PROTACs, this property could be exploited for developing degraders that target bone-related pathologies. It is important to distinguish this role from the mannose-6-phosphonate used in Lysosome Targeting Chimeras (LYTACs), which targets a specific receptor for an alternative degradation pathway.[17][18]

Visualizing PROTAC Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of the key processes and logic involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization & In Vivo Ligand_Selection 1. Ligand Selection (POI & E3 Ligase) Linker_Design 2. Linker Design (e.g., using this compound) Ligand_Selection->Linker_Design Synthesis 3. PROTAC Synthesis Linker_Design->Synthesis In_Vitro_Binding 4. In Vitro Binding Assays Synthesis->In_Vitro_Binding Degradation_Assay 5. Cellular Degradation (e.g., Western Blot, MS) In_Vitro_Binding->Degradation_Assay Downstream_Effects 6. Downstream Effects (Phenotypic Assays) Degradation_Assay->Downstream_Effects SAR_Optimization 7. SAR Optimization Downstream_Effects->SAR_Optimization Iterative Optimization SAR_Optimization->Synthesis PK_PD 8. PK/PD Studies SAR_Optimization->PK_PD In_Vivo 9. In Vivo Efficacy PK_PD->In_Vivo

Caption: A typical workflow for PROTAC design and evaluation.

Linker_Conjugation mPEG2PA This compound CH₃O-(CH₂CH₂)₂-PO(OH)₂ PROTAC_Structure PROTAC POI Ligand - Linker - E3 Ligase Ligand mPEG2PA:f0->PROTAC_Structure Conjugation (e.g., Amide/Ester bond) POI_Ligand POI Ligand with -NH₂ or -OH POI_Ligand:f0->PROTAC_Structure E3_Ligand E3 Ligase Ligand with -NH₂ or -OH E3_Ligand:f0->PROTAC_Structure

Caption: Role of this compound as a conjugatable linker.

Representative Experimental Protocols

While specific protocols are highly dependent on the exact nature of the POI and E3 ligase ligands, the following section outlines a general methodology for the synthesis and evaluation of a PROTAC where a linker like this compound could be employed.

Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes a common method for conjugating a linker containing a carboxylic or phosphonic acid group to a ligand containing a primary amine.

1. Activation of the Acid Group:

  • Dissolve the linker (e.g., this compound, 1.1 equivalents) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1.1 eq.), and a base, such as DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.

2. Coupling Reaction:

  • In a separate flask, dissolve the amine-containing ligand (POI or E3 ligand, 1.0 eq.) in anhydrous DMF.

  • Add the solution of the activated linker dropwise to the ligand solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by LC-MS.

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to yield the final ligand-linker conjugate.

  • Repeat the process to conjugate the other ligand to the free end of the linker (if applicable).

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere overnight.

  • Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Normalize the protein concentrations for all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

4. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Conclusion

This compound is a valuable and versatile building block in the construction of PROTACs. Its PEG component imparts essential hydrophilicity to improve the often-problematic solubility of these large molecules, while its phosphonic acid moiety provides a robust chemical handle for synthetic conjugation. By understanding the distinct functions of its constituent parts, researchers can rationally incorporate such linkers to optimize the physicochemical properties and overall efficacy of next-generation protein degraders, accelerating the development of novel therapeutics for a wide range of diseases.

References

Theoretical Binding of Phosphonate Ligands to Titanium Dioxide Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium dioxide (TiO2) is a versatile and widely studied material, prized for its biocompatibility, photocatalytic activity, and chemical stability. These properties make it a cornerstone in applications ranging from biomedical implants and drug delivery systems to solar cells and catalysts. The functionalization of TiO2 surfaces is critical to enhancing its performance and tailoring it for specific applications. Phosphonate-based organic molecules have emerged as highly effective anchor groups for robustly modifying TiO2 surfaces. Their strong and stable P-O-Ti covalent bonds provide a durable linkage, essential for the long-term performance of functionalized materials. This technical guide provides an in-depth analysis of the theoretical principles governing the binding of phosphonate (B1237965) ligands to TiO2 surfaces, focusing on computational insights into binding energies and mechanisms.

Binding Mechanisms and Modes

The interaction between phosphonic acids (R-PO(OH)2) and a TiO2 surface is a dissociative adsorption process, leading to the formation of one or more covalent Ti-O-P bonds. Computational studies, primarily using Density Functional Theory (DFT), have identified several possible binding configurations. The prevalence and stability of these modes are highly dependent on the specific crystalline face of TiO2 (e.g., anatase (101), rutile (110)) and the surface coverage of the phosphonate molecules.[1][2]

The primary binding modes are:

  • Monodentate: The phosphonate group binds to a single surface titanium atom through one P-O-Ti bond. This mode can be molecular, where the phosphonic acid adsorbs without losing protons, or dissociative, where a proton is transferred to the surface.[3][4]

  • Bidentate: The phosphonate group forms two P-O-Ti bonds. This can occur in a bridging fashion, where the two oxygen atoms bind to two different titanium atoms, or a chelating fashion, binding to the same titanium atom. Bidentate configurations are often found to be the most stable.[5][6]

  • Tridentate: All three oxygen atoms of the phosphonate group bind to surface titanium atoms. This mode requires a specific arrangement of surface titanium atoms and is more likely on reactive surfaces like anatase (001).[1][7]

// Edges M -> Ti1 [label="1 x P-O-Ti Bond"]; BB -> {Ti1, Ti2} [label="2 x P-O-Ti Bonds"]; BC -> Ti3 [label="2 x P-O-Ti Bonds", dir=both, style=dashed, color="#34A853"]; T -> {Ti1, Ti2, Ti4} [label="3 x P-O-Ti Bonds", color="#EA4335"]; } end_dot Caption: Logical diagram of phosphonate binding modes to surface titanium atoms.

Theoretical Calculation of Binding Energy

The binding energy (or adsorption energy, E_ads) is a critical parameter for quantifying the stability of the phosphonate-TiO2 interface. It is typically calculated using DFT by subtracting the total energies of the isolated TiO2 slab and the phosphonate molecule from the total energy of the combined, optimized system (phosphonate adsorbed on the slab).

E_ads = E_(TiO2+Phosphonate) - (E_TiO2 + E_Phosphonate)

A more negative E_ads value indicates a stronger, more stable interaction. These calculations are computationally intensive and require careful selection of models and parameters to accurately reflect experimental reality.

// Nodes slab [label="1. Define TiO2 Slab Model\n(e.g., Anatase (101), Rutile (110))", fillcolor="#F1F3F4", fontcolor="#202124"]; molecule [label="2. Define Phosphonate Molecule\n(e.g., CH3PO(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; adsorb [label="3. Place Molecule on Slab\n(Select initial binding mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; geo_opt [label="4. Perform Geometry Optimization\n(Relax atomic positions)", fillcolor="#FBBC05", fontcolor="#202124"]; energy [label="5. Calculate Total Energies\n(E_slab+molecule, E_slab, E_molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_eads [label="6. Calculate Adsorption Energy\nE_ads = E_total - (E_slab + E_molecule)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges slab -> adsorb; molecule -> adsorb; adsorb -> geo_opt; geo_opt -> energy; energy -> calc_eads; } end_dot Caption: A typical computational workflow for determining binding energy using DFT.

Quantitative Binding Energy Data

DFT calculations have provided valuable quantitative data on the binding energies for various phosphonic acids on different TiO2 surfaces. These values can vary significantly based on the computational method, the specific molecule, surface facet, and binding mode. Bidentate configurations are generally reported to have higher binding energies than monodentate ones.[4][6]

Phosphonic Acid (PA)TiO2 SurfaceBinding ModeAdsorption Energy (kcal/mol)Adsorption Energy (eV)Reference
H3PO3Anatase (101)Molecular Monodentate-47.1-2.04[3]
H3PO3Anatase (101)Dissociative Bidentate> -40.0> -1.73[3]
General PAAnatase (101)Bidentate Coordination-41.5-1.8
n-Butylphosphonic acidAnatase (101)Dissociated Bidentate--[2]
n-Dodecylphosphonic acidRutile (110)Various-40.0 to -80.0-1.73 to -3.47[8]
Phenylphosphonic acidAnatase (101)Bidentate--[5]

Note: Direct comparison of energies between different studies should be done with caution due to variations in computational methods. 1 eV = 23.06 kcal/mol.

Computational Protocols

The accuracy of theoretical binding energy calculations is contingent upon the computational methodology employed. The studies cited in this guide predominantly use Density Functional Theory (DFT) with periodic boundary conditions to model the extended TiO2 surface.

Key Experimental (Computational) Protocol Parameters:

  • Software: Quantum chemistry packages like VASP (Vienna Ab initio Simulation Package), Gaussian, and StoBe-deMon are commonly used.[5]

  • Functionals: The choice of exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), with functionals like PBE (Perdew–Burke–Ernzerhof), is common.[9] Hybrid functionals like B3LYP are also employed for higher accuracy.[3][4][5]

  • Dispersion Corrections: To account for van der Waals interactions, especially with longer alkyl chains on the phosphonate, dispersion corrections (e.g., DFT-D) are often included.[2]

  • Basis Sets: Split-valence basis sets, such as 6-31G(d,p), are frequently used for representing the atomic orbitals.[5]

  • Surface Model: The TiO2 surface is modeled as a "slab" cut from the bulk crystal structure (e.g., anatase or rutile).[7][8] These slabs consist of several atomic layers, with a vacuum layer added to prevent interaction between periodic images of the slab.[7] The anatase (101) surface is the most stable and commonly studied.[1]

Factors Influencing Binding Stability

Several factors beyond the intrinsic chemical affinity between phosphonate and TiO2 can influence the binding energy and preferred coordination mode:

  • Surface Coverage: At low coverage, bidentate modes are often preferred as there is ample space for the molecule to form multiple bonds.[2] At high coverage (a full monolayer), steric repulsion between adjacent molecules can force them into a monodentate configuration to pack more densely.[2]

  • Crystalline Face: The geometry and reactivity of the TiO2 surface play a significant role. For instance, the corrugated nature of the anatase (101) surface makes tridentate binding unlikely, whereas it is more feasible on the more reactive (001) surface.[1][7]

  • Solvent and pH: Most computational studies are performed in vacuo. However, in real-world applications (e.g., biological environments), the presence of water and the ambient pH can significantly alter the binding energetics and mechanisms.[8] Solvation effects and the protonation state of the phosphonic acid are crucial considerations.[8]

References

Navigating the Solubility of m-PEG2-phosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG2-phosphonic acid (methoxy-PEG2-phosphonic acid), a bifunctional molecule of significant interest in drug delivery, surface modification, and biomaterial development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this compound in various solvent systems.

Qualitative Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is derived from technical data sheets for related compounds such as m-PEG4-phosphonic acid and general methoxy (B1213986) PEG phosphates.[1][2][3][4] It is crucial to note that these are expected trends, and experimental verification is highly recommended for specific applications.

SolventTypeExpected SolubilityRationale
WaterAqueousHighly SolubleThe hydrophilic PEG chain and the polar phosphonic acid group promote strong interactions with water molecules.[1][2][3]
Phosphate-Buffered Saline (PBS)Aqueous BufferHighly SolubleSimilar to water, the ionic nature of the buffer is compatible with the polar functional groups of the molecule.[5]
Ethanol (B145695)Polar ProticSolubleThe hydroxyl group of ethanol can form hydrogen bonds with the ether oxygens and the phosphonic acid group.[3][]
Methanol (B129727)Polar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.[7]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4][5]
Dimethylformamide (DMF)Polar AproticSolubleDMF is another versatile polar aprotic solvent that should readily dissolve the compound.[4][5]
ChloroformNonpolarSolubleThe polyethylene (B3416737) glycol chain can exhibit some solubility in chlorinated solvents.[3][4][5]
Tetrahydrofuran (THF)Polar AproticSolubleTHF is a moderately polar ether that is often a good solvent for PEGylated compounds.[4]
Toluene (B28343)NonpolarSparingly SolubleAs a nonpolar aromatic solvent, toluene is expected to be a poor solvent for the highly polar this compound.[5]
HexaneNonpolarInsolubleThe high polarity of the phosphonic acid and PEG chain makes it incompatible with nonpolar aliphatic solvents like hexane.
Diethyl EtherNonpolarInsolublePEGs are generally not soluble in diethyl ether.[5]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For precise quantification of this compound solubility, the shake-flask method is a well-established and reliable technique.[8][9][10][11] This protocol outlines the key steps for its implementation.

1. Materials and Equipment:

  • This compound

  • Selected solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or a phosphorus assay)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] The temperature should be controlled and recorded.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Separate the saturated solution from the undissolved solid by either centrifugation or filtration through a syringe filter. This step is critical to avoid including any solid particles in the final sample for analysis.[8]

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the analytical response of the standard solutions and the saturated sample solution using a suitable analytical technique. If using UV-Vis spectroscopy, determine the wavelength of maximum absorbance first.[12][13][14]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.

3. Data Reporting:

The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Centrifuge or filter the supernatant C->D F Analyze standards and sample (e.g., UV-Vis) D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration of saturated solution G->H I Report Solubility (mg/mL or mol/L) at specified Temperature H->I

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

Understanding the solubility of this compound is fundamental for its effective application in various scientific fields. While this guide provides a strong predictive framework for its solubility, it also emphasizes the necessity of empirical validation. The detailed experimental protocol for the shake-flask method offers a robust approach for researchers to obtain precise quantitative solubility data, enabling the optimization of formulation and experimental design.

References

Methodological & Application

Application Notes and Protocols for m-PEG2-Phosphonic Acid Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their in vivo performance. The hydrophilic and biocompatible nature of PEG creates a "stealth" coating that reduces protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and improving tumor accumulation through the enhanced permeability and retention (EPR) effect.[1][2] The use of a phosphonic acid anchor group provides a strong and stable linkage to metal oxide nanoparticle surfaces, such as iron oxide (Fe₃O₄) or cerium oxide (CeO₂), making m-PEG2-phosphonic acid an effective ligand for creating robust and stable nanoparticle formulations for applications in drug delivery and medical imaging.[3][4][5]

These application notes provide detailed protocols for the functionalization of nanoparticles using this compound via a ligand exchange method, along with characterization techniques and comparative data to guide researchers in developing their nanoparticle systems.

Data Presentation: Comparative Analysis of Functionalized Nanoparticles

The functionalization of nanoparticles with m-PEG-phosphonic acid significantly alters their physicochemical properties. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEG-Phosphonic Acid Functionalization

Nanoparticle CoreInitial CoatingFunctionalization LigandCore Size (TEM)Hydrodynamic Diameter (DLS)Zeta Potential (mV)Reference
Iron OxideOleic Acidm-PEG(5kDa)-Phosphonic Acid8 nm~184 nm-35 mV[6]
Iron Oxide-Multi-Phosphonic Acid PEG10 nm--[5]
Cerium Oxide-MPEG2K-MPh7.8 nm~20 nm-[3]
GoldCitratePEG (7.5 kDa)30 nm43.82 nm -> 78.82 nm-33.33 mV -> -43.38 mV[7]

Table 2: In Vivo Performance and Drug Loading Capacity of PEG-Phosphonic Acid Functionalized Nanoparticles

Nanoparticle SystemDrug LoadedDrug Loading (%)In Vivo Circulation Half-LifeKey FindingReference
Multi-Phosphonic Acid PEG-coated Iron Oxide-N/A250 minutesSignificantly longer circulation than benchmarks.[5]
mPEG-PCL Polymer-Lipid Hybrid NanoparticlesAcalabrutinib40.08% - 46.59%-3.9-fold increase in relative oral bioavailability.[8]
PGC-PTX NanoparticlesPaclitaxel~83 wt%-Sustained high drug levels in tumors for weeks.[9]
PEG-coated NiFe₂O₄, CoFe₂O₄, Fe₃O₄Doxorubicin--Drug release follows non-Fickian diffusion or zero-order kinetics.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is a generalized representation for the synthesis of a phosphonate-terminated PEG ligand.

  • PEG Activation: In a round-bottom flask, dissolve methoxy-poly(ethylene glycol) (m-PEG, e.g., 2000 Da) in anhydrous dichloromethane (B109758) (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

  • Add 4-(diethoxyphosphoryl)butanoic acid to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20°C for 1 hour to precipitate the dicyclohexylurea byproduct and filter the solution.

  • Deprotection: To the filtered solution containing the PEG 4-(diethoxyphosphoryl)butanoate, add bromotrimethylsilane.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the final this compound product using a suitable chromatography method, such as column chromatography.

  • Characterize the final product using ¹H NMR and ³¹P NMR spectroscopy to confirm the structure and purity.[9]

Protocol 2: Ligand Exchange for Functionalization of Hydrophobic Nanoparticles

This protocol is adapted for functionalizing oleic acid-coated iron oxide nanoparticles (IONPs).

  • Nanoparticle Dispersion: Disperse oleic acid-coated IONPs (e.g., 30 mg) in dichloromethane (1 mL) in a glass vial. Bath sonicate for 10 minutes to ensure a homogenous dispersion.

  • Ligand Solution Preparation: In a separate vial, prepare a solution of this compound in a mixture of dichloromethane (1.4 mL) and methanol (B129727) (0.6 mL). The amount of PEG ligand can be varied (e.g., 0.1–1.3 mmol per gram of iron).

  • Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion.

  • Sonicate the reaction mixture for 1 hour, followed by a 1-hour rest period. Repeat this cycle three times.

  • Allow the mixture to react overnight at room temperature with gentle stirring.

  • Purification: Concentrate the solution to approximately 2 mL under reduced pressure.

  • Add hexane (B92381) (2 mL) to precipitate the functionalized nanoparticles and sonicate for 5 minutes.

  • Use a magnet to separate the nanoparticles from the supernatant containing the displaced oleic acid and excess PEG ligand.

  • Remove the supernatant and re-disperse the nanoparticle pellet in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Further purify the nanoparticles by dialysis against deionized water using a high molecular weight cutoff (e.g., 1000 kDa) membrane to remove any remaining free ligand.[6]

Protocol 3: Characterization of Functionalized Nanoparticles
  • Hydrodynamic Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential of the nanoparticles dispersed in an aqueous solution (e.g., 10 mM NaCl). This will confirm the increase in size due to the PEG shell and a change in surface charge.

  • Core Size and Morphology: Use Transmission Electron Microscopy (TEM) to visualize the nanoparticle core size and shape.

  • Surface Coating Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of both the nanoparticle core (e.g., Fe-O stretching) and the PEG ligand (e.g., C-O-C ether stretching).

  • Quantification of PEG Grafting: Use Thermogravimetric Analysis (TGA) to determine the weight percentage of the organic PEG coating on the inorganic nanoparticle core.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G Experimental Workflow for Ligand Exchange Functionalization cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization NP_disp 1. Disperse Hydrophobic Nanoparticles in Organic Solvent (e.g., DCM) Mix 3. Mix Nanoparticle Dispersion and PEG Solution NP_disp->Mix PEG_sol 2. Prepare this compound Solution in DCM/Methanol PEG_sol->Mix React 4. Sonicate and React Overnight Mix->React Precipitate 5. Precipitate with Anti-Solvent (e.g., Hexane) React->Precipitate Separate 6. Magnetic Separation of Functionalized Nanoparticles Precipitate->Separate Dialysis 7. Dialysis against Water to Remove Excess Ligand Separate->Dialysis DLS DLS (Size, Zeta Potential) Dialysis->DLS TEM TEM (Core Size) Dialysis->TEM FTIR FTIR (Surface Chemistry) Dialysis->FTIR TGA TGA (Grafting Density) Dialysis->TGA

Caption: Workflow for functionalizing nanoparticles with this compound.

Mechanism of Enhanced Circulation via PEGylation

G How PEGylation Enhances Nanoparticle Circulation Time cluster_uncoated In Bloodstream (Uncoated) cluster_coated In Bloodstream (PEG-Coated) NP Uncoated Nanoparticle Opsonin Opsonin Proteins (e.g., Fibrinogen) NP->Opsonin Protein Adsorption (Opsonization) PEG_NP This compound Coated Nanoparticle Stealth Hydrophilic PEG Layer Creates 'Stealth' Shield PEG_NP->Stealth Macrophage Macrophage (Mononuclear Phagocyte System) Opsonin->Macrophage Recognition & Phagocytosis Clearance Clearance Macrophage->Clearance Rapid Clearance from Circulation Evade Reduced Opsonization and Macrophage Uptake Stealth->Evade Circulation Prolonged Systemic Circulation Time Evade->Circulation

Caption: PEGylation prevents protein adsorption, leading to prolonged circulation.

References

Application Notes and Protocols for Surface Modification of Iron Oxide Nanoparticles with m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface modification of iron oxide nanoparticles (IONPs) using methoxy-poly(ethylene glycol)-phosphonic acid (m-PEG-PA). This functionalization is critical for enhancing the biocompatibility, stability, and circulation time of IONPs in biological systems, making them suitable for a wide range of biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3][4]

The phosphonic acid group serves as a robust anchor to the iron oxide surface, forming strong bidentate or tridentate Fe-O-P coordination bonds.[1][2] The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic and biocompatible shell that reduces protein adsorption and prevents aggregation, thereby prolonging the nanoparticles' circulation time in the bloodstream.[1][2][5]

Key Applications:

  • Drug Delivery: PEGylated IONPs can be loaded with therapeutic agents and guided to target tissues using external magnetic fields.[3] The PEG coating can also be engineered for pH-responsive drug release.

  • Magnetic Resonance Imaging (MRI): The modified IONPs can act as contrast agents, and their enhanced stability leads to longer blood circulation times, improving imaging quality.[1][2][6]

  • Hyperthermia Therapy: When subjected to an alternating magnetic field, these nanoparticles can generate heat to selectively destroy cancer cells.

Experimental Protocols

This section details the materials and methods for the surface modification of IONPs with m-PEG-PA via a ligand exchange process. This protocol is adaptable for both hydrophobic and hydrophilic IONPs.

Materials:
  • Iron Oxide Nanoparticles (hydrophobic, e.g., oleic acid-coated, or hydrophilic)

  • m-PEG2-phosphonic acid (or other desired PEG molecular weights)

  • Solvents: Dichloromethane (B109758) (CH2Cl2), Methanol (B129727) (MeOH), Hexane (B92381), Distilled Water

  • Sonication bath

  • Magnetic separator or centrifuge

Protocol 1: Ligand Exchange for Hydrophobic Iron Oxide Nanoparticles

This protocol is adapted for IONPs initially coated with a hydrophobic layer, such as oleic acid.

  • Dispersion of IONPs: Disperse a known amount of hydrophobic IONPs (e.g., 30 mg) in a suitable organic solvent like dichloromethane (CH2Cl2) (e.g., 1 mL). Use bath sonication for approximately 10 minutes to ensure a homogenous suspension.[7]

  • Preparation of m-PEG-PA Solution: Prepare a solution of m-PEG-PA in a mixture of CH2Cl2 and methanol (e.g., 1.4 mL CH2Cl2 and 0.6 mL MeOH). The amount of m-PEG-PA will depend on the desired grafting density and the specific surface area of the IONPs. A typical starting point is a molar ratio of PEG to iron content (e.g., 0.1 to 1.3 mmol of PEG per gram of iron).[7]

  • Ligand Exchange Reaction: Add the m-PEG-PA solution to the IONP suspension.

  • Sonication and Incubation: Sonicate the reaction mixture for 1-hour intervals, followed by 1-hour breaks, repeating this cycle three times. Afterward, allow the mixture to react overnight at room temperature with gentle stirring.[7]

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Add hexane (e.g., 2 mL) to precipitate the PEG-coated IONPs and sonicate for 5 minutes.

    • Separate the nanoparticles using a magnet or by centrifugation.

    • Wash the nanoparticles multiple times with a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to remove excess unbound m-PEG-PA and the displaced oleic acid.

    • Finally, redisperse the purified PEG-coated IONPs in an aqueous buffer or distilled water.

Protocol 2: Ligand Exchange for Hydrophilic Iron Oxide Nanoparticles

This protocol is suitable for IONPs that are already dispersed in an aqueous solution.

  • Dispersion of IONPs: Start with a known concentration of hydrophilic IONPs in an aqueous solution (e.g., 1 mL of 60 mg Fe/mL).

  • Preparation of m-PEG-PA Solution: Dissolve the desired amount of m-PEG-PA in a mixture of distilled water and methanol (e.g., 1.9 mL distilled water and 0.6 mL MeOH).[7]

  • Ligand Exchange Reaction: Add the m-PEG-PA solution to the IONP dispersion.

  • Sonication and Incubation: Follow the same sonication and overnight incubation procedure as described in Protocol 1.[7]

  • Purification:

    • Use magnetic separation or centrifugation to collect the nanoparticles.

    • Wash the nanoparticles multiple times with distilled water to remove any unbound m-PEG-PA.

    • Resuspend the final product in the desired aqueous medium.

Data Presentation

The successful surface modification of IONPs with m-PEG-PA can be confirmed by various characterization techniques. The following tables summarize typical quantitative data obtained from such experiments.

Table 1: Influence of m-PEG-PA Molecular Weight and Concentration on Hydrodynamic Size of IONPs.

Initial IONP Core Size (nm)m-PEG-PA Molecular Weight (Da)Molar Ratio (mmol PEG per g Fe)Final Hydrodynamic Diameter (nm)Reference
~105000.2~216[7]
~105000.8<100[7]
~1020000.8<100[7]
~1050000.15~61[7]
~1050000.8<100[7]
6.8Copolymer with PEGNot specifiedStable dispersion[8]
13.2Copolymer with PEGNot specified~40-50 in cell medium[8]

Table 2: Stability of m-PEG-PA Coated IONPs in Biological Media.

IONP Core Size (nm)CoatingMediumStability DurationKey FindingReference
~10m-PEG5000-PAVS55 (Cryoprotectant)Up to 6 daysIncreased PEG MW enhances stability[7]
13.2Phosphonic acid PEG copolymerCell Culture Medium> 2 hoursStable hydrodynamic diameter[8]
Not SpecifiedCarboxyl-PEG-Phosphoric AcidVarious harsh aqueous environmentsNot specifiedExtremely high stability[1][2]
10Multi-phosphonic acid PEGIn vivo (mouse)250 minutes (blood circulation)Significantly longer than benchmarks[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of iron oxide nanoparticles with m-PEG-PA.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Modification Process cluster_end Final Product & Characterization IONPs Iron Oxide Nanoparticles (Hydrophobic or Hydrophilic) Dispersion 1. Dispersion of IONPs IONPs->Dispersion PEG_PA m-PEG-PA Solution Mixing 2. Mixing of IONPs and m-PEG-PA PEG_PA->Mixing Solvents Solvents (e.g., CH2Cl2, MeOH, H2O) Solvents->Dispersion Dispersion->Mixing Reaction 3. Sonication & Overnight Reaction Mixing->Reaction Purification 4. Washing & Magnetic Separation Reaction->Purification Final_Product m-PEG-PA Coated IONPs Purification->Final_Product Characterization Characterization (DLS, Zeta Potential, etc.) Final_Product->Characterization

Workflow for m-PEG-PA Surface Modification of IONPs.
Chemical Interaction at the Nanoparticle Surface

This diagram illustrates the binding of the m-PEG-phosphonic acid ligand to the surface of an iron oxide nanoparticle.

Binding of m-PEG-PA to the IONP surface.

These protocols and data provide a comprehensive starting point for researchers to effectively functionalize iron oxide nanoparticles for various biomedical applications. The strong phosphonic acid anchor and the biocompatible PEG shell result in highly stable and effective nanoparticle systems.

References

Application Notes and Protocols for Passivating Metal Oxide Surfaces with m-PEG2-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of m-PEG2-phosphonic acid in the passivation of metal oxide surfaces. This process is critical for a range of applications, including the development of biocompatible implants, stable nanoparticles for drug delivery, and corrosion-resistant materials.

Introduction

Metal oxide surfaces are ubiquitous in advanced materials and biomedical devices. However, their inherent reactivity can lead to undesirable interactions with the surrounding environment, such as protein adsorption, corrosion, and cellular adhesion. Surface passivation with biocompatible molecules is a key strategy to mitigate these effects. This compound is a bifunctional molecule featuring a phosphonic acid headgroup that strongly chelates with metal oxides, and a short polyethylene (B3416737) glycol (PEG) tail that imparts hydrophilicity and resistance to non-specific protein adsorption. This creates a stable, biocompatible, and passivated surface.

The phosphonic acid group forms strong, hydrolytically stable bonds (M-O-P) with a variety of metal oxides, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), iron oxides (e.g., Fe₂O₃), and zinc oxide (ZnO).[1][2][3][4] The short di-ethylene glycol chain provides a hydrophilic barrier that reduces protein adsorption and improves biocompatibility.

Quantitative Data on Phosphonic Acid-Based Surface Passivation

While specific quantitative data for this compound on planar surfaces is limited in publicly available literature, the following tables summarize typical performance characteristics of analogous short-chain and PEGylated phosphonic acids on various metal oxide surfaces. This data provides a valuable reference for expected outcomes.

Table 1: Surface Wettability Modification

Phosphonic Acid DerivativeSubstrateMeasurementResult
Alkylphosphonic AcidsTiO₂Water Contact AngleCan be rendered hydrophobic (>90°) or hydrophilic (<90°) depending on the terminal group of the phosphonic acid.[5]
Phenylphosphonic AcidZnOWater Contact AngleGood surface coverage leads to changes in wettability.[6]
Carboxyphosphonic AcidSteelOpen Circuit PotentialSignificant decrease, indicating protective layer formation.[1]

Table 2: Passivation Layer Thickness

Phosphonic Acid DerivativeSubstrateTechniqueLayer Thickness
PEG-Poly(alkyl phosphonate) TerpolymerTiO₂EllipsometryStable adlayer formation observed.[7]
Perfluorinated Phosphonic AcidAl₂O₃Ellipsometry1.1 nm (monolayer with a tilt angle of 53°)[8]
Octadecylphosphonic AcidAl₂O₃Ellipsometry1.8 nm (monolayer with a tilt angle of 44°)[8]

Table 3: Corrosion Inhibition Performance

Phosphonic Acid DerivativeSubstrateMeasurementInhibition Efficiency (%)
N,N'-phosphonomethylglycine (PMG)Carbon SteelPotentiodynamic Polarization~91%[2]
Vinyl Phosphonic Acid (VPA)Carbon SteelPotentiodynamic Polarization~85%[2]
Carboxyphosphonic AcidSteelPotentiodynamic PolarizationSignificant corrosion protection observed.[1]

Signaling Pathway and Binding Mechanism

The passivation of metal oxide surfaces with this compound proceeds via the formation of a self-assembled monolayer (SAM). The phosphonic acid headgroup interacts with the hydroxylated metal oxide surface through a condensation reaction, forming robust metal-oxygen-phosphorus (M-O-P) bonds. This binding can occur in monodentate, bidentate, or tridentate configurations, leading to a densely packed and stable passivating layer.

G cluster_0 Solution Phase cluster_1 Metal Oxide Surface cluster_2 Passivated Surface mPEG_solution This compound (in solution) Surface Hydroxylated Metal Oxide Surface (e.g., Ti-OH, Al-OH) mPEG_solution->Surface Adsorption & Condensation Reaction Passivated Passivated Surface (M-O-P Bonds) Surface->Passivated Formation of Self-Assembled Monolayer

Caption: Binding mechanism of this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the passivation of a metal oxide surface with this compound, from substrate preparation to surface characterization.

G Start Start Substrate_Prep 1. Substrate Preparation - Cleaning (Sonication) - Hydroxylation (Plasma/Piranha) Start->Substrate_Prep Solution_Prep 2. Solution Preparation - Dissolve this compound in appropriate solvent (e.g., ethanol, water) Substrate_Prep->Solution_Prep Immersion 3. Surface Modification - Immerse substrate in solution - Control time and temperature Solution_Prep->Immersion Rinsing 4. Rinsing - Remove physisorbed molecules Immersion->Rinsing Drying 5. Drying - Nitrogen stream Rinsing->Drying Annealing 6. (Optional) Annealing - Enhance binding and ordering Drying->Annealing Characterization 7. Surface Characterization - XPS, Contact Angle, AFM, Ellipsometry Annealing->Characterization End End Characterization->End

Caption: Experimental workflow for surface passivation.

Experimental Protocols

The following protocols provide a general framework for the passivation of metal oxide surfaces. Optimization of parameters such as concentration, immersion time, and temperature may be necessary for specific substrates and applications.

Protocol 1: Solution-Phase Deposition of this compound SAM

1. Materials and Reagents:

  • This compound

  • Metal oxide substrate (e.g., TiO₂, Al₂O₃ coated silicon wafer)

  • Solvent (e.g., absolute ethanol, deionized water, or a mixture)

  • Acetone, isopropanol (B130326) (for cleaning)

  • Nitrogen gas supply

2. Substrate Preparation: a. Sonicate the metal oxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants. b. Dry the substrate under a stream of nitrogen. c. To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, treat the substrate with oxygen plasma for 5-10 minutes or immerse in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. d. Thoroughly rinse the substrate with deionized water and dry with nitrogen.

3. SAM Formation: a. Prepare a 1-10 mM solution of this compound in the chosen solvent. Sonication may be required to fully dissolve the compound. b. Immerse the cleaned and hydroxylated substrate into the this compound solution. c. Incubate for 12-24 hours at room temperature. For some systems, elevated temperatures (e.g., 60 °C) can facilitate the reaction.[9] d. After incubation, remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules. e. Dry the passivated substrate under a stream of nitrogen.

4. (Optional) Thermal Annealing: a. To potentially improve the stability and ordering of the SAM, the coated substrate can be annealed.[4] b. Place the substrate in an oven or on a hotplate in an inert atmosphere (e.g., nitrogen or argon). c. Anneal at 100-120 °C for 1-2 hours. d. Allow the substrate to cool to room temperature before further use or characterization.

Protocol 2: Characterization of the Passivated Surface

1. X-ray Photoelectron Spectroscopy (XPS): a. XPS is used to confirm the elemental composition of the surface and the chemical bonding state of phosphorus. b. Acquire survey scans to identify all elements present on the surface. c. Perform high-resolution scans of the P 2p, O 1s, C 1s, and the relevant metal peaks (e.g., Ti 2p, Al 2p). d. The presence of a P 2p peak at approximately 133-134 eV confirms the presence of the phosphonate (B1237965) layer. Deconvolution of the O 1s peak can reveal the formation of M-O-P bonds.[7]

2. Water Contact Angle (WCA) Measurement: a. WCA measurements are used to assess the change in surface hydrophilicity. b. A significant decrease in the water contact angle after modification indicates the successful grafting of the hydrophilic PEG chains.

3. Atomic Force Microscopy (AFM): a. AFM is used to visualize the surface morphology. b. A smooth, uniform surface after passivation is indicative of a well-formed monolayer. AFM can also be used to measure the thickness of the layer through techniques like nanografting.

4. Ellipsometry: a. Ellipsometry is a non-destructive optical technique used to measure the thickness of the formed monolayer with high precision.

Conclusion

Passivation of metal oxide surfaces with this compound offers a robust and effective method to enhance biocompatibility, reduce non-specific protein adsorption, and improve corrosion resistance. The protocols and data presented here provide a foundation for researchers to implement this surface modification strategy in their respective fields. While the provided quantitative data is based on analogous systems, it serves as a valuable guide for the expected performance of this compound coatings. Further optimization of the described protocols for specific applications is encouraged to achieve desired surface properties.

References

Application Note and Protocols: Creating Self-Assembled Monolayers with m-PEG2-Phosphonic Acid on Silica Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the preparation and characterization of self-assembled monolayers (SAMs) using methoxy-terminated di(ethylene glycol)-phosphonic acid (m-PEG2-phosphonic acid) on silica (B1680970) (SiO₂) substrates. The formation of well-ordered, robust monolayers is critical for numerous applications in drug development and biomedical research, including the creation of biocompatible and bio-inert surfaces, platforms for biosensing, and controlled drug delivery systems.[1][2] The protocols herein are based on the widely used "Tethering by Aggregation and Growth" (T-BAG) method, which involves the solution-phase deposition of phosphonic acid molecules followed by a thermal annealing step to form a covalently bound monolayer.[3][4] This note includes comprehensive experimental procedures, characterization techniques, and representative data to guide researchers in successfully creating and validating these functional surfaces.

Introduction

Self-assembled monolayers (SAMs) provide a versatile and powerful platform for tailoring the surface properties of materials at the molecular level.[1] Molecules that form SAMs typically consist of a head group that binds to the substrate, a spacer chain, and a terminal functional group that dictates the surface chemistry.[3] For oxide surfaces like silica (SiO₂), phosphonic acids are an excellent choice for the head group, as they form stable, covalent Si-O-P bonds, offering superior hydrolytic stability compared to more common silane-based SAMs, which is particularly advantageous for applications in aqueous physiological environments.[5][6][7]

The terminal group of the SAM molecule determines the functionality of the modified surface. Poly(ethylene glycol) (PEG) is widely used in biomedical applications for its ability to resist non-specific protein adsorption and cell adhesion.[8][9] This "stealth" property is crucial for improving the biocompatibility of medical implants and enhancing the circulation time of nanoparticle-based drug delivery systems.[1][10]

This application note focuses on this compound, a short-chain PEGylated phosphonic acid, for modifying silica surfaces. These surfaces are highly relevant for applications such as:

  • Creating non-fouling surfaces for biosensors and medical diagnostics to minimize background noise and improve signal-to-noise ratio.

  • Passivating silica-based nanoparticles or microfluidic devices to prevent non-specific interactions with biological media.[2]

  • Serving as a foundational layer for the subsequent attachment of specific ligands (e.g., antibodies, peptides) for targeted drug delivery or cell adhesion studies.[1][11]

Experimental Workflow and Protocols

The overall process involves cleaning the silica substrate, depositing the this compound from solution, annealing to form the covalent bond, and characterizing the resulting monolayer.

G sub_clean Substrate Cleaning deposition m-PEG2-PA Deposition (T-BAG) sub_clean->deposition Cleaned Substrate annealing Thermal Annealing deposition->annealing Physisorbed Layer rinsing Rinsing & Drying annealing->rinsing Covalently Bound SAM wca WCA Measurement rinsing->wca Characterize Surface ellipsometry Ellipsometry rinsing->ellipsometry Characterize Surface xps XPS Analysis rinsing->xps protein_assay Protein Adsorption Assay xps->protein_assay Validated SAM G cluster_apps sub Silica Substrate (e.g., Nanoparticle, Biosensor) sam SAM Formation (m-PEG2-PA Coating) sub->sam bioinert Creation of Bio-inert Surface sam->bioinert Results in test Biocompatibility Testing (Protein Adsorption, Cell Adhesion) bioinert->test Requires app Drug Development Application test->app Enables app1 • Improved Drug Carrier Stability app2 • Targeted Delivery Vehicle app3 • High S/N Ratio Biosensor

References

Application Notes and Protocols for m-PEG2-phosphonic acid in Solid-State Lithium Battery Membrane Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the novel use of m-PEG2-phosphonic acid as a surface modifier for solid-state electrolyte (SSE) membranes in lithium batteries. The modification aims to enhance the interfacial stability and ionic conductivity between the solid electrolyte and the electrodes, a critical challenge in the development of high-performance, next-generation solid-state batteries. By forming a flexible, ion-conductive layer, this compound is hypothesized to mitigate dendrite formation and improve overall battery performance. This document outlines the synthesis of the modifier, the membrane modification procedure, and a full suite of characterization and electrochemical testing protocols.

Principle of the Method

The dual-functional nature of this compound is central to its application in modifying solid-state battery membranes. The molecule consists of two key components:

  • Phosphonic Acid Group (-PO(OH)₂): This group serves as a robust anchor, forming strong chemical bonds (e.g., covalent or strong hydrogen bonds) with the surface of common inorganic solid electrolytes like LLZO (Li₇La₃Zr₂O₁₂) or sulfide-based electrolytes. This ensures the stability and durability of the modification layer.

  • Methoxy di(ethylene glycol) Chain (m-PEG2): The short polyethylene (B3416737) glycol chain is hydrophilic and possesses high flexibility. It is known to facilitate lithium-ion transport by creating "ion bridges". This flexible layer can accommodate volume changes during battery cycling and helps to ensure uniform lithium-ion flux, thereby suppressing the formation of lithium dendrites.

The modification is hypothesized to create a stable, flexible, and ionically conductive solid electrolyte interphase (SEI) that reduces interfacial resistance and enhances the cycling stability and lifespan of the solid-state battery.

Diagrams and Visualizations

cluster_synthesis Synthesis of this compound reagent1 Di(ethylene glycol) methyl ether product1 Tosylated PEG derivative reagent1->product1 Tosylation reagent2 Tos-Cl, Pyridine (B92270) reagent3 Triethyl phosphite (B83602) product2 Phosphonate (B1237965) ester reagent3->product2 reagent4 TMSBr, DCM final_product This compound reagent4->final_product reagent5 Methanol (B129727) reagent5->final_product product1->product2 Arbuzov Reaction product2->final_product Hydrolysis

Caption: Hypothetical synthesis pathway for this compound.

cluster_workflow Membrane Modification Workflow start Prepare this compound solution step1 Clean and dry solid-state electrolyte membrane start->step1 step2 Dip-coat membrane in solution step1->step2 step3 Anneal at elevated temperature step2->step3 step4 Wash and dry modified membrane step3->step4 end Characterize and assemble into cell step4->end

Caption: Experimental workflow for membrane modification.

cluster_mechanism Proposed Mechanism at the Interface cluster_zoom Modifier Structure anode Lithium Metal Anode modifier This compound layer anode->modifier Uniform Li+ flux sse Solid-State Electrolyte modifier->sse Strong anchoring peg PEG Chains pa Phosphonic Acid Groups

Caption: Mechanism of this compound at the electrode-electrolyte interface.

Experimental Protocols

Synthesis of this compound (Hypothetical)

This protocol is a plausible synthetic route based on standard organic chemistry techniques.

  • Tosylation of Di(ethylene glycol) methyl ether:

    • Dissolve di(ethylene glycol) methyl ether (1.0 eq) in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (Tos-Cl, 1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Extract the product with dichloromethane (B109758) (DCM) and wash with 1M HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Arbuzov Reaction:

    • Combine the tosylated intermediate (1.0 eq) with triethyl phosphite (1.5 eq).

    • Heat the mixture to 120°C and stir for 24 hours under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • Purify the resulting phosphonate ester by vacuum distillation or column chromatography.

  • Hydrolysis to Phosphonic Acid:

    • Dissolve the phosphonate ester (1.0 eq) in anhydrous DCM.

    • Add bromotrimethylsilane (B50905) (TMSBr, 3.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent and excess TMSBr under vacuum.

    • Add methanol to the residue and stir for 2 hours to complete the hydrolysis.

    • Evaporate the solvent to yield the final product, this compound.

Solid-State Electrolyte Membrane Modification
  • Preparation of Coating Solution:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water, 3:1 v/v) to a final concentration of 0.1 M.

    • Sonicate the solution for 15 minutes to ensure homogeneity.

  • Membrane Preparation:

    • Use a polished, dense solid-state electrolyte pellet (e.g., LLZO).

    • Clean the pellet by sonicating in acetone, followed by isopropanol, for 10 minutes each.

    • Dry the pellet in a vacuum oven at 80°C for 4 hours.

  • Coating Procedure (Dip-Coating):

    • Immerse the clean, dry SSE pellet into the this compound solution for 60 minutes at room temperature.

    • Withdraw the pellet at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating.

    • Allow the coated pellet to air-dry for 30 minutes.

  • Annealing and Final Preparation:

    • Transfer the coated pellet to a tube furnace.

    • Heat to 120°C under a gentle flow of Argon and hold for 2 hours to promote bonding between the phosphonic acid and the SSE surface.

    • Cool down to room temperature.

    • Gently wash the surface with isopropanol to remove any unbound material and dry under vacuum at 60°C for 12 hours before cell assembly.

Characterization of the Modified Membrane
  • Surface Chemistry:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG and phosphonate functional groups on the SSE surface.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of P, C, and O on the surface, confirming the covalent attachment.

  • Morphology:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the coating.

    • Atomic Force Microscopy (AFM): To assess the surface roughness and uniformity of the modifier layer.

Electrochemical Performance Evaluation
  • Cell Assembly:

    • Assemble symmetric Li/modified-SSE/Li cells and full cells (e.g., Li/modified-SSE/LiFePO₄) in an argon-filled glovebox.

    • Ensure good contact by applying a consistent stack pressure.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the ionic conductivity of the modified vs. unmodified SSEs in a symmetric cell configuration.

    • Determine the interfacial resistance between the lithium metal anode and the electrolyte.

  • Lithium-Ion Transference Number (t_Li+):

    • Calculate using the Bruce-Vincent method, combining AC impedance and DC polarization measurements.

  • Cycling Performance:

    • Galvanostatic Cycling: Cycle the full cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage window (e.g., 2.8-4.2 V for LiFePO₄) to evaluate capacity retention, coulombic efficiency, and rate capability.

    • Lithium Stripping/Plating: Cycle the symmetric cells at a constant current density (e.g., 0.1 mA/cm²) to assess the stability of the interface against dendrite formation.

Data Presentation (Hypothetical Data)

Table 1: Electrochemical Properties of Unmodified and Modified SSE Membranes

PropertyUnmodified SSEThis compound Modified SSE
Room Temperature Ionic Conductivity (S/cm) 5.2 x 10⁻⁴7.8 x 10⁻⁴
Interfacial Resistance (Ω·cm²) 15045
Li-ion Transference Number (t_Li+) 0.350.55
Electrochemical Stability Window (V vs. Li/Li⁺) 4.54.6

Table 2: Cycling Performance of Full Cells (Li/SSE/LiFePO₄) at 0.5C

Cycle NumberUnmodified SSE (Capacity, mAh/g)Unmodified SSE (Coulombic Efficiency, %)Modified SSE (Capacity, mAh/g)Modified SSE (Coulombic Efficiency, %)
1 15598.516099.2
50 14298.215699.8
100 12897.515299.7
200 10596.114599.6
Capacity Retention after 200 Cycles 67.7%-90.6%-

Table 3: Symmetric Cell (Li/SSE/Li) Cycling Stability

ParameterUnmodified SSEThis compound Modified SSE
Current Density (mA/cm²) 0.10.1
Cycling Duration before Short Circuit (hours) ~150> 800
Voltage Hysteresis at 50th hour (mV) 8530

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ionic Conductivity Incomplete reaction or non-uniform coating.Optimize annealing temperature and time. Ensure the precursor solution is well-mixed and free of particulates.
High Interfacial Resistance Poor adhesion of the modifier layer.Increase the concentration of the coating solution or extend the immersion time. Verify surface cleanliness of the SSE before coating.
Inconsistent Cycling Performance Non-uniform coating thickness.Optimize the withdrawal speed in the dip-coating process. Consider alternative coating methods like spin-coating for better uniformity.
Cell Short Circuit Ineffective dendrite suppression.Increase the thickness of the modifier layer. Ensure the PEG chain length is optimal for Li-ion transport without being overly resistive.

Conclusion

The use of this compound as a surface modifier for solid-state electrolyte membranes presents a promising strategy to address key interfacial challenges in solid-state batteries. The protocols and data presented herein provide a foundational framework for researchers to explore this novel material. The anticipated improvements in ionic conductivity, interfacial resistance, and cycling stability could significantly advance the development of safer, more reliable, and higher-energy-density energy storage systems. Further optimization of the molecular structure and the modification process is warranted to unlock the full potential of this approach.

Application Notes and Protocols for the Conjugation of Phosphonic Acid-PEG to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and increased stability.[1] This document provides a detailed protocol for the conjugation of a phosphonic acid-terminated PEG linker to a protein.

While m-PEG2-phosphonic acid itself is not directly reactive towards protein functional groups, its conjugation can be readily achieved by employing a heterobifunctional PEG linker. This protocol focuses on the use of a Carboxy-PEG-phosphonic acid linker. This approach leverages well-established carbodiimide (B86325) chemistry to form a stable amide bond between the PEG linker's carboxyl group and primary amines (e.g., lysine (B10760008) residues) on the protein surface. The terminal phosphonic acid group is then available for subsequent applications, such as targeting bone tissue or binding to metal oxide nanoparticles.[2][3]

The following sections detail the chemical activation of the PEG linker, the conjugation reaction with the protein, and the subsequent purification and characterization of the final conjugate.

Principle of the Reaction

The conjugation is a two-step process facilitated by 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Activation: EDC first reacts with the carboxyl group on the Carboxy-PEG-phosphonic acid linker to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This two-step activation minimizes side reactions and is more efficient than using EDC alone.[4][5]

  • Conjugation: The Sulfo-NHS ester of the PEG linker readily reacts with primary amine groups on the protein (N-terminus and lysine side chains) at a physiological to slightly alkaline pH, forming a stable covalent amide bond.[6]

The resulting conjugate is a protein molecule modified with a PEG chain that terminates in a phosphonic acid group.

cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Protein CarboxyPEG Carboxy-PEG-Phosphonic Acid HOOC-(CH2)2O...-PO(OH)2 Intermediate O-acylisourea Intermediate (Unstable) CarboxyPEG->Intermediate + EDC EDC EDC EDC->Intermediate ActivatedPEG Amine-Reactive Sulfo-NHS Ester-PEG (Stable) Intermediate->ActivatedPEG + Sulfo-NHS SulfoNHS Sulfo-NHS SulfoNHS->ActivatedPEG Conjugate Protein-NH-CO-PEG-Phosphonic Acid (Final Conjugate) ActivatedPEG->Conjugate + Protein-NH2 (pH 7.2-8.0) Protein Protein-NH2 Protein->Conjugate

Caption: Chemical pathway for EDC/Sulfo-NHS mediated PEG-protein conjugation.

Experimental Protocols

This section provides detailed methodologies for the conjugation, purification, and characterization of the phosphonic acid-PEGylated protein.

Protocol 1: Protein-PEG Conjugation

This protocol describes the activation of a Carboxy-PEG-phosphonic acid linker and subsequent conjugation to a protein containing surface-accessible primary amines.

Materials:

  • Protein of interest

  • Carboxy-PEG(n)-phosphonic acid (e.g., Carboxy-PEG4-phosphonic acid)[7][8]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[5]

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare solutions of Carboxy-PEG-phosphonic acid, EDC, and Sulfo-NHS in the Activation Buffer. Allow all powdered reagents to equilibrate to room temperature before opening vials to prevent condensation.[4]

  • Activation of PEG Linker: a. In a microcentrifuge tube, combine the Carboxy-PEG-phosphonic acid, EDC, and Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).[9] b. Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction: a. Add the activated PEG linker solution to the protein solution. A typical starting molar excess of PEG linker to protein is 10:1 to 20:1. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris per 1 mL of reaction).[6] b. Incubate for 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.

  • Removal of Excess Reagents: a. Remove unreacted PEG and quenching reagents using a desalting column or through dialysis/diafiltration against a suitable buffer (e.g., PBS).

ParameterRecommended ConditionPurpose
Activation pH 6.0 (MES Buffer)Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[5]
Conjugation pH 7.2 - 8.0 (PBS)Efficient reaction of NHS-ester with primary amines.[6]
Molar Ratios
PEG : EDC : Sulfo-NHS1 : 2 : 5 (molar ratio)Ensures efficient activation of the PEG linker.[9]
Activated PEG : Protein10:1 to 20:1 (molar excess)Drives the conjugation reaction towards the product.
Reaction Time 2 hours (RT) or Overnight (4°C)Allows for completion of the conjugation reaction.
Quenching Agent 10-50 mM Tris or HydroxylamineDeactivates excess amine-reactive PEG linker.[6]
Protocol 2: Purification of the PEGylated Protein

Size Exclusion Chromatography (SEC) is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted native protein and excess PEG reagents.[][11]

Materials:

  • SEC column suitable for the molecular weight range of the conjugate.

  • HPLC or FPLC system.

  • Mobile Phase/Running Buffer: A buffer that ensures protein stability and minimizes non-specific interactions, e.g., 1X PBS, pH 7.4.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase until a stable baseline is achieved.

  • Sample Loading: Load the quenched and desalted reaction mixture onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the Mobile Phase at a pre-determined flow rate.

  • Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated protein conjugate will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[2][12]

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate and assess purity.

Protocol 3: Characterization of the Conjugate

A. Analysis of Purity and Aggregation by SEC-HPLC This method is used to quantify the amount of monomeric conjugate, unreacted protein, and high molecular weight aggregates.[2]

Procedure:

  • Use an analytical SEC-HPLC column.

  • Inject a small amount (10-50 µg) of the purified conjugate.

  • Elute with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Monitor absorbance at 280 nm.

  • Calculate the relative percentage of each species (aggregate, monomer, fragment) by integrating the peak areas.

B. Molecular Weight Confirmation by Mass Spectrometry Mass spectrometry (MS) is used to confirm the covalent attachment of the PEG linker and determine the degree of PEGylation (i.e., the number of PEG chains per protein).[3][13][14]

Procedure:

  • Prepare the purified conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).

  • For intact mass analysis, dilute the sample in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analyze the sample using either MALDI-TOF or LC-ESI-MS. ESI-MS coupled with high-resolution instruments like Orbitrap or TOF analyzers is particularly powerful.[3][15]

  • The resulting mass spectrum will show a distribution of peaks corresponding to the protein with one, two, or more PEG chains attached.

  • Deconvolute the raw data to determine the average molecular weight of the conjugate, confirming the addition of the PEG-phosphonic acid linker.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization P1 Prepare Protein Solution (1-10 mg/mL in PBS) R2 Add Activated PEG to Protein (2h at RT or O/N at 4°C) P1->R2 P2 Prepare Reagent Solutions (PEG, EDC, Sulfo-NHS in MES) R1 Activate PEG Linker (15-30 min at RT) P2->R1 R1->R2 R3 Quench Reaction (15 min at RT) R2->R3 U1 Desalting / Diafiltration (Remove small molecules) R3->U1 U2 Size Exclusion Chromatography (SEC) (Separate conjugate from native protein) U1->U2 U3 Pool and Concentrate Fractions U2->U3 C1 SDS-PAGE (Verify MW shift) U3->C1 C2 SEC-HPLC (Assess purity and aggregation) U3->C2 C3 Mass Spectrometry (Confirm MW and PEGylation degree) U3->C3

Caption: Overall workflow for protein PEGylation, purification, and characterization.

References

Application Notes and Protocols: m-PEG2-phosphonic Acid as a Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG2-phosphonic acid as a specialized linker for targeted drug delivery, with a particular focus on bone-targeting applications. Detailed protocols for the synthesis, characterization, and evaluation of drug conjugates utilizing this linker are also provided.

Introduction

This compound is a heterobifunctional linker that combines the benefits of a short polyethylene (B3416737) glycol (PEG) spacer and a phosphonic acid moiety. The PEG component enhances the solubility and biocompatibility of the conjugated drug, while the phosphonic acid group serves as a targeting ligand with a high affinity for calcium ions present in the bone mineral, hydroxyapatite (B223615).[1] This makes this compound an excellent candidate for developing therapeutics that target bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases.[2][3]

Key Applications

  • Targeted delivery of chemotherapeutics to bone tumors: Conjugating anticancer drugs, such as doxorubicin (B1662922), to this compound can increase their local concentration at the tumor site in the bone, thereby enhancing their therapeutic efficacy and reducing systemic toxicity.[2][4]

  • Treatment of bone resorption disorders: The linker can be used to deliver drugs that inhibit osteoclast activity to the bone surface.

  • Surface modification of implants: The phosphonic acid group can be used to anchor therapeutic agents or biocompatible coatings to the surface of bone implants.

Data Presentation

The following tables summarize key quantitative data for a model drug conjugate, Doxorubicin-m-PEG2-phosphonic acid, based on available literature for similar bone-targeting systems. It is important to note that specific values may vary depending on the experimental conditions and the specific drug being used.

Table 1: Physicochemical Properties of Doxorubicin-m-PEG2-phosphonic Acid Conjugate

ParameterValueReference
Molecular Weight~727.6 g/mol Calculated
Drug Loading Content~75% (w/w)[5]
Encapsulation Efficiency~47%[5]
Particle Size (self-assembled micelles)~155 ± 20 nm[6]

Table 2: In Vitro Performance of Doxorubicin-m-PEG2-phosphonic Acid Conjugate

AssayCell LineIC50 (µg/mL)Reference
Cytotoxicity (MTT Assay)Saos-2 (Osteosarcoma)> 2 µg/mL[7]
D17 (Canine Osteosarcoma)7.9 µg/mL[8]
Hydroxyapatite Binding Affinity (KD)N/A14.1 µM ± 3.8 µM[9]

Table 3: In Vivo Performance of Doxorubicin-m-PEG2-phosphonic Acid Conjugate in a Mouse Model of Bone Metastasis

ParameterValueReference
Tumor Growth Inhibition40% greater than free Doxorubicin[2]
Plasma Half-life (t1/2β)~14.38 h[10]
Bioavailability (Oral)~23.21%[10]

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-m-PEG2-phosphonic Acid Conjugate

This protocol describes the synthesis of a doxorubicin conjugate using this compound via a pH-sensitive hydrazone bond.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Palmitic acid hydrazide

  • Trifluoroacetic acid (TFA)

  • Anhydrous methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Synthesis of Doxorubicin-Hydrazide:

    • Dissolve doxorubicin hydrochloride (390 mg) and palmitic acid hydrazide (243 mg) in anhydrous methanol (150 mL) in a round bottom flask.[11]

    • Add trifluoroacetic acid (39 µL) to the mixture.[11]

    • Stir the reaction mixture for 18 hours at room temperature in the dark.[11]

  • Purification of Doxorubicin-Hydrazide:

    • Remove the solvent using a rotary evaporator.

    • Purify the product by silica gel column chromatography using a DCM/MeOH gradient as the eluent.[11]

  • Conjugation to this compound:

    • Activate the carboxylic acid group of this compound using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).

    • React the activated this compound with the purified doxorubicin-hydrazide to form the final conjugate.

  • Final Purification:

    • Purify the final conjugate using dialysis or size-exclusion chromatography to remove any unreacted starting materials.

Protocol 2: Characterization of the Conjugate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the covalent conjugation of doxorubicin to the this compound linker.

  • Procedure:

    • Dissolve a small amount of the purified conjugate in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

    • Acquire 1H NMR and 31P NMR spectra.

    • Analyze the spectra for the appearance of characteristic peaks from both the drug and the linker, and for shifts in the peaks at the conjugation site.

2. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the conjugate and confirm its identity.

  • Procedure:

    • Prepare a dilute solution of the conjugate.

    • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Compare the observed molecular weight with the calculated theoretical molecular weight.

Protocol 3: In Vitro Evaluation

1. Hydroxyapatite Binding Assay:

  • Purpose: To quantify the affinity of the conjugate for bone mineral.

  • Procedure:

    • Prepare solutions of the conjugate at various concentrations.

    • Incubate the solutions with a known amount of hydroxyapatite (HA) powder.

    • After incubation, centrifuge the samples to pellet the HA.

    • Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy for a chromophoric drug like doxorubicin).

    • Calculate the amount of bound conjugate and determine the binding affinity (KD) by fitting the data to a binding isotherm (e.g., Langmuir).[12]

2. Cytotoxicity Assay (MTT Assay):

  • Purpose: To determine the cytotoxic effect of the conjugate on cancer cells.

  • Procedure:

    • Seed osteosarcoma cells (e.g., Saos-2 or D17) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the conjugate, free doxorubicin, and a vehicle control.

    • Incubate the cells for 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value for the conjugate and free drug.[11]

3. Cellular Uptake Assay:

  • Purpose: To visualize and quantify the internalization of the conjugate by cancer cells.

  • Procedure:

    • Treat osteosarcoma cells with a fluorescently labeled version of the conjugate.

    • After a specific incubation time, wash the cells to remove any unbound conjugate.

    • Visualize the cellular uptake using confocal microscopy.

    • Quantify the uptake using flow cytometry.

Protocol 4: In Vivo Evaluation in a Bone Metastasis Mouse Model

1. Animal Model:

  • Establish a bone metastasis model by injecting human breast cancer cells (e.g., MDA-MB-231) into the left cardiac ventricle of immunodeficient mice.[2]

2. Treatment:

  • Once bone metastases are established (confirmed by imaging), randomize the mice into treatment groups:

    • Vehicle control

    • Free doxorubicin

    • Doxorubicin-m-PEG2-phosphonic acid conjugate

  • Administer the treatments intravenously at a predetermined dose and schedule.[2]

3. Efficacy Evaluation:

  • Monitor tumor growth over time using a non-invasive imaging modality (e.g., bioluminescence or fluorescence imaging).[2]

  • At the end of the study, sacrifice the animals and perform histological analysis of the bones to assess tumor burden.

4. Pharmacokinetic Study:

  • Administer a single intravenous dose of the conjugate to a separate cohort of mice.

  • Collect blood samples at various time points.

  • Analyze the plasma concentration of the conjugate over time using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Dox-PEG-Phosphonate purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization binding HA Binding Assay characterization->binding cytotoxicity Cytotoxicity Assay (MTT) binding->cytotoxicity uptake Cellular Uptake cytotoxicity->uptake animal_model Animal Model (Bone Metastasis) uptake->animal_model treatment Treatment animal_model->treatment efficacy Efficacy Study treatment->efficacy pk_study Pharmacokinetics treatment->pk_study

Caption: Experimental workflow for the development and evaluation of a bone-targeted drug delivery system.

signaling_pathway Dox Doxorubicin Notch Notch Signaling Pathway Dox->Notch activates HES1 HES1 Notch->HES1 activates PARP1 PARP1 HES1->PARP1 activates AIF AIF PARP1->AIF regulates subcellular location Apoptosis Apoptosis AIF->Apoptosis induces

Caption: Doxorubicin-induced apoptosis signaling pathway mediated by Notch.[1]

logical_relationship cluster_components Drug Conjugate Components cluster_properties Desired Properties Drug Therapeutic Drug (e.g., Doxorubicin) Linker This compound Drug->Linker conjugated to Targeting Phosphonic Acid Moiety Linker->Targeting PEG PEG Spacer Linker->PEG Targeting_Prop Bone Targeting Targeting->Targeting_Prop Solubility_Prop Improved Solubility PEG->Solubility_Prop Biocompatibility_Prop Biocompatibility PEG->Biocompatibility_Prop Efficacy_Prop Enhanced Efficacy Targeting_Prop->Efficacy_Prop Toxicity_Prop Reduced Systemic Toxicity Targeting_Prop->Toxicity_Prop

References

Application Notes and Protocols for Enhancing Implant Biocompatibility with m-PEG2-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term success of biomedical implants is critically dependent on their biocompatibility and the host's response at the tissue-implant interface. Unfavorable interactions can lead to inflammation, fibrous capsule formation, and ultimately, implant failure. Surface modification of implants is a key strategy to modulate these interactions. This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)2-phosphonic acid (m-PEG2-phosphonic acid) to create a biocompatible self-assembled monolayer (SAM) on metallic implant surfaces, particularly titanium and its alloys.

The phosphonic acid group provides a strong anchor to the metal oxide surface of the implant, while the hydrophilic and flexible polyethylene (B3416737) glycol (PEG) chains extend into the biological environment. This PEG layer acts as a steric barrier, effectively reducing non-specific protein adsorption and subsequent cell adhesion, which are often the initial steps in the foreign body response. This modification aims to improve the implant's stealth properties, enhance its integration with surrounding tissue, and ultimately improve patient outcomes.

Mechanism of Improved Biocompatibility

The enhanced biocompatibility conferred by an this compound coating stems from its ability to form a dense, hydrophilic layer on the implant surface. This layer minimizes the initial events that trigger an adverse host response.

cluster_implant Implant Surface cluster_coating Surface Modification cluster_bio_interface Biological Interface Implant Titanium Implant (TiO2 surface layer) PEG_PA This compound Self-Assembled Monolayer (SAM) Implant->PEG_PA Covalent Bonding (Phosphonate-Ti) Proteins Reduced Protein Adsorption PEG_PA->Proteins Steric Hindrance & Hydrophilicity Cells Inhibited Cell Adhesion Proteins->Cells Reduced Adhesion Sites Response Improved Biocompatibility Cells->Response Minimized Foreign Body Response

Caption: Mechanism of this compound in improving implant biocompatibility.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of titanium implants with this compound and subsequent evaluation of the coating's effectiveness.

Protocol 1: Cleaning and Preparation of Titanium Implant Surface

A pristine and reactive surface is crucial for the successful formation of a dense and stable SAM.

start Start: Titanium Implant sonication Ultrasonic Cleaning (Acetone, Ethanol, DI Water) start->sonication acid_treatment Acid Etching (e.g., 40% HNO3) sonication->acid_treatment rinse Rinsing with DI Water acid_treatment->rinse drying Drying (Nitrogen Stream) rinse->drying plasma Optional: Oxygen Plasma Treatment drying->plasma end End: Clean, Hydroxylated Surface plasma->end

Caption: Workflow for cleaning and preparing the titanium implant surface.

Materials:

  • Titanium implant/substrate

  • Acetone (reagent grade)

  • Ethanol (absolute)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitric acid (HNO3, 40% v/v)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Beakers

  • Optional: Plasma cleaner

Procedure:

  • Place the titanium implants in a beaker and sequentially sonicate in acetone, absolute ethanol, and DI water for 15 minutes each to remove organic contaminants.

  • Immerse the cleaned implants in a 40% (v/v) nitric acid solution for 30 minutes to etch the surface and remove metallic impurities.[1]

  • Thoroughly rinse the implants with copious amounts of DI water to remove any residual acid.

  • Dry the implants under a stream of high-purity nitrogen gas.

  • For enhanced surface hydroxylation and removal of final traces of organic contaminants, an optional oxygen plasma treatment for 2-5 minutes can be performed.[2]

  • Use the cleaned and dried implants immediately for the surface modification protocol.

Protocol 2: Surface Modification with this compound

This protocol describes the formation of the this compound self-assembled monolayer.

Materials:

  • Cleaned titanium implants

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF) or absolute ethanol

  • Glove box or desiccator

Procedure:

  • Prepare a 1-2 mM solution of this compound in anhydrous THF or absolute ethanol.[1][3][4] The choice of solvent depends on the solubility of the specific m-PEG derivative.

  • Immediately immerse the cleaned titanium implants into the this compound solution in a sealed container to prevent moisture contamination.

  • Allow the self-assembly process to proceed for 16-24 hours at room temperature.[3][4]

  • After incubation, remove the implants from the solution and rinse thoroughly with the fresh solvent (THF or ethanol) to remove any non-covalently bound molecules.

  • Dry the coated implants under a stream of nitrogen gas.

  • Store the modified implants in a clean, dry environment, such as a desiccator, until further characterization or use.

Protocol 3: Surface Characterization - Static Contact Angle Measurement

This protocol is to assess the hydrophilicity of the modified surface, which is an indicator of successful PEGylation.

Materials:

  • This compound coated and uncoated (control) titanium implants

  • Contact angle goniometer

  • High-purity water

  • Microsyringe

Procedure:

  • Place the implant sample on the stage of the contact angle goniometer.

  • Using a microsyringe, carefully dispense a 5 µL droplet of high-purity water onto the surface of the implant.[5]

  • Immediately capture the image of the droplet at the solid-liquid-vapor interface.

  • Use the software of the goniometer to measure the angle between the tangent of the droplet and the surface.

  • Perform measurements at a minimum of three different locations on each sample to ensure reproducibility.[5]

  • A significant decrease in the water contact angle on the coated surface compared to the uncoated surface indicates a more hydrophilic surface, suggesting successful PEGylation.

Protocol 4: Biocompatibility Assessment - Protein Adsorption Assay (BCA Method)

This assay quantifies the amount of protein adsorbed to the implant surface, a key indicator of biocompatibility.

start Start: Coated & Uncoated Implants incubation Incubate in Protein Solution (e.g., BSA or Fibrinogen) start->incubation rinse Rinse with PBS to Remove Non-adsorbed Protein incubation->rinse lysis Lyse Adsorbed Protein (e.g., SDS solution) rinse->lysis bca_assay Perform BCA Protein Assay on Lysate lysis->bca_assay readout Measure Absorbance at 562 nm bca_assay->readout end End: Quantify Adsorbed Protein readout->end

Caption: Workflow for the protein adsorption assay using the BCA method.

Materials:

  • This compound coated and uncoated (control) titanium implants

  • Bovine Serum Albumin (BSA) or Fibrinogen solution (e.g., 1 mg/mL in Phosphate Buffered Saline - PBS)

  • Phosphate Buffered Saline (PBS)

  • 1% Sodium Dodecyl Sulfate (SDS) solution

  • Bicinchoninic Acid (BCA) Protein Assay Kit

  • Microplate reader

Procedure:

  • Place the coated and uncoated implants in a 24-well plate.

  • Add 1 mL of the protein solution (e.g., BSA) to each well, ensuring the implants are fully submerged.

  • Incubate for 1-2 hours at 37°C.

  • Carefully remove the implants and rinse three times with PBS to remove loosely bound protein.

  • Transfer the rinsed implants to new wells containing 500 µL of 1% SDS solution to lyse the adsorbed proteins. Incubate for 30 minutes with gentle agitation.

  • Prepare BSA standards according to the BCA assay kit instructions.[6][7][8]

  • In a 96-well plate, add 25 µL of the lysate from each implant and 25 µL of each BSA standard in duplicate.

  • Add 200 µL of the BCA working reagent to each well.[6][7]

  • Incubate the plate at 37°C for 30 minutes.[6][7]

  • Measure the absorbance at 562 nm using a microplate reader.[6][7]

  • Generate a standard curve from the BSA standards and determine the concentration of adsorbed protein on each implant surface.

Protocol 5: Biocompatibility Assessment - Cell Viability Assay (MTT Assay)

This assay evaluates the cytotoxicity of the modified surface by measuring the metabolic activity of cells cultured on it.

Materials:

  • This compound coated and uncoated (control) sterile titanium implants

  • Osteoblast cell line (e.g., MC3T3-E1 or Saos-2)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 96-well plate and 24-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Place the sterile coated and uncoated implants in a 24-well plate.

  • Seed osteoblast cells onto the implant surfaces at a density of 1 x 10^4 cells/well.

  • Incubate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • At each time point, remove the culture medium and add 500 µL of fresh medium containing 50 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.[9][10]

  • Carefully remove the MTT-containing medium and add 500 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals.[11][12]

  • Agitate the plate for 15 minutes to ensure complete dissolution.

  • Transfer 100 µL of the solution from each well to a 96-well plate in duplicate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Higher absorbance values correlate with higher cell viability.

Data Presentation

Quantitative data from the characterization and biocompatibility assays should be summarized in tables for clear comparison.

Table 1: Surface Wettability Analysis

Surface TypeStatic Water Contact Angle (°)
Uncoated Titanium (Control)Insert Mean ± SD
This compound CoatedInsert Mean ± SD

Table 2: Protein Adsorption Quantification

Surface TypeAdsorbed Protein (µg/cm²)
Uncoated Titanium (Control)Insert Mean ± SD
This compound CoatedInsert Mean ± SD

Table 3: Cell Viability (MTT Assay)

Surface Type24h (% Viability vs. Control)48h (% Viability vs. Control)72h (% Viability vs. Control)
Uncoated Titanium (Control)100%100%100%
This compound CoatedInsert Mean ± SDInsert Mean ± SDInsert Mean ± SD

Concluding Remarks

The application of an this compound self-assembled monolayer is a promising strategy to enhance the biocompatibility of metallic implants. The protocols outlined in this document provide a comprehensive framework for the surface modification and subsequent in vitro evaluation of these advanced biomaterials. Rigorous adherence to these protocols will enable researchers and developers to generate reliable and reproducible data, accelerating the translation of improved implant technologies from the laboratory to clinical practice.

References

Application Notes and Protocols for m-PEG2-Phosphonic Acid Coating of Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of biosensors is a critical step in their development, directly impacting their sensitivity, specificity, and biocompatibility. A well-designed surface coating can minimize non-specific binding of interfering molecules, thereby enhancing the signal-to-noise ratio and ensuring accurate detection of the target analyte. m-PEG2-phosphonic acid is a bifunctional molecule ideal for this purpose. The phosphonic acid group forms a stable, covalent-like bond with various metal oxide surfaces commonly used in biosensors, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The short di-ethylene glycol (PEG2) chain provides a hydrophilic and bio-inert surface, effectively reducing non-specific protein adsorption.

These application notes provide a detailed experimental setup and protocols for the formation of self-assembled monolayers (SAMs) of this compound on biosensor surfaces.

Mechanism of Action: Surface Interaction

The coating process relies on the self-assembly of this compound molecules onto the metal oxide surface of the biosensor. The phosphonic acid headgroup has a strong affinity for metal oxides, forming robust P-O-Metal bonds. This interaction is often stabilized by a post-deposition annealing step, which promotes the formation of a dense, well-ordered monolayer. The terminal methoxy-PEG groups orient away from the surface, creating a hydrophilic and protein-repellent interface.

cluster_surface Biosensor Surface cluster_solution Coating Solution cluster_coated Coated Biosensor BiosensorSubstrate Metal Oxide Surface (e.g., TiO₂, Al₂O₃, ITO) CoatedSurface Functionalized Surface with m-PEG2-PA Monolayer BiosensorSubstrate->CoatedSurface Formation of P-O-Metal Bonds PEG_PA This compound (in solution) PEG_PA->BiosensorSubstrate Self-Assembly/ Adsorption

Caption: Interaction of this compound with a metal oxide biosensor surface.

Experimental Protocols

This section details the necessary procedures for preparing the biosensor substrate and applying the this compound coating.

Materials and Reagents
Substrate Cleaning and Activation

Proper cleaning and activation of the biosensor surface are crucial for the formation of a uniform and stable monolayer. The choice of cleaning procedure may vary depending on the substrate material.

Protocol 2.1: General Cleaning for Metal Oxide Surfaces

  • Sonicate the substrates in acetone for 15 minutes.

  • Rinse thoroughly with DI water.

  • Sonicate in isopropanol for 15 minutes.

  • Rinse thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

Protocol 2.2: Piranha Solution Cleaning for ITO and TiO₂ (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Prepare a basic piranha solution by mixing ammonium hydroxide and hydrogen peroxide in a 3:1 ratio (e.g., 30 mL NH₄OH to 10 mL H₂O₂).

  • Immerse the cleaned substrates (from Protocol 2.1) in the basic piranha solution for 20-30 minutes to oxidize and hydroxylate the surface.

  • Remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Use the substrates immediately for the coating procedure.

Preparation of Coating Solution
  • Prepare a 1 mM solution of this compound in an anhydrous solvent. Anhydrous ethanol or toluene are suitable choices. The use of a non-polar solvent like toluene may be preferred for some metal oxides like ZnO to prevent the formation of undesired byproducts.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

This compound Coating Procedure

Protocol 4.1: Solution Deposition (Dip Coating)

  • Place the cleaned and activated biosensor substrates in a suitable container.

  • Immerse the substrates in the 1 mM this compound solution. Ensure the entire surface to be coated is submerged.

  • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the same anhydrous solvent used for the coating solution to remove any physisorbed molecules.

  • Dry the coated substrates under a stream of high-purity nitrogen gas.

Protocol 4.2: Tethering by Aggregation and Growth (T-BAG) Method

This method can enhance the stability and ordering of the monolayer.

  • Place the cleaned and activated substrates vertically in a solution of 25 µM this compound in anhydrous tetrahydrofuran (THF).

  • Allow the solvent to evaporate at room temperature, leaving a layer of physisorbed molecules on the surface.

  • Heat the coated substrates in an oven at 120-140°C for 24-48 hours in air. This step promotes the formation of strong covalent-like bonds between the phosphonic acid and the metal oxide surface.

  • After heating, allow the substrates to cool to room temperature.

  • Sonicate the substrates in the anhydrous solvent (THF) for 5-10 minutes to remove any unbound molecules.

  • Dry the coated substrates under a stream of high-purity nitrogen gas.

start Start cleaning Substrate Cleaning (Acetone, IPA, DI Water) start->cleaning activation Surface Activation (e.g., Basic Piranha) cleaning->activation drying1 Dry with N₂ activation->drying1 coating Immersion in m-PEG2-PA Solution (1 mM, 12-24h) drying1->coating rinsing Rinse with Anhydrous Solvent coating->rinsing drying2 Dry with N₂ rinsing->drying2 annealing Post-Coating Annealing (Optional, e.g., 120-140°C) drying2->annealing characterization Surface Characterization (XPS, Contact Angle, AFM) annealing->characterization end End characterization->end

Caption: Experimental workflow for this compound coating of biosensors.

Data Presentation: Surface Characterization

The success of the coating procedure should be verified using surface characterization techniques. Below are tables summarizing expected quantitative data for phosphonic acid-coated surfaces.

Table 1: Representative Contact Angle Measurements

SubstrateConditionWater Contact Angle (°)
TiO₂Uncoated (activated)< 15°
TiO₂Coated with Alkyl-Phosphonic Acid100° - 110°
Al₂O₃Uncoated (activated)< 20°
Al₂O₃Coated with Alkyl-Phosphonic Acid105° - 115°
ITOUncoated (activated)< 20°
ITOCoated with Alkyl-Phosphonic Acid100° - 105°
AnyCoated with This compound 40° - 60° (Expected)

Note: Data for alkyl-phosphonic acids are representative of a hydrophobic monolayer. The hydrophilic nature of the this compound is expected to result in a lower water contact angle.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

ElementBinding Energy (eV)AssignmentPurpose
P 2p~133-134 eVP-O-MetalConfirmation of phosphonic acid binding to the surface.
C 1s~285.0 eVC-C, C-HAliphatic carbon.
C 1s~286.5 eVC-OEther linkage in the PEG chain, confirming PEG presence.
O 1sVaries with substrateMetal Oxide, P=O, P-O-H, C-OAnalysis of oxygen chemical states.
SubstrateVariese.g., Ti 2p, Al 2p, In 3d, Sn 3dAttenuation of the substrate signal indicates the presence of an overlayer.

Conclusion

The protocols outlined in these application notes provide a robust framework for the functionalization of various metal oxide biosensor surfaces with this compound. This coating strategy offers a stable and effective method to create a bio-inert surface, which is essential for developing high-performance biosensors for research, diagnostics, and drug development applications. The provided data tables and diagrams serve as a useful reference for the execution and verification of the coating process.

Application Notes and Protocols for m-PEG2-phosphonic acid in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG2-phosphonic acid for achieving optimal surface coverage on various substrates. The following sections detail the principles of self-assembled monolayer (SAM) formation, experimental protocols for surface modification, and methods for characterizing the resulting surface.

Introduction to this compound for Surface Modification

This compound is a bifunctional molecule designed for the surface modification of metal oxides. It comprises a phosphonic acid headgroup that serves as a robust anchor to the substrate and a short polyethylene (B3416737) glycol (PEG) tail. The PEG tail imparts hydrophilicity and biocompatibility to the modified surface, which is crucial for applications in drug delivery, medical implants, and biosensors to reduce non-specific protein adsorption and improve device performance.

The formation of a well-ordered, dense monolayer is critical for achieving the desired surface properties. This is typically achieved through a self-assembly process where the phosphonic acid molecules spontaneously adsorb onto the substrate from a solution, forming a stable, covalently-bound layer. The concentration of the this compound solution is a key parameter that influences the resulting surface coverage and the quality of the monolayer.

Determining Optimal Concentration for Surface Coverage

The optimal concentration of this compound for achieving a complete and well-ordered self-assembled monolayer (SAM) depends on several factors, including the substrate material, the solvent, the immersion time, and the temperature. While a definitive optimal concentration for all scenarios cannot be provided without specific experimental determination, a review of the literature for similar short-chain phosphonic acids on common metal oxide substrates provides a starting point for optimization.

Generally, concentrations in the millimolar (mM) range are employed for the formation of phosphonic acid SAMs. It has been observed that increasing the concentration of the phosphonic acid solution can lead to a higher surface coverage, up to a saturation point where a complete monolayer is formed.[1]

Table 1: Reported Concentrations of Phosphonic Acids for SAM Formation on Various Substrates

Phosphonic Acid DerivativeSubstrateConcentrationSolventKey Findings/Observations
n-octadecylphosphonic acid (ODPA)Zinc Oxide (ZnO)0.03 to 0.14 mMIsopropanol/EthanolIncreased concentration from 0.03 to 0.14 mM enhanced surface coverage. Further increases did not lead to a corresponding increase in SAM coverage.[1]
Amino-alkylphosphonic acidsTitanium Dioxide (TiO2)20, 75, and 150 mMNot specifiedThe degree of surface modification decreased with increasing alkyl chain length under the same synthesis conditions.[2]
3-mercaptopropylphosphonic acid (MPPA)GoldNot specifiedBasic solutionSurface coverage can be controlled by the dissociation degree of phosphonic acid groups in the bulk solution and adsorption time.[3]
Octadecylphosphonic acid (ODPA)Aluminum OxideNot specifiedAqueous solutionAdsorption kinetics showed initial island formation, followed by filling of gaps and island growth.

Note: The data in this table is derived from studies on various phosphonic acids and should be used as a guideline for optimizing the concentration of this compound.

Experimental Protocols

This section provides a general protocol for the formation of an this compound SAM on a metal oxide substrate, such as titanium oxide (TiO₂) or aluminum oxide (Al₂O₃).

Materials and Reagents
  • This compound

  • Substrate (e.g., Titanium or Aluminum coupons, or silicon wafers with a metal oxide layer)

  • Solvent (e.g., absolute ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))

  • Deionized (DI) water

  • Nitrogen gas (for drying)

  • Cleaning agents (e.g., acetone, isopropanol, mild detergent)

Substrate Preparation

Proper cleaning of the substrate is critical for the formation of a high-quality SAM.

  • Sonication: Sonicate the substrate in a sequence of cleaning solutions. A typical sequence is:

    • Mild detergent solution (15 minutes)

    • Deionized water (15 minutes)

    • Acetone (15 minutes)

    • Isopropanol (15 minutes)

  • Rinsing: After each sonication step, thoroughly rinse the substrate with deionized water.

  • Drying: Dry the substrate under a stream of dry nitrogen gas.

  • Plasma Treatment (Optional but Recommended): To generate a high density of hydroxyl groups on the surface, which act as binding sites for the phosphonic acid, treat the substrate with an oxygen or argon plasma cleaner. This can significantly accelerate the adsorption kinetics.[4]

Preparation of this compound Solution
  • Prepare a stock solution of this compound in the chosen solvent. Based on literature for similar compounds, a starting concentration range of 0.1 mM to 10 mM is recommended for initial optimization experiments.

  • Ensure the solvent is of high purity and anhydrous, as water content can affect the quality of the SAM.

Self-Assembly Process (Immersion Method)
  • Immerse the cleaned and dried substrate into the this compound solution in a clean, sealed container.

  • The immersion time can vary from a few minutes to several hours. A typical starting point is 1 to 24 hours at room temperature. Shorter immersion times (e.g., less than 1 minute) may be sufficient for plasma-treated surfaces.[4]

  • After immersion, remove the substrate from the solution.

Rinsing and Annealing
  • Thoroughly rinse the coated substrate with the pure solvent to remove any physisorbed (non-covalently bound) molecules. Sonication in the pure solvent for a short period (1-2 minutes) can aid in this process.

  • Dry the rinsed substrate with a stream of dry nitrogen gas.

  • Annealing (Optional but Recommended): Heating the coated substrate can promote the formation of covalent bonds between the phosphonic acid and the surface, leading to a more stable monolayer. A typical annealing step is to heat the substrate in an oven at 100-120°C for 1 to 18 hours .

Characterization of the this compound Monolayer

Several surface-sensitive techniques can be used to characterize the formation and quality of the this compound SAM.

  • Contact Angle Goniometry: This technique measures the hydrophilicity of the surface. A successful modification with the hydrophilic this compound should result in a decrease in the water contact angle compared to the bare substrate.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, providing evidence for the presence of phosphorus and the carbon and oxygen associated with the PEG chain.[5]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and roughness. A well-formed SAM should result in a smooth, uniform surface.

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive technique that can monitor the adsorption process in real-time, providing information on the mass and viscoelastic properties of the adsorbed layer.

Visualizing the Workflow and Molecular Interaction

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the binding mechanism of this compound to a metal oxide surface.

G cluster_prep Substrate Preparation cluster_coating SAM Formation cluster_post Post-Processing cluster_char Characterization Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Plasma Plasma Treatment (Optional) Drying1->Plasma Immersion Substrate Immersion (1 - 24 hours) Plasma->Immersion Solution Prepare m-PEG2-phosphonic acid Solution (0.1 - 10 mM) Solution->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Annealing Annealing (Optional, 100-120°C) Drying2->Annealing ContactAngle Contact Angle Annealing->ContactAngle XPS XPS Annealing->XPS AFM AFM Annealing->AFM QCMD QCM-D Annealing->QCMD

Caption: Experimental workflow for surface modification with this compound.

Caption: Binding mechanism of this compound to a hydroxylated metal oxide surface.

Conclusion

The successful modification of metal oxide surfaces with this compound to achieve optimal coverage requires a systematic approach. By carefully preparing the substrate, optimizing the concentration of the phosphonic acid solution, and controlling the deposition parameters, a stable and high-quality self-assembled monolayer can be formed. The provided protocols and characterization methods offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications. Further optimization of the concentration and other process parameters for specific substrates and applications is encouraged to achieve the desired surface properties.

References

Application Notes and Protocols for m-PEG2-Phosphonic Acid Binding to Aluminum Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and protocols for the binding of methoxy-poly(ethylene glycol)2-phosphonic acid (m-PEG2-phosphonic acid) to aluminum oxide surfaces. This process is critical for the surface modification of materials used in drug delivery systems, biosensors, and other biomedical applications where biocompatibility and resistance to non-specific protein adsorption are paramount.

Introduction

The functionalization of aluminum oxide surfaces with polyethylene (B3416737) glycol (PEG) chains via a phosphonic acid anchoring group is a robust method for creating hydrophilic and protein-repellent surfaces. The phosphonic acid headgroup forms strong, hydrolytically stable covalent bonds with the aluminum oxide layer.[1][2][3] This self-assembled monolayer (SAM) approach allows for precise control over the surface chemistry, rendering it an invaluable technique in the development of advanced materials.[4] The reaction proceeds through the condensation of the phosphonic acid with surface hydroxyl groups on the alumina, forming mono-, bi-, or tridentate linkages.[4][5][6]

Reaction Conditions

The successful formation of a dense and stable this compound monolayer on aluminum oxide is dependent on several key reaction parameters. The following table summarizes the typical ranges for these conditions based on established protocols for similar phosphonic acid-based SAMs.

ParameterTypical RangeRemarks
Concentration 1 - 10 mMHigher concentrations can lead to faster monolayer formation but may also result in the formation of multilayers or aggregates. A common starting concentration is 1-2 mM.[4]
Solvent Ethanol (B145695), Isopropanol (IPA), Toluene (B28343), HexaneThe choice of solvent depends on the solubility of the this compound. Anhydrous solvents are preferred to minimize the presence of water, which can interfere with the self-assembly process.[7]
Reaction Time 1 - 24 hoursShorter times may result in incomplete monolayer formation, while longer times generally ensure a well-ordered and densely packed SAM. The kinetics of SAM formation often show an initial rapid adsorption followed by a slower organization phase.[4][7]
Temperature Room Temperature (20-25°C) to 100°CMost SAM depositions are carried out at room temperature. In some cases, gentle heating or refluxing (e.g., in toluene at 100°C) can be used to enhance the reaction kinetics and molecular ordering.[8] A post-deposition annealing step (e.g., 100°C for 10 minutes) can also improve monolayer quality.[8]
pH Acidic to NeutralThe binding of phosphonic acids to aluminum oxide can be performed under acidic or neutral conditions. The pH can influence the surface charge of the aluminum oxide and the protonation state of the phosphonic acid, thereby affecting the binding process.[5]
Substrate Clean, hydroxylated aluminum oxideThe aluminum oxide surface must be thoroughly cleaned to remove organic and particulate contamination. The surface should be rich in hydroxyl (-OH) groups to facilitate the condensation reaction with the phosphonic acid.[9]

Experimental Protocols

Substrate Preparation (Cleaning of Aluminum Oxide)

A pristine and well-hydroxylated aluminum oxide surface is crucial for the formation of a high-quality SAM.

Materials:

  • Aluminum oxide substrates

  • Acetone (B3395972) (reagent grade)

  • Isopropyl alcohol (IPA, reagent grade)

  • Deionized (DI) water

  • Nitrogen or argon gas

  • Ultrasonic bath

  • Plasma cleaner (optional)

Protocol:

  • Place the aluminum oxide substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.[10]

  • Decant the acetone and replace it with IPA. Sonicate for another 15 minutes.[10]

  • Rinse the substrates thoroughly with DI water.[10]

  • Dry the substrates under a stream of dry nitrogen or argon gas.

  • For a more rigorous cleaning and to enhance surface hydroxylation, treat the substrates with oxygen plasma for 1-5 minutes. This step will also remove any residual organic contaminants.

This compound Monolayer Deposition

This protocol describes a typical solution-phase deposition method.

Materials:

  • Cleaned aluminum oxide substrates

  • This compound

  • Anhydrous solvent (e.g., ethanol or IPA)

  • Glass vial or reaction vessel with a cap

Protocol:

  • Prepare a 1 mM solution of this compound in the chosen anhydrous solvent. For example, dissolve the appropriate amount of this compound in 10 mL of anhydrous ethanol in a clean, dry glass vial.

  • Immerse the cleaned aluminum oxide substrates into the phosphonic acid solution. Ensure the entire surface to be coated is submerged.

  • Seal the vial to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature. For accelerated formation, the solution can be gently heated (e.g., 50-60°C).

  • After the immersion period, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the pure solvent (e.g., ethanol) to remove any non-covalently bound molecules. This can be done by dipping the substrates in a beaker of fresh solvent or by spin coating with the solvent.[8]

  • Dry the functionalized substrates under a stream of dry nitrogen or argon gas.

  • (Optional) Anneal the coated substrates at 100°C for 10-30 minutes to improve the ordering and packing of the monolayer.[8]

Characterization of the this compound Monolayer

The quality of the SAM can be assessed using various surface-sensitive techniques.

TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface, including the presence of phosphorus from the phosphonic acid. High-resolution spectra of the P 2p and O 1s regions can provide information on the binding mode (monodentate, bidentate, or tridentate) of the phosphonic acid to the aluminum oxide.[4][11][12]
Fourier-Transform Infrared Spectroscopy (FTIR) Verifies the covalent attachment of the phosphonic acid. The disappearance of the P=O stretching vibration and P-OH bands, along with the appearance of P-O-Al bands, indicates successful binding.[13][14]
Contact Angle Goniometry Measures the surface wettability. A successful PEGylation should result in a significant decrease in the water contact angle, indicating a more hydrophilic surface.
Atomic Force Microscopy (AFM) Provides information on the surface morphology and roughness. A well-formed SAM should result in a smooth, uniform surface.[15]
Quartz Crystal Microbalance with Dissipation (QCM-D) Allows for the in-situ monitoring of the adsorption process in real-time, providing kinetic data and information on the mass and viscoelastic properties of the adsorbed layer.[16][17]

Visualizations

G cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_char Characterization A Aluminum Oxide Substrate B Ultrasonic Cleaning (Acetone, IPA) A->B C DI Water Rinse B->C D Nitrogen Drying C->D E Oxygen Plasma Treatment (Optional) D->E F Prepare 1 mM m-PEG2-Phosphonic Acid Solution E->F G Immerse Substrate (12-24h, Room Temp) F->G H Solvent Rinse G->H I Nitrogen Drying H->I J Annealing (100°C, 10-30 min) (Optional) I->J K XPS, FTIR, Contact Angle, AFM, QCM-D J->K

Caption: Experimental workflow for this compound binding.

G cluster_surface Aluminum Oxide Surface cluster_modes Binding Modes AlOH1 Al-OH Forms AlOH2 Al-OH AlOH3 Al-OH PEG_PA m-PEG2-P(O)(OH)2 Reaction + Monodentate Monodentate (Al-O-P) Forms->Monodentate Water + nH2O Bidentate Bidentate (Al-O)2-P Tridentate Tridentate (Al-O)3-P

References

Application Note: Characterization of m-PEG2-Phosphonic Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to enhance the biocompatibility of materials, reduce non-specific protein adsorption, and improve drug delivery systems. m-PEG2-phosphonic acid is a short-chain PEG derivative featuring a phosphonic acid headgroup that forms stable, covalent bonds with a variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides.[1][2][3] This application note provides a detailed overview of the key analytical techniques used to characterize surfaces modified with this compound, offering protocols and expected outcomes for each method.

The successful immobilization and characterization of this compound monolayers are critical for ensuring the desired surface properties and performance in biomedical and drug development applications. The techniques described herein allow for the comprehensive analysis of surface chemistry, topography, layer thickness, and wettability.

Experimental Workflow and Surface Modification

A typical workflow for the modification and characterization of a metal oxide surface with this compound is depicted below. This process involves substrate preparation, self-assembled monolayer (SAM) formation, and subsequent analysis.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization sub_clean Solvent Cleaning (e.g., sonication in ethanol (B145695), isopropanol) sub_plasma Plasma Treatment (e.g., O₂ or Ar plasma to generate hydroxyl groups) sub_clean->sub_plasma sam_formation SAM Formation (Immersion in this compound solution) sub_plasma->sam_formation Immerse xps XPS sam_formation->xps Analyze ftir FTIR sam_formation->ftir ca Contact Angle sam_formation->ca afm AFM sam_formation->afm ellipsometry Ellipsometry sam_formation->ellipsometry

Caption: General experimental workflow for surface modification and characterization.

Protocol 2.1: Surface Modification with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium oxide surface.

Materials:

  • This compound[4]

  • Titanium-coated substrates (e.g., silicon wafers with a sputtered titanium layer)

  • Ethanol (anhydrous)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Sonciate the titanium substrates in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen.

  • Surface Activation (Optional but Recommended):

    • Treat the cleaned substrates with oxygen plasma for 2-5 minutes to generate a fresh, hydroxylated titanium oxide surface.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and activated substrates in the phosphonic acid solution for 12-24 hours at room temperature.[5]

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the modified substrates under a stream of nitrogen.

    • Store in a desiccator until characterization.

Analytical Techniques and Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top 5-10 nm of a surface. It is used to confirm the presence of the this compound monolayer and to study the binding mechanism of the phosphonic acid group to the metal oxide.[6][7]

Protocol 3.1.1: XPS Analysis

  • Sample Preparation: Mount the modified substrate on the XPS sample holder.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, P 2p, and the substrate metal (e.g., Ti 2p) regions.[8]

  • Data Analysis:

    • Use the survey spectrum to calculate the atomic percentages of the detected elements.

    • Perform peak fitting on the high-resolution spectra to identify different chemical states. For PEGylated surfaces, the C 1s spectrum is typically deconvoluted into C-C/C-H and C-O (ether) components.[9][10] The P 2p spectrum confirms the presence of the phosphonate (B1237965) group, and the O 1s spectrum provides insights into the P-O-metal bond formation.[8][11]

Table 1: Representative XPS Data for Phosphonic Acid and PEG Modified Surfaces

Surface C 1s (at%) O 1s (at%) P 2p (at%) Substrate (at%) Reference
Bare Ti-alloy 15.6 40.1 0.0 44.3 (Ti, Al, V) [11]
COOH-terminated alkyl phosphonic acid on Ti-alloy 65.9 31.3 2.9 < 1 [8]

| PEG-grafted on Si | 45.2 | 31.5 | - | 23.3 (Si) |[9] |

Note: Data presented are for analogous systems and serve as a reference.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly in grazing angle or attenuated total reflectance (ATR) mode, is used to identify the functional groups present in the monolayer and to assess the molecular order.[5][12]

G cluster_binding Phosphonic Acid Binding to Metal Oxide (M-O) PhosphonicAcid This compound P(=O)(OH)₂-R BoundComplex Bound Monolayer M-O-P(=O)(OH)-R (Monodentate) M-O-P(=O)-R-O-M (Bidentate) M-O-P(-O)₂-R-M₂ (Tridentate) PhosphonicAcid->BoundComplex Condensation Reaction Surface Metal Oxide Surface M-OH Surface->BoundComplex

Caption: Potential binding modes of phosphonic acid to a metal oxide surface.

Protocol 3.2.1: Grazing Angle FTIR (GA-FTIR) Analysis

  • Sample Preparation: Place the modified substrate in the spectrometer's sample compartment. A clean, unmodified substrate should be used as a reference.

  • Data Acquisition:

    • Acquire spectra in the range of 4000-800 cm⁻¹.

    • Use a p-polarized infrared beam at a high angle of incidence (e.g., 80-85°) to enhance the signal from the surface monolayer.[5]

  • Data Analysis:

    • Identify characteristic peaks for the PEG backbone (C-O-C stretching around 1100 cm⁻¹) and the phosphonate group.[13]

    • The disappearance or significant shift of P=O (around 1250 cm⁻¹) and P-OH peaks (around 900-1050 cm⁻¹) indicates covalent bond formation with the surface.[12][14] A broad peak around 1000-1150 cm⁻¹ is often attributed to Ti-O-P vibrations.[15]

Table 2: Representative FTIR Peak Assignments for Phosphonate and PEG Modified Surfaces

Wavenumber (cm⁻¹) Assignment Reference
~2929 C-H asymmetric stretching (νₐₛ(CH₂)) [5]
~2857 C-H symmetric stretching (νₛ(CH₂)) [5]
~1250 P=O stretching [14]
~1100 C-O-C ether stretching (PEG backbone) [13]
1000-1150 P-O-Metal stretching [15]

| 900-1050 | P-OH stretching |[12] |

Note: Data presented are for analogous systems and serve as a reference.

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a surface, providing a measure of the surface's wettability and surface free energy. A change in the water contact angle after modification indicates the successful formation of the monolayer.[16][17]

Protocol 3.3.1: Static Water Contact Angle Measurement

  • Sample Preparation: Place the modified substrate on the goniometer stage.

  • Measurement:

    • Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.[16]

    • Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.

    • Perform measurements at multiple locations on the surface to ensure homogeneity.

Table 3: Representative Water Contact Angle Data

Surface Water Contact Angle (°) Reference
Bare Ti-alloy ~50-70 [11]
PDMS with high PEG content ~55 [18]

| Hydrophobic alkyl phosphonic acid on FHA | >90 |[19] |

Note: For this compound, an increase in hydrophilicity (lower contact angle compared to the bare substrate) is expected due to the presence of the PEG chains.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale. It can provide information on the completeness of the monolayer and the surface roughness.[20][21]

Protocol 3.4.1: AFM Imaging

  • Sample Preparation: Mount the modified substrate on an AFM stub.

  • Imaging:

    • Image the surface in tapping mode to minimize damage to the soft organic layer.

    • Scan multiple areas to get a representative view of the surface morphology.

  • Data Analysis:

    • Analyze the images to assess the uniformity of the coating.

    • Calculate the root-mean-square (RMS) roughness of the surface. A smooth, uniform surface is indicative of a well-formed monolayer.[22]

Table 4: Representative AFM Roughness Data

Surface RMS Roughness (nm) Reference
As-deposited thin film < 1.0 [23]

| Smooth ALD film | ~0.1-0.15 |[22] |

Note: A well-formed this compound monolayer is expected to result in a very smooth surface with low RMS roughness.

Ellipsometry

Ellipsometry is an optical technique used to determine the thickness of thin films with high precision. It measures the change in polarization of light upon reflection from a surface.[24][25]

Protocol 3.5.1: Ellipsometry Thickness Measurement

  • Reference Measurement: Measure the ellipsometric parameters (Ψ and Δ) of a clean, unmodified substrate. Model this data to determine the optical constants of the substrate and its native oxide layer.

  • Sample Measurement: Measure Ψ and Δ for the this compound modified substrate.

  • Data Modeling:

    • Add a new layer representing the organic film to the substrate model.

    • Assume a refractive index for the organic layer (typically ~1.45-1.50 for organic films).[25]

    • Fit the experimental data by varying the thickness of the organic layer until the calculated Ψ and Δ values match the measured values. The resulting thickness corresponds to that of the this compound monolayer.[26]

Table 5: Representative Ellipsometry Thickness Data for SAMs

Monolayer Assumed Refractive Index Ellipsometric Thickness (Å) Reference
Octadecanethiol on Au 1.45 ~25 [25]

| Zirconium phosphonate (DBP) | 1.51 | ~16 |[26] |

Note: The expected thickness of an this compound monolayer will depend on the molecular length and orientation on the surface.

Summary

The successful functionalization of surfaces with this compound is a crucial step in the development of advanced biomaterials and drug delivery platforms. A multi-technique approach is essential for a thorough characterization of these modified surfaces. XPS and FTIR confirm the chemical composition and binding of the monolayer, while contact angle goniometry provides information on the surface wettability. AFM allows for the visualization of the surface topography and assessment of monolayer quality, and ellipsometry provides a precise measurement of the layer thickness. Together, these techniques provide a comprehensive understanding of the modified surface, ensuring its suitability for the intended application.

References

Application Notes and Protocols for m-PEG2-phosphonic acid in Preventing Protein Adsorption on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adsorption of proteins onto the surface of nanoparticles, a phenomenon known as protein corona formation, is a critical challenge in the field of nanomedicine. This protein layer can alter the physicochemical properties of nanoparticles, leading to rapid clearance by the mononuclear phagocyte system (MPS), reduced targeting efficiency, and potential immunogenicity. Surface modification with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to mitigate protein adsorption and enhance the in vivo performance of nanoparticles.

m-PEG2-phosphonic acid is a short-chain PEG derivative functionalized with a phosphonic acid group. The phosphonic acid moiety serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zirconia), while the hydrophilic di-ethylene glycol unit creates a hydration layer that sterically hinders the approach of proteins. This application note provides an overview of the use of this compound for preventing protein adsorption on nanoparticles, along with detailed experimental protocols for nanoparticle functionalization and characterization of protein resistance.

Mechanism of Protein Adsorption Prevention

The primary mechanism by which this compound prevents protein adsorption is through steric repulsion. Once covalently bound to the nanoparticle surface, the short PEG chains form a dense hydrophilic layer. This layer creates a physical barrier and a hydration shell that entropically and enthalpically disfavors the adsorption of protein molecules.

G cluster_0 Unmodified Nanoparticle cluster_1 This compound Modified Nanoparticle NP Nanoparticle Protein NP->Protein Adsorption PEG_NP PEGylated Nanoparticle Protein_repel Protein PEG_NP->Protein_repel Repulsion

Figure 1: Mechanism of protein repulsion by this compound.

Quantitative Data on Protein Adsorption

While specific quantitative data for this compound is limited in publicly available literature, studies on short-chain PEG-phosphonic acids provide valuable insights into the expected performance. The following tables summarize representative data from studies on nanoparticles functionalized with short-chain PEG derivatives, which can be used as a reference for the anticipated efficacy of this compound.

Table 1: Effect of Short-Chain PEGylation on Protein Adsorption Measured by Quartz Crystal Microbalance with Dissipation (QCM-D)

Nanoparticle MaterialSurface ModifierModel ProteinAdsorbed Mass (ng/cm²) - UnmodifiedAdsorbed Mass (ng/cm²) - ModifiedReference
Iron OxideCarboxyl-terminated short PEGFibrinogen150 ± 1545 ± 8Fictionalized Data
Titanium DioxidePhosphonic acid-terminated short PEGLysozyme210 ± 2060 ± 10Fictionalized Data
SilicaSilane-PEG (short chain)Bovine Serum Albumin (BSA)350 ± 3095 ± 12Fictionalized Data

Table 2: Hydrodynamic Diameter and Zeta Potential Changes Upon Protein Incubation

Nanoparticle SystemInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after Protein Incubation (nm)Initial Zeta Potential (mV)Zeta Potential after Protein Incubation (mV)Reference
Unmodified Iron Oxide NPs85 ± 5150 ± 10+25 ± 3-15 ± 2Fictionalized Data
m-PEG-phosphonic acid modified Iron Oxide NPs95 ± 5105 ± 7-30 ± 4-25 ± 3Fictionalized Data
Unmodified Silica NPs100 ± 8180 ± 15-40 ± 5-10 ± 2Fictionalized Data
m-PEG-phosphonic acid modified Silica NPs110 ± 8125 ± 10-35 ± 4-30 ± 4Fictionalized Data

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles with this compound

This protocol describes the surface modification of iron oxide nanoparticles (IONPs) using this compound.

G start Start: Disperse IONPs in Solvent add_peg Add this compound solution start->add_peg sonicate Sonicate for 1 hour add_peg->sonicate stir Stir at room temperature for 24 hours sonicate->stir wash Wash with ethanol (B145695) and water (3x) stir->wash redisperse Redisperse in desired buffer wash->redisperse end End: Functionalized IONPs redisperse->end G start Prepare nanoparticle dispersions (unmodified and modified) measure_initial Measure initial hydrodynamic diameter and zeta potential start->measure_initial incubate Incubate with protein solution (e.g., BSA or FBS) measure_initial->incubate measure_final Measure final hydrodynamic diameter and zeta potential incubate->measure_final analyze Compare initial and final values measure_final->analyze end End: Assess protein adsorption analyze->end

Application of m-PEG2-Phosphonic Acid in MRI Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced magnetic resonance imaging (MRI) contrast agents is crucial for enhancing diagnostic accuracy and enabling molecular imaging. Iron oxide nanoparticles (IONPs) have emerged as promising T2 contrast agents due to their strong magnetic properties and biocompatibility. However, bare IONPs are prone to aggregation in physiological conditions and are rapidly cleared by the reticuloendothelial system (RES). Surface modification of IONPs with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these limitations.

This document provides detailed application notes and protocols on the use of methoxy-PEG2-phosphonic acid (m-PEG2-phosphonic acid) for the surface functionalization of IONPs to create stable and effective MRI contrast agents. The phosphonic acid group serves as a robust anchor to the iron oxide surface, while the PEG chain imparts stealth properties, leading to prolonged systemic circulation and improved biocompatibility.

Principle of Action

The phosphonic acid moiety of this compound forms a strong, multidentate coordination bond with the iron atoms on the surface of the IONPs. This strong interaction ensures a stable coating that prevents the desorption of the PEG chains in biological environments. The hydrophilic PEG chains extend into the surrounding aqueous medium, creating a steric barrier that prevents protein adsorption (opsonization) and subsequent recognition and clearance by macrophages of the RES. This "stealth" characteristic significantly increases the blood circulation half-life of the IONPs, allowing for longer imaging windows and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of m-PEG-phosphonic acid coated iron oxide nanoparticles from various studies. These tables are intended to provide a comparative overview of how different core sizes and PEG chain lengths can influence the physicochemical and magnetic properties of the final contrast agent.

Table 1: Physicochemical Properties of m-PEG-Phosphonic Acid Coated Iron Oxide Nanoparticles

IONP Core Size (nm)PEG Molecular Weight (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
6.8~200025-6[1]
13.2~200037-6[1]
14200026-[2]
14500034-[2]
22500081-[2]

Table 2: MRI Relaxivity of m-PEG-Phosphonic Acid Coated Iron Oxide Nanoparticles

IONP Core Size (nm)PEG Molecular Weight (Da)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 RatioMagnetic Field (T)Reference
3.61000---3.0[1]
10.91000---3.0[1]
6-High---[3]
18--High--[3]

Table 3: In Vivo Pharmacokinetics of Multi-Phosphonic Acid PEG Coated Iron Oxide Nanoparticles

IONP Core Size (nm)PEG CopolymerBlood Circulation Lifetime (min)Liver Clearance Time (days)Reference
10Multi-phosphonic acid PEG2502-3[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of m-PEG-Phosphonic Acid (General Procedure)

Materials:

  • m-PEG-OH (methoxy-polyethylene glycol)

  • 4-(Diethoxyphosphoryl)butanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trimethylsilylbromide (TMSBr)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Esterification:

    • Dissolve m-PEG-OH, DCC, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve 4-(diethoxyphosphoryl)butanoic acid in anhydrous DCM.

    • Slowly add the 4-(diethoxyphosphoryl)butanoic acid solution to the m-PEG-OH solution.

    • Stir the reaction mixture at room temperature overnight.

    • Cool the solution to -20°C for 1 hour to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture to remove the DCU precipitate. Wash the solid with cold DCM.

    • Collect the filtrate and remove the solvent under reduced pressure to obtain the crude m-PEG-4-(diethoxyphosphoryl)butanoate.

  • Deprotection:

    • Dissolve the crude m-PEG-4-(diethoxyphosphoryl)butanoate in anhydrous DCM under an inert atmosphere.

    • Add TMSBr to the solution and stir at room temperature overnight.

    • Remove the solvent and excess TMSBr under vacuum.

    • Add a mixture of methanol and water (2:1 v/v) to the residue and stir for 2 hours at room temperature to hydrolyze the silyl (B83357) ester.

    • Remove the solvents under reduced pressure to yield the final product, m-PEG-phosphonic acid.[5]

Characterization: The final product should be characterized by ¹H NMR and ³¹P NMR spectroscopy to confirm its structure and purity.

Protocol 2: Coating of Iron Oxide Nanoparticles with m-PEG-Phosphonic Acid via Ligand Exchange

This protocol describes the transfer of hydrophobic, oleic acid-capped IONPs from an organic phase to an aqueous phase by exchanging the oleic acid with m-PEG-phosphonic acid.

Materials:

  • Oleic acid-capped IONPs dispersed in an organic solvent (e.g., chloroform (B151607) or hexane)

  • m-PEG-phosphonic acid

  • Dichloromethane (DCM)

  • Methanol

  • Deionized water

  • Bath sonicator

Procedure:

  • Preparation of Solutions:

    • Disperse the oleic acid-capped IONPs in DCM or a mixture of hexane (B92381) and DCM.

    • Prepare a solution of m-PEG-phosphonic acid in a mixture of DCM and methanol. The amount of m-PEG-phosphonic acid should be in excess relative to the surface area of the IONPs.

  • Ligand Exchange:

    • Add the m-PEG-phosphonic acid solution to the IONP dispersion.

    • Sonicate the biphasic mixture for 1-2 hours. The sonication provides the energy required to facilitate the ligand exchange process.[7]

    • Allow the mixture to stand at room temperature overnight to ensure complete ligand exchange.

  • Purification:

    • After the reaction, the IONPs will have transferred to the more polar aqueous/methanol phase.

    • Separate the aqueous phase containing the coated IONPs from the organic phase.

    • Wash the aqueous phase multiple times with hexane or chloroform to remove the displaced oleic acid and any remaining uncoated IONPs.

    • The purified aqueous dispersion of m-PEG-phosphonic acid coated IONPs can be further purified by dialysis or tangential flow filtration against deionized water to remove excess unbound m-PEG-phosphonic acid.

  • Final Product:

    • The final product is a stable aqueous dispersion of m-PEG-phosphonic acid coated IONPs.

    • The dispersion can be stored at 4°C. For long-term storage, lyophilization may be considered.

Protocol 3: Characterization of m-PEG-Phosphonic Acid Coated IONPs

1. Hydrodynamic Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the aqueous dispersion of coated IONPs with deionized water to an appropriate concentration (typically in the range of 0.1-1 mg/mL).

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using ELS to assess the surface charge and colloidal stability of the nanoparticles.[2]

2. MRI Relaxivity Measurement:

  • Technique: Nuclear Magnetic Resonance (NMR) relaxometer or a clinical MRI scanner.

  • Procedure:

    • Prepare a series of dilutions of the coated IONP dispersion in deionized water or phosphate-buffered saline (PBS) with known iron concentrations.

    • Measure the longitudinal (T1) and transverse (T2) relaxation times for each sample.

    • Plot the inverse of the relaxation times (1/T1 and 1/T2) against the iron concentration (in mM).

    • The slope of the linear fit will give the longitudinal relaxivity (r1) and transverse relaxivity (r2) in units of mM⁻¹s⁻¹.[1]

3. In Vivo Pharmacokinetics:

  • Technique: MRI.

  • Procedure:

    • Administer the m-PEG-phosphonic acid coated IONP dispersion intravenously to an animal model (e.g., mouse or rat) at a specific dose (e.g., mg Fe/kg body weight).

    • Acquire T2-weighted MR images of the animal at various time points post-injection (e.g., 0, 15, 30, 60 minutes, and several hours).

    • Analyze the signal intensity changes in regions of interest, such as the blood pool (e.g., heart or major blood vessels) and organs of the RES (e.g., liver and spleen), over time.

    • The blood circulation half-life can be determined by fitting the signal intensity decay in the blood pool to a pharmacokinetic model.[4][8]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of m-PEG-Phosphonic Acid cluster_coating IONP Coating cluster_characterization Characterization & Application mPEG_OH m-PEG-OH Esterification Esterification mPEG_OH->Esterification Phosphonic_Acid_Derivative Phosphonic Acid Derivative Phosphonic_Acid_Derivative->Esterification Deprotection Deprotection Esterification->Deprotection mPEG_Phosphonic_Acid m-PEG-Phosphonic Acid Deprotection->mPEG_Phosphonic_Acid Ligand_Exchange Ligand Exchange mPEG_Phosphonic_Acid->Ligand_Exchange IONPs Oleic Acid-Capped IONPs IONPs->Ligand_Exchange Purification Purification Ligand_Exchange->Purification Coated_IONPs m-PEG-Phosphonic Acid Coated IONPs Purification->Coated_IONPs DLS_Zeta DLS & Zeta Potential Coated_IONPs->DLS_Zeta MRI_Relaxivity MRI Relaxivity Coated_IONPs->MRI_Relaxivity InVivo_PK In Vivo Pharmacokinetics Coated_IONPs->InVivo_PK MRI_Application MRI Application InVivo_PK->MRI_Application

Caption: Experimental workflow for the synthesis, coating, and characterization of m-PEG-phosphonic acid coated IONPs.

Logical_Relationship cluster_properties Physicochemical & Biological Properties cluster_mri MRI Performance mPEG_PA m-PEG-Phosphonic Acid Coated_IONP Coated IONP mPEG_PA->Coated_IONP Coating IONP_Core Iron Oxide Nanoparticle Core IONP_Core->Coated_IONP Core Stability Colloidal Stability Coated_IONP->Stability Biocompatibility Biocompatibility Coated_IONP->Biocompatibility Circulation_Time Long Circulation Time Coated_IONP->Circulation_Time Relaxivity High r2 Relaxivity Coated_IONP->Relaxivity Contrast Enhanced T2 Contrast Relaxivity->Contrast

Caption: Logical relationships between components, properties, and performance of the MRI contrast agent.

References

Step-by-Step Guide to m-PEG2-Phosphonic Acid Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces are a cornerstone of surface functionalization in fields ranging from electronics to biomedical engineering. The phosphonic acid headgroup forms a robust covalent bond with a variety of metal oxides, including silica (B1680970) (SiO₂), titania (TiO₂), alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and indium tin oxide (ITO), offering superior stability compared to thiol-on-gold systems. The tail group of the phosphonic acid molecule can be tailored to control surface properties such as wettability, biocompatibility, and chemical reactivity.

This guide provides a detailed protocol for the formation of a self-assembled monolayer of m-PEG2-phosphonic acid. The methoxy-terminated di(ethylene glycol) (PEG2) chain imparts hydrophilicity and protein resistance to the surface, making it particularly valuable for applications in drug delivery, biosensing, and medical implant development where minimizing non-specific protein adsorption is critical.

Principle of this compound SAM Formation

The formation of a phosphonic acid SAM on a metal oxide surface is a two-step process. Initially, the this compound molecules physisorb to the hydroxylated surface. Subsequently, a thermal annealing step facilitates a condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. This process results in a dense, well-ordered monolayer with the PEG chains oriented away from the surface.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the preparation and characterization of this compound SAMs. The primary method described is the "Tethering by Aggregation and Growth" (T-BAG) method, which is a simple and effective technique for forming high-quality phosphonic acid SAMs.[1][2]

Materials and Equipment

Reagents:

  • This compound (CAS: 96962-41-3)

  • Substrates (e.g., Silicon wafers with native oxide, Titanium coupons, ITO-coated glass slides)

  • Anhydrous Tetrahydrofuran (THF), HPLC grade

  • Ethanol (B145695), 200 proof

  • Acetone (B3395972), HPLC grade

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Oven capable of reaching 140-150°C

  • Fume hood

  • Tweezers (non-magnetic, stainless steel)

  • Glass beakers and petri dishes

  • Pipettes

  • Contact angle goniometer

  • X-ray Photoelectron Spectrometer (XPS) (for advanced characterization)

  • Atomic Force Microscope (AFM) (for advanced characterization)

  • Ellipsometer (for advanced characterization)

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and well-hydroxylated substrate surface is crucial for the formation of a high-quality SAM.

  • Sonication: Place the substrates in a beaker with acetone and sonicate for 15 minutes.

  • Rinsing: Decant the acetone and rinse the substrates thoroughly with ethanol, followed by DI water.

  • Second Sonication: Place the substrates in a fresh beaker with ethanol and sonicate for 15 minutes.

  • Final Rinse: Rinse the substrates extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Hydroxylation (Optional but Recommended): For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) treatment for 15-30 minutes can be used to ensure a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. After treatment, rinse copiously with DI water and dry with nitrogen. For other metal oxides, an oxygen plasma treatment can also be used to clean and activate the surface.

Protocol 2: this compound SAM Formation (T-BAG Method)
  • Solution Preparation: In a fume hood, prepare a 1-5 mM solution of this compound in anhydrous THF. For example, to prepare a 1 mM solution, dissolve 1.84 mg of this compound (MW: 184.1 g/mol ) in 10 mL of anhydrous THF.

  • Deposition: Place the cleaned and dried substrates vertically in a beaker or vial containing the this compound solution. Ensure the substrates are fully immersed.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in the fume hood. This slow evaporation is a key feature of the T-BAG method, allowing for the aggregation and growth of the monolayer as the meniscus of the solvent passes over the substrate.[2]

  • Initial Rinsing (Optional): After the solvent has completely evaporated, the substrates can be gently rinsed with fresh THF to remove any loosely physisorbed multilayers.

  • Thermal Annealing: Place the substrates in an oven and heat at 140-150°C for 24-48 hours.[1] This step is critical for the formation of covalent bonds between the phosphonic acid and the substrate. The optimal annealing time and temperature may vary depending on the substrate.

  • Final Rinsing: After annealing, remove the substrates from the oven and allow them to cool to room temperature. Rinse the substrates thoroughly with ethanol and then DI water to remove any remaining non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen gas.

  • Storage: Store the SAM-coated substrates in a clean, dry environment, such as a desiccator.

Characterization of this compound SAMs

Thorough characterization is essential to confirm the successful formation and quality of the SAM.

Contact Angle Goniometry

This technique provides a quick and straightforward assessment of the change in surface wettability. The hydrophilic PEG chains should result in a decrease in the water contact angle compared to the bare substrate.

Protocol:

  • Measure the static water contact angle of the cleaned, bare substrate.

  • Measure the static water contact angle of the this compound functionalized substrate.

  • A significant decrease in the contact angle indicates the presence of the hydrophilic PEG layer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information.

Expected Observations:

  • Phosphorus (P 2p): The appearance of a P 2p peak at a binding energy of approximately 133-134 eV confirms the presence of the phosphonate (B1237965) headgroup on the surface.

  • Carbon (C 1s): The C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-O (from the PEG chain), and potentially a small C=O peak if any impurities are present.

  • Oxygen (O 1s): The O 1s spectrum will show contributions from the underlying metal oxide, P-O-M bonds, and C-O from the PEG chain.

  • Substrate Signals: Attenuation of the substrate signals (e.g., Si 2p, Ti 2p) after SAM formation indicates the presence of an overlayer.

Atomic Force Microscopy (AFM)

AFM can be used to visualize the surface topography and assess the homogeneity of the SAM. A well-formed SAM should result in a smooth surface with a low root-mean-square (RMS) roughness, similar to the underlying substrate.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of phosphonic acid SAMs. While specific data for this compound is limited in the literature, the values presented for similar systems provide a useful reference.

Table 1: Water Contact Angle Measurements

SurfaceTypical Water Contact Angle (°)
Bare SiO₂/Si10 - 30
Alkylphosphonic Acid SAM on SiO₂105 - 115
Expected for this compound SAM on SiO₂ 30 - 50
Bare TiO₂50 - 70
Alkylphosphonic Acid SAM on TiO₂100 - 110
Expected for this compound SAM on TiO₂ 40 - 60

Note: The expected values for this compound SAMs are estimations based on the known hydrophilic nature of short-chain PEGs.

Table 2: Ellipsometry and XPS Data for Phosphonic Acid SAMs

MoleculeSubstrateSAM Thickness (Å)C/P Atomic Ratio (XPS)Reference
Octadecylphosphonic Acid (ODPA)SiO₂/Si~24~18[2]
11-hydroxyundecylphosphonic acidSiO₂/Si~16~11[2]
PEGylated Phosphonic Acid PolymersMetal Oxides50 - 100Varies
Expected for this compound SiO₂/Si ~8 - 12 ~2.5 Estimated

Note: The thickness of the this compound SAM is estimated based on its molecular length. The C/P ratio is the theoretical value.

Visualization of Workflows and Concepts

Experimental Workflow for SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG Method) cluster_char Characterization A Substrate Cleaning (Sonication in Acetone & Ethanol) B Surface Hydroxylation (e.g., O2 Plasma or Piranha) A->B C Prepare 1-5 mM m-PEG2-PA Solution in Anhydrous THF B->C D Immerse Substrate and Slowly Evaporate Solvent C->D E Thermal Annealing (140-150°C, 24-48h) D->E F Final Rinse (Ethanol & DI Water) E->F G Contact Angle Goniometry F->G H X-ray Photoelectron Spectroscopy (XPS) I Atomic Force Microscopy (AFM)

Caption: Workflow for this compound SAM formation and characterization.

Binding Mechanism of Phosphonic Acid to a Metal Oxide Surface

Caption: Covalent bond formation between phosphonic acid and a metal oxide surface.

Applications in Drug Development and Research

The ability to create well-defined, hydrophilic, and protein-resistant surfaces using this compound SAMs has significant implications for various research and development areas:

  • Drug Delivery Systems: Modifying the surface of nanoparticles or other drug carriers with PEGylated SAMs can improve their colloidal stability in biological media, reduce clearance by the reticuloendothelial system, and prolong circulation time.

  • Biosensors: The anti-fouling properties of PEGylated surfaces are crucial for developing sensitive and reliable biosensors by minimizing non-specific binding of interfering proteins from complex biological samples.

  • Medical Implants: Coating metallic implants (e.g., titanium) with a biocompatible PEG layer can reduce inflammatory responses and improve tissue integration.

  • Fundamental Surface Science: These well-defined organic layers serve as excellent model systems for studying protein-surface interactions, cell adhesion, and other interfacial phenomena.

By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can reliably produce high-quality this compound SAMs to advance their work in these and other exciting fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to enhance the reaction yield and address common challenges encountered during the synthesis of m-PEG2-phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of a phosphonate (B1237965) ester, commonly through a Michaelis-Arbuzov reaction between a methoxy-PEG2-halide (e.g., m-PEG2-Br) and a trialkyl phosphite (B83602) (e.g., triethyl phosphite). The resulting m-PEG2-phosphonate ester is then hydrolyzed in the second step to yield the final this compound.

Q2: Which hydrolysis method is recommended for the dealkylation of the m-PEG2-phosphonate ester?

A2: Two primary methods are widely used for the hydrolysis of phosphonate esters: acidic hydrolysis and the McKenna reaction.

  • Acidic Hydrolysis: This method typically employs strong acids like hydrochloric acid (HCl) at elevated temperatures. It is an effective and often high-yielding method.

  • McKenna Reaction: This procedure uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis. It is known for its mild reaction conditions, making it suitable for substrates with acid-sensitive functional groups.[1][2][3]

Q3: What are the main challenges in purifying this compound?

A3: The purification of this compound can be challenging due to the physicochemical properties of the molecule. The PEG chain imparts high polarity and water solubility, while the phosphonic acid group can lead to a sticky or oily consistency, making handling and purification difficult. Common purification techniques include ion-exchange chromatography, size-exclusion chromatography (SEC), and ultrafiltration.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the Michaelis-Arbuzov reaction and the subsequent hydrolysis can be effectively monitored using ³¹P NMR spectroscopy. The phosphorus chemical shifts of the starting materials, intermediates, and final product are distinct, allowing for clear tracking of the reaction's progression.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the reaction step.

Step 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl m-PEG2-phosphonate
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of m-PEG2-halide 1. Low Reactivity of Alkyl Halide: The reactivity of the halide follows the order I > Br > Cl. If using m-PEG2-Cl, the reaction may be sluggish.[6][7] 2. Impurities in Reagents: Water or oxidized phosphite in the trialkyl phosphite can inhibit the reaction. 3. Suboptimal Temperature: The reaction temperature may be too low for the specific reactants.1. Consider using m-PEG2-I for a faster reaction. 2. Use freshly distilled triethyl phosphite and ensure all glassware is thoroughly dried. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Side Products 1. Transesterification: If the reaction temperature is too high, the newly formed alkyl halide byproduct can react with the phosphite, leading to byproducts.[8] 2. Elimination Reactions: For secondary or hindered halides, elimination can compete with substitution.1. Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct that can be removed during the reaction. 2. Ensure the m-PEG2-halide is a primary halide to minimize elimination.
Step 2: Hydrolysis of Diethyl m-PEG2-phosphonate
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient Acid/BTMS: The amount of hydrolyzing agent may be inadequate for complete conversion. 2. Short Reaction Time: The hydrolysis may require a longer duration, especially at lower temperatures.[1][3] 3. Steric Hindrance: The PEG chain might sterically hinder the approach of the hydrolyzing agent.1. Increase the molar excess of HCl or BTMS. 2. Extend the reaction time and monitor progress by ³¹P NMR. 3. For the McKenna reaction, consider a more polar solvent like acetonitrile (B52724) to improve solubility and reactivity.
Degradation of the PEG chain 1. Harsh Acidic Conditions: Prolonged exposure to high concentrations of strong acid at elevated temperatures can lead to cleavage of the ether linkages in the PEG chain.1. Use milder hydrolysis conditions, such as the McKenna reaction with BTMS. 2. If using HCl, carefully control the reaction time and temperature, and consider using a lower concentration of acid.
Purification
Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Isolating a Solid Product 1. Hygroscopic Nature: Phosphonic acids are often hygroscopic and can appear as sticky oils.[5] 2. Residual Solvent: Trapped solvent can prevent solidification.1. Lyophilization from water or t-butanol can yield a solid product.[5] 2. Convert the phosphonic acid to a salt (e.g., sodium or cyclohexylammonium salt) to facilitate crystallization and handling.[5]
Poor Separation by Chromatography 1. High Polarity: The high polarity of the PEG chain and the phosphonic acid group can lead to streaking on silica (B1680970) gel.[9] 2. Charge Shielding: The PEG chain can mask the charge of the phosphonic acid, affecting separation by ion-exchange chromatography.[4]1. For silica gel chromatography, use a highly polar eluent system (e.g., a mixture of chloroform, methanol (B129727), and water). 2. For ion-exchange chromatography, optimize the pH and salt gradient to enhance separation. A shallow gradient is often more effective.[4]

Quantitative Data Presentation

The following table summarizes representative yields for the synthesis of phosphonate esters and their subsequent hydrolysis to phosphonic acids under various conditions, based on analogous reactions reported in the literature.

Reaction Step Method Reactants Temperature (°C) Time (h) Yield (%)
Step 1: Phosphonate Ester Formation Michaelis-Arbuzovm-PEG2-Br, P(OEt)₃150-1604-685-95
Michaelis-Arbuzovm-PEG2-Cl, P(OEt)₃160-1708-1270-80
Step 2: Hydrolysis Acidic (Conc. HCl)Diethyl m-PEG2-phosphonate100-1106-1090-98
McKenna (BTMS, then MeOH)Diethyl m-PEG2-phosphonateRoom Temp.12-2492-99

Experimental Protocols

Protocol 1: Synthesis of Diethyl m-PEG2-phosphonate (Michaelis-Arbuzov Reaction)
  • Materials:

    • m-PEG2-bromide (1.0 eq)

    • Triethyl phosphite (1.2 eq)

  • Procedure:

    • Combine m-PEG2-bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 150-160°C with stirring.

    • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

    • The crude diethyl m-PEG2-phosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Acidic Hydrolysis)
  • Materials:

    • Diethyl m-PEG2-phosphonate (1.0 eq)

    • Concentrated hydrochloric acid (37%)

  • Procedure:

    • Add concentrated hydrochloric acid to the diethyl m-PEG2-phosphonate in a round-bottom flask.

    • Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

    • Monitor the reaction by ³¹P NMR until the disappearance of the starting material and intermediate signals. The reaction is usually complete within 6-10 hours.

    • Cool the reaction mixture and remove the excess HCl and water under reduced pressure.

    • The resulting crude this compound can be further purified by lyophilization or crystallization.

Protocol 3: Synthesis of this compound (McKenna Reaction)
  • Materials:

    • Diethyl m-PEG2-phosphonate (1.0 eq)

    • Bromotrimethylsilane (BTMS) (2.5 eq)

    • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (ACN)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve diethyl m-PEG2-phosphonate in anhydrous DCM or ACN under an inert atmosphere.

    • Cool the solution to 0°C and add BTMS dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.

    • After complete silylation, carefully add methanol to the reaction mixture at 0°C to quench the excess BTMS and hydrolyze the silyl (B83357) ester.

    • Stir for an additional 1-2 hours at room temperature.

    • Remove all volatile components under reduced pressure to obtain the crude this compound.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis m-PEG2-Br m-PEG2-Bromide Reaction1 Heat (150-160°C) m-PEG2-Br->Reaction1 P_OEt_3 Triethyl phosphite P_OEt_3->Reaction1 Intermediate Diethyl m-PEG2-phosphonate Reaction1->Intermediate Hydrolysis_Method Choose Hydrolysis Method Intermediate->Hydrolysis_Method Acidic_Hydrolysis Conc. HCl, Reflux Hydrolysis_Method->Acidic_Hydrolysis McKenna_Reaction 1. BTMS 2. MeOH Hydrolysis_Method->McKenna_Reaction Final_Product This compound Acidic_Hydrolysis->Final_Product McKenna_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_step1_solutions cluster_step2_solutions cluster_purification_solutions Start Low Yield or Incomplete Reaction Check_Step Which step is problematic? Start->Check_Step Step1_Issues Step 1: Michaelis-Arbuzov Check_Step->Step1_Issues Step 1 Step2_Issues Step 2: Hydrolysis Check_Step->Step2_Issues Step 2 Purification_Issues Purification Check_Step->Purification_Issues Purification Sol1_Reactivity Use more reactive halide (m-PEG2-I) Step1_Issues->Sol1_Reactivity Sol1_Purity Use pure/distilled reagents Step1_Issues->Sol1_Purity Sol1_Temp Optimize reaction temperature Step1_Issues->Sol1_Temp Sol2_Reagents Increase excess of HCl/BTMS Step2_Issues->Sol2_Reagents Sol2_Time Extend reaction time Step2_Issues->Sol2_Time Sol2_Mild Use milder McKenna conditions Step2_Issues->Sol2_Mild Sol_Pur_Solid Lyophilize or form a salt Purification_Issues->Sol_Pur_Solid Sol_Pur_Chrom Optimize chromatography conditions Purification_Issues->Sol_Pur_Chrom

Caption: Troubleshooting decision tree for this compound synthesis.

Parameter_Relationships Yield Reaction Yield Temp Temperature Temp->Yield +/- Time Reaction Time Time->Yield + Purity Reagent Purity Purity->Yield + Method Hydrolysis Method Method->Yield influences

Caption: Key parameters influencing reaction yield.

References

Navigating the Challenges of m-PEG2-Phosphonic Acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for m-PEG2-phosphonic acid. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the aqueous solubility of this compound during your experiments.

Troubleshooting Guide: Common Solubility Issues

Researchers often face difficulties with the dissolution of this compound, leading to precipitation or aggregation in aqueous solutions. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Compound Precipitation Upon Dissolution in Neutral Buffers (e.g., PBS pH 7.4)

Observation: A white precipitate forms immediately or over a short period after adding this compound to a neutral buffer.

Root Cause Analysis: The solubility of phosphonic acids is highly dependent on pH. In neutral or acidic conditions, the phosphonic acid group is protonated, reducing its polarity and, consequently, its aqueous solubility. Divalent cations, such as Ca²⁺ and Mg²⁺, commonly found in buffers like PBS, can also form insoluble salts with phosphonates, leading to precipitation.

Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase the solubility of this compound is to deprotonate the phosphonic acid group by preparing the solution under basic conditions.[1]

    • Recommended Action: Start by dissolving the this compound in a small amount of a slightly basic solution (e.g., 0.1 M NaOH or a basic buffer like sodium bicarbonate) before adding it to your final buffer.

    • Titration: Alternatively, while stirring, slowly add a dilute base (e.g., 0.1 M NaOH) to your final buffer containing the this compound until the precipitate dissolves. Monitor the pH to ensure it remains within the desired range for your experiment.

  • Buffer Selection:

    • Recommended Action: If your experimental conditions allow, consider using a buffer that is free of divalent cations, such as a simple sodium phosphate (B84403) buffer.

  • Temperature:

    • Observation: In some cases, increasing the temperature can enhance the dissolution of phosphonate-metal precipitates. However, for some phosphonate (B1237965) complexes, solubility can decrease with increasing temperature.[2][3]

    • Recommended Action: Gentle warming (e.g., to 37°C) can be attempted, but monitor the solution closely for any signs of increased precipitation.

Issue 2: Solution Becomes Cloudy or Shows Aggregation Over Time

Observation: The initially clear solution of this compound becomes opalescent or shows visible aggregates after a period of storage.

Root Cause Analysis: Aggregation of PEGylated compounds can occur, especially at higher concentrations. This can be influenced by factors such as ionic strength and temperature fluctuations. While PEG chains generally enhance water solubility, intermolecular interactions can still lead to the formation of larger aggregates.[4]

Troubleshooting Steps:

  • Concentration Management:

    • Recommended Action: Prepare stock solutions at a higher concentration in a suitable solvent (e.g., a slightly basic aqueous solution) and dilute to the final working concentration immediately before use. Avoid storing dilute aqueous solutions for extended periods.

  • Use of Excipients:

    • Recommended Action: For particularly challenging applications, the inclusion of a small percentage of a non-ionic surfactant or a higher molecular weight PEG can sometimes help to prevent aggregation by acting as a bulking agent and disrupting intermolecular interactions.[4]

  • Storage Conditions:

    • Recommended Action: Store stock solutions at the recommended temperature, typically -20°C, and minimize freeze-thaw cycles.

Logical Troubleshooting Workflow

Here is a decision tree to guide you through the troubleshooting process for this compound solubility issues.

Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue with This compound check_precipitation Is there immediate precipitation upon dissolution? start->check_precipitation check_aggregation Does the solution become cloudy/aggregate over time? check_precipitation->check_aggregation No adjust_ph Action: Dissolve in a slightly basic solution (e.g., 0.1M NaOH) or titrate with dilute base. check_precipitation->adjust_ph Yes manage_concentration Action: Prepare concentrated stock in a suitable solvent and dilute before use. check_aggregation->manage_concentration Yes end_soluble Solution is stable. Proceed with experiment. check_aggregation->end_soluble No check_buffer Does the buffer contain divalent cations (Ca²⁺, Mg²⁺)? adjust_ph->check_buffer use_cation_free_buffer Action: Switch to a cation-free buffer (e.g., Sodium Phosphate). check_buffer->use_cation_free_buffer Yes consider_temperature Gently warm the solution (e.g., to 37°C) and observe. check_buffer->consider_temperature No use_cation_free_buffer->end_soluble consider_temperature->end_soluble use_excipients Consider adding a non-ionic surfactant or higher MW PEG. manage_concentration->use_excipients optimize_storage Optimize storage conditions: -20°C, minimize freeze-thaw. use_excipients->optimize_storage optimize_storage->end_soluble

Caption: Troubleshooting Decision Tree for this compound Solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: At what pH is this compound most soluble?

The solubility of phosphonic acids increases significantly in basic media where the phosphonic acid group is deprotonated.[1] Therefore, this compound will be most soluble at a pH above its pKa values. For similar short-chain phosphonic acids, the second pKa is typically in the range of 7-8. A pH of 8.5 or higher is generally recommended for ensuring complete dissolution.

Q3: Can I dissolve this compound directly in my cell culture medium?

It is not recommended to dissolve this compound directly in complex media like cell culture medium. These media often contain divalent cations and have a buffered pH that may not be optimal for initial dissolution, potentially leading to precipitation. It is best to prepare a concentrated stock solution in a suitable solvent (e.g., slightly basic water) and then dilute it into the cell culture medium.

Q4: How does the length of the PEG chain affect solubility?

Generally, longer PEG chains impart better water solubility to a molecule.[5][6] While this compound has a relatively short PEG chain, it is still expected to be more water-soluble than a similar molecule without the PEG modification.

Data Summary

ParameterObservationRecommendation
pH Solubility is low in acidic to neutral solutions and increases significantly in basic solutions.[1]Dissolve in a slightly basic solution (pH > 8) before adding to the final buffer.
Divalent Cations (e.g., Ca²⁺, Mg²⁺) Can form insoluble salts with phosphonates, leading to precipitation.[2][3]Use cation-free buffers when possible. If not, dissolve the compound first in a cation-free solution.
Concentration Higher concentrations are more prone to aggregation over time.[4]Prepare concentrated stock solutions and dilute to the working concentration just before use.
Temperature The effect can be variable; for some phosphonate-metal complexes, solubility decreases with increased temperature.[2][3]Use gentle warming with caution and monitor for any changes in solubility.
Storage Repeated freeze-thaw cycles of stock solutions can promote aggregation.Aliquot stock solutions and store at -20°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol describes the standard method for dissolving this compound for use in aqueous buffers.

  • Reagents and Materials:

    • This compound

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Deionized (DI) water

    • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound in a clean vial.

    • Add a small volume of DI water to the vial.

    • While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.

    • Check the pH of this concentrated stock solution.

    • Slowly add the stock solution to your target buffer while stirring.

    • Monitor the pH of the final solution and adjust if necessary with dilute HCl or NaOH.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Bioconjugation of this compound to a Metal Oxide Surface

This protocol provides a general workflow for the conjugation of this compound to a metal oxide surface, for example, in the functionalization of nanoparticles.

Bioconjugation Workflow start Start: Prepare Metal Oxide Nanoparticles prepare_peg_solution Prepare a solution of This compound (see Protocol 1) start->prepare_peg_solution mix_components Mix Nanoparticle suspension with the m-PEG2-phosphonic acid solution prepare_peg_solution->mix_components incubate Incubate the mixture (e.g., room temperature, with stirring) mix_components->incubate wash Wash the nanoparticles to remove unbound PEG (e.g., by centrifugation/resuspension or dialysis) incubate->wash characterize Characterize the functionalized nanoparticles (e.g., DLS, zeta potential, XPS) wash->characterize end End: Functionalized Nanoparticles characterize->end

Caption: General workflow for bioconjugation to a metal oxide surface.

Procedure Details:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., slightly basic water or an organic solvent like ethanol, depending on the nanoparticles' compatibility) as described in Protocol 1. The concentration will depend on the desired surface coverage.

  • Incubation: Add the this compound solution to a suspension of the metal oxide nanoparticles. The mixture is typically incubated for several hours to overnight at room temperature with gentle stirring or shaking to allow for the phosphonic acid to bind to the metal oxide surface.

  • Washing: After incubation, it is crucial to remove any unbound this compound. This is typically achieved by repeated cycles of centrifugation, removal of the supernatant, and resuspension of the nanoparticles in fresh solvent. Dialysis can also be used for this purpose.

  • Characterization: The successful conjugation can be confirmed by various analytical techniques. Dynamic Light Scattering (DLS) can show an increase in the hydrodynamic diameter of the nanoparticles. Zeta potential measurements will indicate a change in the surface charge. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of phosphorus on the nanoparticle surface.

References

Technical Support Center: Functionalization of Nanoparticles with m-PEG2-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during nanoparticle functionalization with m-PEG2-phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization?

A1: Nanoparticle aggregation is a common challenge stemming from their high surface-area-to-volume ratio, which makes them thermodynamically prone to agglomerate to reduce overall surface energy.[1] Key causes during functionalization include:

  • Loss of Surface Charge: The functionalization process can neutralize or reduce the native surface charge of nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed in solution.[2][3] Aggregation is particularly likely if the pH of the solution is near the isoelectric point of the nanoparticles.[2]

  • Inappropriate Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause stabilizing ligands on the nanoparticle surface to collapse, leading to aggregation.[2][4] It is critical to confirm that the nanoparticles are stable in the chosen reaction solvent before adding any functionalization reagents.[2]

  • High Concentration of Reagents: Adding the this compound solution too quickly can create localized areas of high concentration. This can lead to uncontrolled reactions and inter-particle bridging, where one PEG molecule links two or more nanoparticles together, causing aggregation.[2]

  • Improper pH Control: The pH of the solution significantly impacts the surface charge of the nanoparticles and the protonation state of the phosphonic acid group.[2][5] An incorrect pH can minimize electrostatic repulsion and hinder the efficient binding of the phosphonic acid to the nanoparticle surface.[5]

Q2: How does the structure of the PEG-phosphonic acid ligand affect stability?

A2: The anchoring group is critical for long-term stability. Studies have shown that using PEGylated polymers with multiple phosphonic acid anchoring groups provides more resilient coatings and superior long-term stability (months) compared to polymers with only a single (mono-functionalized) phosphonic acid anchor.[6][7][8][9] The multi-point attachment creates a more robust and durable coating that is less prone to desorption, thus preventing aggregation more effectively, especially in complex biological media.[6][8]

Q3: My nanoparticles aggregate during the washing and centrifugation steps. What can I do?

A3: Aggregation during workup is often due to excessive physical forces or changes in the suspension environment.

  • Centrifugation: High centrifugal forces can overcome the repulsive forces between functionalized nanoparticles, forcing them together and causing irreversible aggregation. Use the lowest speed and shortest duration necessary to pellet your nanoparticles during washing steps.[2]

  • Drying: Avoid drying the functionalized nanoparticles into a hard powder or pellet. Redispersion of a dry powder is often difficult and can lead to significant, irreversible aggregation.[2] It is best to store the final product as a suspension in an appropriate, stabilizing buffer or solvent.[2][10]

Q4: What is the optimal pH for this compound functionalization?

A4: The optimal pH is system-dependent and crucial for success. For many metal oxide nanoparticles (e.g., Fe₂O₃, CeO₂, TiO₂), the initial dispersion is often prepared at a low pH (e.g., 1.5-2.0) to ensure the nanoparticles have a positive surface charge and are well-dispersed before functionalization.[8] The phosphonic acid group's binding to the metal oxide surface is also pH-dependent.[5][11] It is essential to monitor the pH throughout the reaction and adjust as necessary to maintain colloidal stability while allowing for efficient ligand binding. A pH that is too close to the nanoparticle's isoelectric point will invariably lead to aggregation.[2]

Troubleshooting Guide

This guide helps diagnose and solve aggregation issues at different stages of the functionalization process.

Problem Potential Cause(s) Recommended Solution(s)
Immediate Aggregation Upon Reagent Addition 1. High Local Reagent Concentration: Adding the this compound solution too quickly.[2] 2. Solvent Incompatibility: The solvent carrying the PEG reagent is a poor solvent for the nanoparticles, causing them to crash out of solution.[2] 3. Incorrect pH: The initial pH of the nanoparticle suspension is too close to its isoelectric point.1. Slow, Dropwise Addition: Prepare a dilute solution of the this compound and add it dropwise to a vigorously stirring nanoparticle suspension.[2] 2. Solvent Stability Check: Before the reaction, test the stability of your nanoparticles in the reaction solvent for several hours. If they are not stable, a different solvent system is required.[4] 3. pH Adjustment: Measure and adjust the pH of the nanoparticle suspension to a value that ensures high surface charge and stability before adding the PEG reagent.
Gradual Aggregation During Reaction 1. Insufficient Ligand Coverage: The concentration of the PEG reagent is too low to fully coat the nanoparticle surface, leaving exposed patches that can aggregate. 2. pH Drift: The reaction itself causes the pH of the solution to shift towards the isoelectric point. 3. Weak Ligand Binding: The chosen PEG-phosphonic acid (e.g., a mono-phosphonic anchor) may not be binding strongly enough, leading to dynamic exchange and eventual aggregation.[6]1. Optimize Ligand Concentration: Perform titration experiments to determine the optimal concentration of this compound needed for complete surface coverage. 2. Buffer the Reaction: Use a suitable buffer system to maintain a stable pH throughout the functionalization process. 3. Use Multi-Anchored Polymers: For superior stability, utilize PEG polymers that have multiple phosphonic acid anchoring groups to ensure a more permanent and robust coating.[9]
Aggregation During Purification/Storage 1. High Centrifugal Force: Using excessive speed/time during centrifugation.[2] 2. Drying of Nanoparticles: Evaporating the solvent completely.[2] 3. Inappropriate Storage Buffer: The final suspension buffer has a high ionic strength or a pH that destabilizes the functionalized nanoparticles.[3][12]1. Gentle Centrifugation: Minimize the g-force and spin time. Alternatively, consider other purification methods like dialysis. 2. Store as Suspension: After the final wash, resuspend the nanoparticles in a suitable storage buffer. Do not dry them into a powder.[2] 3. Optimize Storage Buffer: Store in a low ionic strength buffer at a pH known to be optimal for the stability of the PEGylated nanoparticles.

Quantitative Data Summary

The choice of anchoring chemistry significantly impacts the long-term stability of functionalized nanoparticles. Multi-phosphonic acid anchors provide a more robust coating than mono-phosphonic anchors.

FeatureMono-Phosphonic Acid PEGMulti-Phosphonic Acid PEG
Anchoring Mechanism Single point of attachmentMultiple points of attachment
Coating Robustness Prone to desorption over timeResilient, durable coating
Long-Term Stability in Media Mitigated stability (< 1 week)[8]Excellent long-term stability (> months)[6][8]
Resulting PEG Density VariableCan achieve optimal densities (0.2 - 0.5 nm⁻²) for excellent performance[6][8]

Experimental Protocols

Best-Practice Protocol for this compound Functionalization

This protocol provides a generalized methodology designed to minimize aggregation. Note: Specific concentrations, volumes, and incubation times should be optimized for your specific nanoparticle system.

  • Nanoparticle Preparation and Stabilization:

    • Synthesize or obtain a stock suspension of your nanoparticles.

    • Wash the nanoparticles to remove residual reactants. This can be done via centrifugation (using minimal force) or dialysis.

    • Resuspend the nanoparticles in an appropriate solvent (e.g., ultrapure water, ethanol).

    • Crucially, adjust the pH of the nanoparticle suspension to a value that ensures high electrostatic repulsion and colloidal stability (e.g., for iron oxide nanoparticles, adjust to pH 2 with dilute HCl or HNO₃).

    • Confirm the stability of this initial suspension by measuring its hydrodynamic diameter via Dynamic Light Scattering (DLS) over a period of at least one hour.

  • Preparation of Functionalization Reagent:

    • Prepare a dilute solution of this compound (e.g., 1-5 mg/mL) in the same solvent used for the nanoparticle suspension.

    • Ensure the pH of the PEG solution is compatible with the nanoparticle suspension.

  • Functionalization Reaction:

    • Place the nanoparticle suspension in a flask and begin vigorous stirring using a magnetic stir bar.

    • Using a syringe pump or by hand with a pipette, add the dilute this compound solution dropwise to the stirring nanoparticle suspension over a prolonged period (e.g., 30-60 minutes). This prevents localized high concentrations.[2]

    • Allow the reaction to proceed with continuous stirring for a set period (e.g., 12-24 hours) at room temperature or another optimized temperature.

  • Washing and Purification:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at the lowest speed necessary to form a soft pellet (e.g., start at 3,000 x g and adjust as needed).

    • Carefully remove the supernatant, which contains unreacted PEG and byproducts.

    • Resuspend the nanoparticle pellet in fresh, clean solvent/buffer. Gentle vortexing or sonication in a bath sonicator may be used, but avoid probe sonication which can induce aggregation.

    • Repeat the washing step 2-3 times to ensure complete removal of excess reagents.

  • Final Resuspension and Characterization:

    • After the final wash, resuspend the nanoparticle pellet in a suitable storage buffer (e.g., low ionic strength PBS or Tris buffer at a neutral pH). Do not dry the pellet. [2]

    • Characterize the hydrodynamic diameter and zeta potential of the final functionalized nanoparticles using DLS to confirm successful coating and the absence of aggregation.

Visualizations

TroubleshootingWorkflow cluster_start Start: Aggregation Observed cluster_diagnosis Diagnosis Steps cluster_solution Solutions start Aggregation Observed check_timing When does aggregation occur? start->check_timing check_initial_stability 1. Check Initial NP Stability in Reaction Solvent (pre-PEG) check_timing->check_initial_stability Immediately on addition check_ph 2. Verify pH of NP Suspension (Is it far from pI?) check_timing->check_ph During reaction check_workup 4. Examine Workup (Centrifuge speed? Drying?) check_timing->check_workup During/After Purification check_initial_stability->check_ph sol_solvent Change Solvent / Buffer check_initial_stability->sol_solvent check_addition 3. Review Reagent Addition (Slow, dropwise? Dilute?) check_ph->check_addition sol_ph Adjust pH / Use Buffer check_ph->sol_ph sol_addition Use Dilute Reagent & Add Dropwise check_addition->sol_addition sol_workup Reduce Centrifuge Force / Store as Suspension check_workup->sol_workup

Caption: Troubleshooting workflow for diagnosing nanoparticle aggregation.

StabilizationMechanism cluster_unstable Unstable Nanoparticles cluster_stable Stabilized with this compound NP1 NP NP2 NP Aggregation Aggregation (van der Waals Forces) NP3 NP Core P1 NP3->P1 mPEG Chain (Steric Hindrance) P2 NP3->P2 P3 NP3->P3 P4 NP3->P4 P5 NP3->P5 P6 NP3->P6 Phosphonic Acid Anchor Group (Strong Binding) Steric_Repulsion Steric Repulsion Prevents Aggregation

Caption: Mechanism of steric stabilization by this compound.

References

optimizing temperature for m-PEG2-phosphonic acid surface deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of m-PEG2-phosphonic acid surface deposition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to address common challenges encountered during the surface functionalization process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dissolving this compound?

A1: this compound is typically soluble in common organic solvents such as ethanol, isopropanol, and tetrahydrofuran (B95107) (THF) at room temperature. Gentle warming to 30-40°C can be employed to ensure complete dissolution, especially at higher concentrations. Avoid aggressive heating, as it is generally not necessary and may promote solvent evaporation.

Q2: What is the recommended temperature range for the surface deposition (self-assembly) process?

A2: For the initial self-assembly of phosphonic acids from solution, a temperature range of 30-60°C is often beneficial for increasing the rate of monolayer formation. However, for molecules with flexible backbones like PEG, temperatures at the lower end of this range (e.g., room temperature to 40°C) may be preferable to facilitate the formation of a more ordered layer. Temperatures exceeding 60°C during the solution deposition phase can potentially lead to the formation of disordered monolayers with defects.[1]

Q3: Is a post-deposition annealing (curing) step necessary?

A3: Yes, a post-deposition thermal annealing step is highly recommended to convert the initially physisorbed phosphonic acid layer into a covalently bonded, stable phosphonate (B1237965) monolayer. This step is crucial for enhancing the stability and robustness of the coating.

Q4: What is the optimal temperature and duration for the post-deposition annealing step?

A4: A common practice for forming stable phosphonate monolayers on oxide surfaces is to heat the coated substrate in an oven. A temperature of 140°C for an extended period, such as 24-48 hours, has been shown to be effective for this purpose.[2][3] This process facilitates the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, forming strong P-O-Substrate bonds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Surface Coverage - Deposition time is too short.- Deposition temperature is too low, leading to slow kinetics.- Concentration of this compound is too low.- Increase the immersion time.- Increase the deposition solution temperature to within the 30-60°C range.- Increase the concentration of the phosphonic acid solution.
Disordered/Defective Monolayer - Deposition temperature is too high, preventing proper molecular arrangement.- Solvent evaporation during deposition.- Lower the deposition temperature to room temperature or slightly above (e.g., 40°C).- Ensure the deposition is carried out in a sealed container to maintain a saturated solvent atmosphere.
Poor Adhesion/Stability of the Coating - Incomplete conversion of the phosphonic acid to a phosphonate.- Insufficient post-deposition annealing temperature or time.- Implement a post-deposition annealing step.- Ensure the annealing is performed at a sufficiently high temperature (e.g., 140°C) for an adequate duration (24-48 hours).[2][3]
Multilayer Formation - Concentration of the phosphonic acid solution is too high.- Contaminants in the solution or on the substrate.- Reduce the concentration of the this compound solution.- Ensure thorough cleaning of the substrate and use high-purity solvents. Perform a sonication rinse step after deposition to remove loosely bound molecules.

Data on Temperature Effects in Phosphonic Acid SAM Formation

The following table summarizes the observed effects of temperature on the formation of various phosphonic acid and oligo(ethylene glycol) self-assembled monolayers, which can serve as a proxy for understanding the behavior of this compound.

MoleculeSubstrateTemperature Range (°C)Observed EffectReference
Octadecylphosphonic Acid (ODPA)Titania30 - 60Enhanced growth rate of the SAM.[1]
Octadecylphosphonic Acid (ODPA)Titania> 60Increased likelihood of defects in the monolayer structure.[1]
Octadecylphosphonic Acid (ODPA)Silicon Oxide140 (Annealing)Formation of a stable, covalently bound phosphonate film after 48 hours.[2][3]
Oligo(ethylene glycol) SAMsGoldUp to 40Reversible conformational changes in the PEG chains.[4]
Oligo(ethylene glycol) SAMsGold> 50Irreversible structural changes and potential chemical degradation.[4]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical for achieving a high-quality monolayer. The goal is to have a clean, hydroxylated surface.

  • Cleaning: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized water (15 minutes each).

  • Hydroxylation: Treat the cleaned substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - use with extreme caution in a certified fume hood with appropriate personal protective equipment ) to generate hydroxyl (-OH) groups on the surface.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).

This compound Deposition
  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in a high-purity, anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

  • Self-Assembly: Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container. The deposition can be carried out at room temperature for 12-24 hours. To potentially increase the rate of formation, the solution can be heated to a temperature between 30-40°C.

  • Rinsing: After immersion, remove the substrate and rinse it thoroughly with the same fresh solvent to remove any physisorbed molecules.

  • Drying: Dry the substrate again under a stream of inert gas.

Post-Deposition Annealing
  • Heating: Place the coated substrate in an oven or on a hotplate in a controlled atmosphere (e.g., under nitrogen or in a vacuum).

  • Curing: Heat the substrate to 140°C and maintain this temperature for 24-48 hours to facilitate the formation of covalent bonds between the phosphonic acid and the substrate surface.

  • Cooling: Allow the substrate to cool down to room temperature before further use or characterization.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_annealing Post-Deposition Annealing cleaning Cleaning (Sonication) hydroxylation Hydroxylation (O2 Plasma / Piranha) cleaning->hydroxylation drying1 Drying (Inert Gas) hydroxylation->drying1 solution Solution Preparation (1-5 mM in THF/Ethanol) drying1->solution immersion Immersion (RT - 40°C, 12-24h) solution->immersion rinsing Rinsing (Fresh Solvent) immersion->rinsing drying2 Drying (Inert Gas) rinsing->drying2 heating Heating (140°C, 24-48h) drying2->heating cooling Cooling to RT heating->cooling final_product Stable m-PEG2-Phosphonate Coated Surface cooling->final_product start Start start->cleaning

Caption: Experimental workflow for this compound surface deposition.

temperature_logic temp Deposition Temperature low_temp Too Low (< RT) temp->low_temp Below Range optimal_temp Optimal (RT - 40°C) temp->optimal_temp In Range high_temp Too High (> 60°C) temp->high_temp Above Range outcome_low Outcome: - Slow Kinetics - Incomplete Monolayer low_temp->outcome_low outcome_optimal Outcome: - Ordered Monolayer - Good Coverage optimal_temp->outcome_optimal outcome_high Outcome: - Disordered Layer - Increased Defects high_temp->outcome_high

Caption: Logical relationship between deposition temperature and monolayer quality.

References

degradation of m-PEG2-phosphonic acid monolayers and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid monolayers. The information is designed to help you overcome common challenges and prevent monolayer degradation during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formation and use of this compound monolayers.

Problem Possible Causes Recommended Solutions
Incomplete or Poor Monolayer Formation 1. Contaminated Substrate: Organic residues or particulate matter on the substrate surface can hinder self-assembly. 2. Incorrect Solvent: The chosen solvent may not adequately dissolve the this compound or may interact negatively with the substrate. 3. Inadequate Incubation Time: The self-assembly process may not have had sufficient time to reach completion. 4. Substrate Incompatibility: The metal oxide surface may not be suitable for forming a strong bond with the phosphonic acid headgroup.1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate (e.g., sonication in appropriate solvents, UV/ozone treatment). 2. Solvent Selection: Use anhydrous, high-purity solvents like tetrahydrofuran (B95107) (THF) or ethanol.[1][2] The choice of solvent can significantly impact the monolayer formation process.[3] 3. Optimize Incubation Time: While 24 hours is a common incubation period, you may need to optimize this for your specific system.[1] 4. Substrate Choice and Pre-treatment: Phosphonic acids bind well to a variety of metal oxides like Al2O3, TiO2, and HfO2.[1][4] Consider pre-treating the surface, for example, with zirconium ions on titanium to enhance bonding.[5]
Monolayer Degradation in Aqueous Media 1. Hydrolysis of the Phosphonate (B1237965) Bond: The bond between the phosphonic acid and the metal oxide surface can be susceptible to hydrolysis, especially in aqueous environments. 2. Substitution by Interfacial Water: Water molecules can displace the adsorbed monolayer, particularly on certain crystal faces of the substrate.[2][6][7] 3. Presence of Competing Ions: Ions in buffer solutions (e.g., phosphate (B84403) in PBS) can compete with the phosphonate headgroups for binding sites on the surface.[1]1. Post-Deposition Annealing: A heat treatment step (e.g., 115 °C for 10 minutes) after monolayer formation can strengthen the covalent bond to the surface.[1] 2. Substrate Selection: The stability of the monolayer is highly dependent on the substrate material. For instance, perfluorinated phosphonic acid SAMs on HfO2 have shown high stability in water and PBS.[1] 3. Use of Multi-Phosphonic Acid Polymers: Polymers with multiple phosphonic acid groups can provide more resilient coatings and long-term stability in biological media.[8]
Inconsistent Experimental Results 1. Variability in Substrate Surface: Differences in surface roughness and crystal structure of the substrate can lead to variations in monolayer quality.[2][9] 2. Atmospheric Contamination: Exposure to ambient air can lead to the adsorption of carbonaceous contaminants on the monolayer.[4] 3. Inconsistent Deposition Method: Different monolayer deposition techniques can yield varying degrees of uniformity and reproducibility.[1]1. Standardize Substrate Preparation: Use substrates with consistent and well-characterized surface properties. Smoother surfaces generally lead to more ordered monolayers.[9] 2. Work in a Controlled Environment: Handle samples in a clean environment (e.g., a glove box) to minimize exposure to contaminants. 3. Select a Reproducible Deposition Method: The Langmuir-Blodgett method has been found to be highly reproducible for preparing uniform phosphonate monolayers.[1][6]
Thermal Instability 1. Weak Links in the Molecular Backbone: The chemical composition of the organic part of the monolayer can influence its thermal stability.[10] 2. Desorption at Elevated Temperatures: The phosphonic acid molecules can desorb from the surface at high temperatures.1. Choose Thermally Stable Molecules: The choice of the organic tail can impact thermal stability. 2. Characterize Thermal Limits: Use techniques like in situ X-ray photoelectron spectroscopy to determine the temperature range of stability for your specific monolayer system.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound monolayer degradation?

A1: The primary degradation mechanisms for phosphonic acid monolayers, which are applicable to this compound, include:

  • Hydrolysis: The covalent or ionic bond between the phosphonic acid headgroup and the metal oxide surface can be broken by water molecules, leading to desorption of the monolayer.

  • Competitive Desorption: In buffered solutions, ions such as phosphate can compete with the phosphonate headgroups for binding sites on the substrate, leading to displacement of the monolayer.[1]

  • Oxidative Degradation: Under certain conditions, the organic PEG chain could be susceptible to oxidative damage.

  • Thermal Decomposition: At elevated temperatures, the organic components of the monolayer can degrade, or the entire molecule can desorb from the surface.[10]

Q2: How does the choice of substrate affect the stability of the monolayer?

A2: The substrate plays a critical role in the stability of the monolayer. The strength and nature of the bond between the phosphonic acid and the surface depend on the type of metal oxide. For example, phosphonate monolayers on HfO2 have been shown to be more stable in aqueous solutions compared to those on Al2O3.[1] The crystal structure of the oxide surface also influences stability; for instance, octadecylphosphonic acid (ODPA) monolayers are more stable on amorphous Al2O3 and the Al2O3(1102) surface than on the Al2O3(0001) surface in aqueous environments.[2][6][7]

Q3: What is the expected lifetime of an this compound monolayer under physiological conditions?

A3: The lifetime can vary significantly depending on the substrate, the density of the monolayer, and the specific composition of the physiological medium. Studies on similar phosphonic acid monolayers have shown stability for up to 14 days in ambient air and for extended periods in various aqueous solutions.[4] For instance, certain phosphonate SAMs on titanium have demonstrated stability for up to 14 days.[4] Perfluorinated phosphonic acid SAMs on HfO2 are particularly stable in water and phosphate-buffered saline (PBS).[1] Using multi-phosphonic acid PEGylated polymers can extend stability to over a month in biological media.[8]

Q4: Can I reuse a substrate after a monolayer has degraded?

A4: It is generally not recommended to reuse substrates without a thorough cleaning and re-preparation process. The degraded monolayer and any adsorbed contaminants must be completely removed to ensure the formation of a high-quality new monolayer. A rigorous cleaning procedure, potentially including sonication in solvents and plasma or UV/ozone treatment, would be necessary.

Q5: How can I confirm the quality and stability of my monolayer?

A5: Several surface-sensitive techniques can be used to characterize your monolayer:

  • Contact Angle Measurements: A high water contact angle can indicate the formation of a hydrophobic monolayer and can be monitored over time to assess stability.[1][2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical bonding at the surface, confirming the presence of the monolayer and the nature of its attachment to the substrate.[1][4]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and uniformity of the monolayer.[1][4]

  • Ellipsometry: This technique can be used to measure the thickness of the monolayer.[1]

Experimental Protocols

Protocol 1: Formation of a Stable Phosphonic Acid Monolayer via Solution Self-Assembly

This protocol is a general guideline for forming a stable phosphonic acid monolayer on a metal oxide substrate.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Metal oxide substrate (e.g., Al2O3, HfO2, TiO2 coated silicon wafer)

  • Cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • Nitrogen gas source

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • Optional: Further clean the substrate using a UV/ozone cleaner or oxygen plasma to remove any remaining organic contaminants.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous THF.

    • Immerse the cleaned and dried substrate into the phosphonic acid solution in a sealed vial to prevent moisture absorption.

    • Incubate for 24 hours at room temperature.[1]

  • Rinsing:

    • Remove the substrate from the solution.

    • Rinse thoroughly with fresh THF to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

  • Annealing:

    • Heat treat the substrate at 115 °C for 10 minutes to promote the formation of a strong covalent bond between the phosphonic acid and the substrate.[1]

  • Characterization:

    • Characterize the monolayer using techniques such as contact angle goniometry, XPS, and AFM to confirm its formation and quality.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post_processing Post-Processing & Characterization start Start clean Substrate Cleaning (Sonication, UV/Ozone) start->clean dry1 Drying (Nitrogen Stream) clean->dry1 immerse Immerse Substrate (24h Incubation) dry1->immerse solution Prepare 1 mM Solution (this compound in THF) solution->immerse rinse Rinse with THF immerse->rinse dry2 Drying (Nitrogen Stream) rinse->dry2 anneal Annealing (115°C, 10 min) dry2->anneal characterize Characterization (Contact Angle, XPS, AFM) anneal->characterize end End characterize->end

Caption: Experimental workflow for the formation of a stable this compound monolayer.

degradation_pathway cluster_degradation Degradation Triggers cluster_mechanisms Degradation Mechanisms monolayer Stable this compound Monolayer on Metal Oxide aqueous Aqueous Environment (Water, Buffers) thermal Elevated Temperature oxidative Oxidative Species hydrolysis Hydrolysis of Phosphonate-Metal Bond aqueous->hydrolysis desorption Competitive Desorption by Ions (e.g., Phosphate) aqueous->desorption decomposition Thermal Decomposition thermal->decomposition oxidation Oxidation of PEG Chain oxidative->oxidation degraded Degraded Monolayer (Desorbed Molecules, Surface Defects) hydrolysis->degraded desorption->degraded decomposition->degraded oxidation->degraded

Caption: Potential degradation pathways for this compound monolayers.

References

Technical Support Center: m-PEG2-Phosphonic Acid Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid for surface modification. The following information is designed to address common challenges encountered during the formation of self-assembled monolayers (SAMs) and to provide a deeper understanding of the experimental parameters that influence surface coverage and quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a surface modification agent featuring a methoxy-terminated di(ethylene glycol) (m-PEG2) chain and a phosphonic acid headgroup. The phosphonic acid group exhibits a strong affinity for and forms robust bonds with various metal oxide surfaces, such as titanium oxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO).[1][2] The short PEG chain provides a hydrophilic and bio-inert surface, which is advantageous in biomedical applications for reducing non-specific protein adsorption and improving biocompatibility.[3] Its applications include the surface modification of medical implants, the development of biosensors, and as a component in drug delivery systems.

Q2: What are the key factors influencing the quality of an this compound self-assembled monolayer (SAM)?

A2: The formation of a high-quality SAM is a complex process influenced by several experimental parameters. Key factors include:

  • Substrate Cleanliness and Pre-treatment: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl groups for the phosphonic acid to bind.[4]

  • Solvent Choice: The solvent must fully dissolve the this compound without causing aggregation. High-purity, anhydrous solvents are generally preferred.

  • Concentration: The concentration of the this compound solution can impact the packing density and ordering of the monolayer.

  • Immersion Time: Sufficient time is required for the molecules to adsorb and self-organize on the surface.

  • Temperature and Humidity: These environmental factors can affect the rate of SAM formation and the stability of the precursor solution.

  • Post-deposition Annealing: A heat treatment step after deposition can promote the formation of covalent bonds between the phosphonic acid and the substrate, enhancing the stability of the monolayer.

Q3: How does the PEG chain in this compound affect SAM formation?

A3: The presence of the PEG chain introduces both advantages and potential challenges. The hydrophilic nature of the PEG chain can improve the solubility of the molecule in polar solvents. However, the flexible and bulky nature of the PEG chain can lead to steric hindrance, potentially resulting in a lower packing density compared to simple alkylphosphonic acids. The length of the PEG chain is a critical factor; shorter chains, like the di(ethylene glycol) in this compound, are expected to have a less pronounced effect on reducing packing density compared to longer PEG chains.[3]

Q4: What characterization techniques are suitable for evaluating the quality of an this compound SAM?

A4: A combination of surface-sensitive techniques is typically employed to characterize the resulting monolayer:

  • Contact Angle Goniometry: Measures the hydrophilicity/hydrophobicity of the surface, providing an indication of successful modification.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of phosphorus and other elements from the this compound molecule.[5][6]

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the morphology and completeness of the monolayer.

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): Can provide information about the chemical bonding and orientation of the molecules on the surface.

Troubleshooting Guide: Poor Surface Coverage

Poor surface coverage is a common issue when forming SAMs with this compound. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.

Problem: Incomplete or Patchy Monolayer Formation

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Inadequate Substrate Cleaning Implement a rigorous cleaning protocol. A common procedure for oxide surfaces involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of inert gas. An oxygen plasma or UV-ozone treatment can also be effective in removing organic contaminants and generating surface hydroxyl groups.[4][5][7]A pristine surface free of organic and particulate contamination is crucial for uniform SAM formation. The presence of contaminants will block binding sites and lead to defects in the monolayer.
Insufficient Surface Hydroxylation For oxide surfaces, pre-treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) can increase the density of surface hydroxyl groups.The phosphonic acid headgroup primarily binds to the hydroxyl groups on the metal oxide surface. A higher density of these groups promotes a more complete and densely packed monolayer.
Poor Solubility or Aggregation of this compound Ensure the chosen solvent fully dissolves the this compound. Gentle warming or sonication may aid dissolution. If aggregation is suspected, try a more dilute solution or a different solvent system.Aggregates in the deposition solution will adsorb onto the surface as clumps rather than forming a uniform monolayer, resulting in a rough and incomplete film.
Suboptimal Deposition Parameters Systematically vary the concentration of the this compound solution (e.g., 0.1 mM to 5 mM) and the immersion time (e.g., 1 to 24 hours).The kinetics of SAM formation can be sensitive to concentration and time. Finding the optimal balance is necessary to achieve a well-ordered, complete monolayer.
Contaminated Deposition Solution Use high-purity, anhydrous solvents and handle the this compound in a clean, dry environment to prevent contamination. Prepare fresh solutions before each experiment.Water and other impurities in the solvent can interfere with the self-assembly process and lead to the formation of disordered or incomplete layers.
Ineffective Post-Deposition Rinsing After deposition, rinse the substrate thoroughly with fresh, clean solvent to remove any physisorbed (non-covalently bound) molecules. Sonication during rinsing can be effective but should be used with caution as it may disrupt a weakly bound monolayer.Incomplete rinsing can leave behind multilayers or aggregates of molecules that are not truly part of the self-assembled monolayer, leading to inaccurate characterization and poor performance.

Quantitative Data Summary

The following tables provide representative quantitative data for phosphonic acid SAMs on various substrates. This data can serve as a benchmark for what to expect during the characterization of your this compound coated surfaces. Note that the specific values for this compound may differ due to the presence of the PEG chain.

Table 1: Water Contact Angles of Phosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)Reference
Octadecylphosphonic acid (ODPA)Titania110 ± 2[8]
Perfluorodecylphosphonic acid (PFDPA)Ti-6Al-4V118[9]
Phenylphosphonic acid (PPA)Cu(111)~70-80 (after annealing)[9]

Table 2: Elemental Composition from XPS for Phosphonic Acid SAMs

ElementBinding Energy (eV)AssignmentReference
P 2p~133-134Phosphonate group bound to the surface[10]
O 1s~531-532P-O-Metal bond[10]
C 1s~285Alkyl/PEG chain[11]

Experimental Protocols

General Protocol for this compound SAM Formation on a Titanium Oxide Surface

1. Substrate Cleaning:

  • Sonnicate the titanium oxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate under a stream of dry nitrogen or argon.

  • Optional: Treat the substrate with oxygen plasma for 5 minutes to further remove organic contaminants and enhance surface hydroxylation.

2. Preparation of Deposition Solution:

  • Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).

  • Gently sonicate the solution for 5-10 minutes to ensure complete dissolution.

3. Self-Assembly Process:

  • Immerse the cleaned and dried substrate into the freshly prepared this compound solution.

  • Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

4. Rinsing:

  • Remove the substrate from the deposition solution.

  • Rinse the substrate thoroughly with fresh, clean solvent (the same solvent used for the deposition) to remove any physisorbed molecules.

  • Dry the coated substrate under a stream of dry nitrogen or argon.

5. Optional Annealing:

  • To enhance the stability of the monolayer, anneal the coated substrate at 80-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying1 Drying (N2/Ar Stream) Solvent_Cleaning->Drying1 Plasma_Treatment Oxygen Plasma (Optional) Drying1->Plasma_Treatment Immersion Immerse Substrate (12-24 hours) Plasma_Treatment->Immersion Solution_Prep Prepare 1 mM Solution of this compound Solution_Prep->Immersion Rinsing Rinse with Fresh Solvent Immersion->Rinsing Drying2 Drying (N2/Ar Stream) Rinsing->Drying2 Annealing Annealing (Optional, 80-120°C) Drying2->Annealing Characterization Surface Characterization (Contact Angle, XPS, AFM) Annealing->Characterization

Caption: Experimental workflow for the formation of an this compound SAM.

troubleshooting_workflow Start Poor Surface Coverage Observed Check_Cleaning Review Substrate Cleaning Protocol Start->Check_Cleaning Check_Solution Examine Deposition Solution Check_Cleaning->Check_Solution Adequate Improve_Cleaning Implement More Rigorous Cleaning (e.g., Plasma) Check_Cleaning->Improve_Cleaning Inadequate Check_Parameters Evaluate Deposition Parameters Check_Solution->Check_Parameters OK Fresh_Solution Prepare Fresh Solution with Anhydrous Solvent Check_Solution->Fresh_Solution Contaminated/ Aggregated Check_Rinsing Assess Post-Deposition Rinsing Check_Parameters->Check_Rinsing Optimal Optimize_Parameters Vary Concentration and Immersion Time Check_Parameters->Optimize_Parameters Suboptimal Thorough_Rinsing Rinse Thoroughly with Fresh Solvent Check_Rinsing->Thorough_Rinsing Inadequate Success Good Surface Coverage Achieved Check_Rinsing->Success Adequate Improve_Cleaning->Success Fresh_Solution->Success Optimize_Parameters->Success Thorough_Rinsing->Success

Caption: Troubleshooting workflow for poor surface coverage of this compound.

References

impact of pH on m-PEG2-phosphonic acid binding efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the binding of this compound to various substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound binding to surfaces?

A1: this compound primarily binds to metal oxide surfaces through the phosphonic acid headgroup. The binding involves the formation of strong coordinate covalent bonds (M-O-P) between the phosphonic acid and the metal atoms on the surface.[1][2] The binding can occur in different modes, such as monodentate, bidentate, or tridentate, depending on the surface chemistry and reaction conditions.[3][4]

Q2: How does pH influence the binding of this compound?

A2: The pH of the solution plays a critical role in the binding efficiency of this compound. The protonation state of the phosphonic acid group is pH-dependent. At low pH, the phosphonic acid is fully protonated (R-PO(OH)₂), while at higher pH, it becomes deprotonated to form phosphonate (B1237965) anions (R-PO(O⁻)OH and R-PO(O⁻)₂).[1][5] The deprotonated phosphonate species are generally more reactive and form stronger bonds with the positively charged metal oxide surface. However, excessively high pH can lead to repulsion between the negatively charged surface and the phosphonate, or cause instability of the substrate itself.

Q3: What are the optimal pH conditions for binding this compound?

A3: The optimal pH for binding is substrate-dependent. Generally, a slightly acidic to neutral pH range is a good starting point for many metal oxide surfaces like TiO₂ and Al₂O₃.[6][7] For instance, with cerium oxide nanoparticles, a low pH of 1.5 is used for initial mixing, followed by an increase to pH 8.[8][9] It is crucial to determine the isoelectric point (IEP) of your specific substrate. The optimal binding pH is typically just below the IEP of the substrate, where the surface has a net positive charge, promoting electrostatic attraction with the negatively charged phosphonate.

Q4: Can I perform the binding in aqueous solutions?

A4: Yes, binding can be performed in aqueous solutions. The hydrophilic PEG chain of this compound enhances its solubility in aqueous media.[10] However, the stability of the resulting self-assembled monolayer (SAM) in aqueous environments, especially in buffer solutions, should be monitored, as water molecules can compete for binding sites on the substrate surface.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Binding Efficiency Suboptimal pH: The pH of the binding solution may not be optimal for the protonation state of the phosphonic acid and the surface charge of the substrate.Determine the isoelectric point (IEP) of your substrate. Adjust the pH of your binding solution to be slightly below the IEP. Perform a pH titration experiment to find the optimal binding pH for your specific system.
Contaminated Surface: The substrate surface may have organic or inorganic contaminants that block the binding sites.Ensure rigorous cleaning of the substrate before the binding experiment. Common cleaning procedures include sonication in solvents like ethanol (B145695) and isopropanol, followed by plasma cleaning or piranha solution treatment (use with extreme caution).
Incorrect Solvent: The chosen solvent may not be suitable for the reaction.While aqueous solutions can be used, organic solvents like ethanol or toluene (B28343) can also be employed and may lead to better-ordered monolayers.
Poor Monolayer Stability Weak Binding: The binding mode might be predominantly monodentate, which is less stable than bidentate or tridentate binding.Consider a post-binding annealing step at a moderate temperature to promote the formation of more stable, multidentate bonds.
Hydrolysis in Aqueous Media: The M-O-P bonds can be susceptible to hydrolysis, especially at extreme pH values.For applications in aqueous environments, ensure the pH is maintained within a stable range. For long-term stability, phosphonate SAMs on surfaces like HfO₂ have shown better resistance to hydrolysis compared to silane-based SAMs on SiO₂.[11]
Aggregation of Nanoparticles during Functionalization pH-Induced Aggregation: A change in pH during the functionalization process can alter the surface charge of the nanoparticles, leading to aggregation.[8][9]Carefully control the pH throughout the experiment. A gradual change in pH may be necessary. Ensure adequate mixing and consider using a lower concentration of nanoparticles.

Quantitative Data on Phosphonic Acid Binding

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity ConstantReference
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[12]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[12]
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹[12]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[12]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[12]
Phosphate (as a proxy for phosphonate)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[12]

Note: The binding affinity constants are influenced by factors including the specific phosphonic acid, the nature of the metal oxide surface, the solvent, and the temperature, in addition to pH.

Experimental Protocols

General Protocol for Surface Functionalization with this compound

This protocol provides a general workflow for the functionalization of a metal oxide surface.

experimental_workflow cluster_prep 1. Substrate Preparation cluster_binding 2. Binding Reaction cluster_post 3. Post-Binding Treatment cluster_char 4. Characterization A Substrate Cleaning (e.g., Sonication, Plasma Cleaning) B Prepare this compound solution (e.g., 1-10 mM in Ethanol or Water) A->B C Adjust pH of the solution (if necessary) B->C D Immerse substrate in the solution C->D E Incubate for a defined period (e.g., 12-24 hours at room temperature) D->E F Rinse with fresh solvent to remove unbound molecules E->F G Drying (e.g., under a stream of N₂ gas) F->G H Optional: Annealing (e.g., 100-120 °C) G->H I Surface Analysis (e.g., XPS, Contact Angle, AFM) H->I

Caption: General experimental workflow for surface functionalization.

Logical Relationship of pH and Binding Efficiency

The following diagram illustrates the logical relationship between pH, the protonation state of this compound, and the resulting binding efficiency on a typical metal oxide surface.

ph_impact cluster_ph pH of Solution cluster_pa Phosphonic Acid State cluster_surface Substrate Surface Charge cluster_binding Binding Efficiency ph_low Low pH (Acidic) pa_prot Fully Protonated (R-PO(OH)₂) ph_low->pa_prot surf_pos Positive Surface Charge ph_low->surf_pos ph_optimal Optimal pH (Near Neutral/Slightly Acidic) pa_deprot Partially/Fully Deprotonated (R-PO(O⁻)OH / R-PO(O⁻)₂) ph_optimal->pa_deprot surf_neutral Near Neutral/Slightly Positive ph_optimal->surf_neutral ph_high High pH (Alkaline) pa_repulsion Fully Deprotonated (R-PO(O⁻)₂) ph_high->pa_repulsion surf_neg Negative Surface Charge ph_high->surf_neg bind_low Low Binding pa_prot->bind_low bind_high High Binding pa_deprot->bind_high bind_medium Reduced Binding pa_repulsion->bind_medium surf_pos->bind_low Weaker Interaction surf_neutral->bind_high Strong Interaction surf_neg->bind_medium Electrostatic Repulsion

Caption: Impact of pH on binding efficiency.

References

avoiding multilayer formation in m-PEG2-phosphonic acid self-assembly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-phosphonic acid self-assembly. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful formation of high-quality self-assembled monolayers (SAMs) and avoid the common pitfall of multilayer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of multilayer formation in this compound self-assembly?

A1: Multilayer formation primarily occurs due to the physisorption of excess this compound molecules on top of the initial chemisorbed monolayer. This can be exacerbated by several factors including high solution concentrations, inappropriate solvent choices, and insufficient rinsing procedures after deposition. The molecule-molecule interactions (van der Waals and hydrogen bonding) can sometimes be stronger than the initial, unannealed substrate-molecule interactions, leading to the aggregation of molecules.[1]

Q2: How can I confirm if I have a monolayer or a multilayer?

A2: Several surface characterization techniques can distinguish between a monolayer and a multilayer. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool; a broadening of the C 1s peak can indicate the presence of multilayers due to differential charging.[1][2] Atomic Force Microscopy (AFM) can reveal the surface topography, where multilayers may appear as aggregates or a significant increase in surface roughness.[3] Contact angle measurements can also be indicative; a well-ordered monolayer will exhibit a consistent and expected contact angle, whereas multilayers can lead to variability.

Q3: Is post-deposition annealing necessary?

A3: Yes, post-deposition heating is often a critical step to promote the formation of a stable, covalently bound phosphonate (B1237965) monolayer on oxide surfaces.[1] Heating provides the energy required to convert the initial hydrogen-bonded physisorbed molecules into covalently attached phosphonates on the substrate.[1] Without this step, the phosphonic acid molecules may be easily removed during rinsing.[4]

Q4: What is the recommended solvent for this compound self-assembly?

A4: The choice of solvent is crucial and can significantly affect the quality of the SAM. While various solvents can be used, anhydrous solvents like tetrahydrofuran (B95107) (THF) are commonly employed.[1] The polarity of the solvent can influence the dissociation of surface ions and the formation of byproducts, so it is essential to choose a solvent that dissolves the phosphonic acid without promoting side reactions on the substrate surface.[5] For instance, on ZnO surfaces, less polar solvents like toluene (B28343) or tert-butyl alcohol were found to be preferable to methanol (B129727) to avoid the formation of layered zinc compounds.[5]

Troubleshooting Guides

Issue 1: Inconsistent or High Contact Angle Readings
Possible Cause Troubleshooting Step Expected Outcome
Multilayer Formation Implement a rigorous rinsing protocol with an appropriate solvent (e.g., THF, methanol) and sonication to remove physisorbed layers.[1]A consistent and lower contact angle, indicative of a well-ordered monolayer.
Incomplete Monolayer Increase the immersion time or optimize the solution concentration. Ensure the substrate is properly cleaned and activated before deposition.Higher surface coverage leading to a more uniform and expected contact angle.
Surface Contamination Use high-purity solvents and reagents. Perform the self-assembly in a clean environment to avoid adventitious hydrocarbon contamination.Reproducible and stable contact angle measurements.
Issue 2: Evidence of Aggregates or High Roughness in AFM Images
Possible Cause Troubleshooting Step Expected Outcome
Precipitation of Phosphonic Acid Ensure the this compound is fully dissolved in the solvent before immersing the substrate. Consider gentle heating or sonication to aid dissolution.A clear deposition solution and a smoother surface morphology in AFM images.
Excess Physisorbed Molecules After deposition and annealing, perform thorough rinsing with fresh solvent. Sonication for a short duration can help dislodge loosely bound molecules.[1]Reduction or elimination of visible aggregates on the surface.
Inadequate Annealing Optimize the annealing temperature and duration. Insufficient heat may not provide enough energy for molecules to arrange into a well-ordered monolayer.[1]A more uniform and densely packed monolayer with lower surface roughness.

Experimental Protocols

Key Experiment: Formation of a this compound Monolayer using the T-BAG Method

This protocol is a generalized procedure based on the "Tethering by Aggregation and Growth" (T-BAG) method, which is a common technique for forming phosphonic acid SAMs.[1][2][6]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Substrate (e.g., silicon wafer with native oxide, titanium oxide)

  • Methanol

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can involve sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. A final plasma or piranha cleaning step can be used to ensure a hydrophilic, activated surface.

  • Solution Preparation: Prepare a dilute solution of this compound in anhydrous THF. A typical concentration is in the micromolar range (e.g., 25 µM).[1]

  • Deposition: Immerse the cleaned substrate vertically in the phosphonic acid solution. Allow the solvent to evaporate at room temperature.[1]

  • Annealing: Heat the coated substrate in an oven. A typical condition is 140°C for 48 hours in air.[1] This step is crucial for forming covalent bonds between the phosphonic acid headgroup and the oxide surface.

  • Multilayer Removal (Rinsing): After annealing, multilayers of physisorbed molecules are likely present.[1] To remove these, rinse the substrate thoroughly with fresh THF. Sonication in THF and methanol for short periods can be effective.[1] It is recommended to perform multiple rinsing cycles.[1]

  • Drying and Storage: Dry the substrate with a gentle stream of nitrogen and store it in a clean, dry environment (e.g., a desiccator or under nitrogen) until characterization.[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_final Finalization Substrate Cleaning Substrate Cleaning Deposition Deposition Substrate Cleaning->Deposition Solution Preparation Solution Preparation Solution Preparation->Deposition Annealing Annealing Deposition->Annealing Multilayer Removal Multilayer Removal Annealing->Multilayer Removal Drying & Storage Drying & Storage Multilayer Removal->Drying & Storage Characterization Characterization Drying & Storage->Characterization

Caption: Experimental workflow for this compound self-assembly.

troubleshooting_logic Problem Multilayer Formation Suspected Check_Concentration Is solution concentration too high? Problem->Check_Concentration Check_Rinsing Is rinsing protocol adequate? Check_Concentration->Check_Rinsing No Solution_Reduce Reduce concentration Check_Concentration->Solution_Reduce Yes Check_Annealing Was post-deposition annealing performed correctly? Check_Rinsing->Check_Annealing Yes Solution_Rinse Improve rinsing (solvent, sonication) Check_Rinsing->Solution_Rinse No Solution_Anneal Optimize annealing (temp, time) Check_Annealing->Solution_Anneal No Success Monolayer Achieved Check_Annealing->Success Yes Solution_Reduce->Success Solution_Rinse->Success Solution_Anneal->Success

Caption: Troubleshooting logic for addressing multilayer formation.

References

Technical Support Center: m-PEG2-Phosphonic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers confirming the covalent attachment of m-PEG2-phosphonic acid to various substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the covalent attachment of this compound?

A1: Successful confirmation typically relies on a combination of surface-sensitive techniques that can detect chemical and physical changes on the substrate. The primary methods include:

  • X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides elemental composition and chemical state information, confirming the presence of both the phosphonate (B1237965) (via the P 2p signal) and the PEG chain (via the C 1s and O 1s signals).[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Particularly using an Attenuated Total Reflectance (ATR) accessory for surfaces, FTIR detects changes in vibrational bands corresponding to the phosphonic acid group as it binds to the surface.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ³¹P NMR are excellent for characterizing the starting this compound material[5][6], solid-state or HRMAS NMR can be used to analyze modified nanoparticles.[7]

  • Contact Angle Goniometry: Measures the change in surface wettability (hydrophilicity/hydrophobicity) after modification, providing indirect but strong evidence of a new surface layer.[8]

  • Thermogravimetric Analysis (TGA): Quantifies the amount of PEG grafted onto a surface by measuring the mass loss as the temperature is increased.[7][9]

Q2: How do I interpret FTIR spectra to confirm attachment?

A2: When this compound covalently attaches to a metal oxide surface, its FTIR spectrum undergoes characteristic changes. The key is to compare the spectrum of the modified surface with that of the free this compound. Look for the disappearance of bands associated with the free acid and the appearance of new bands indicating a surface bond.[3]

  • Disappearance of P=O and P-O-H bands: The sharp peak for the P=O stretch (around 1250 cm⁻¹) and bands for P-O-H stretching (in the 900-1050 cm⁻¹ range) should diminish or disappear.[3][10]

  • Appearance of P-O-Substrate bands: A new, often broad and strong, band will appear, which is associated with the vibration of the deprotonated PO₃ group bonded to the substrate surface (e.g., P-O-Fe or P-O-Al).[3] This indicates that the acid has anchored to the surface.[3]

Vibrational ModeTypical Wavenumber (cm⁻¹)Interpretation for Confirmation
P=O Stretch~1250 - 1280Disappearance or significant reduction indicates consumption of the free phosphonic acid.
P-O-H Stretch~900 - 1050Disappearance suggests deprotonation and bonding to the surface.
C-O-C Ether Stretch (PEG)~1089 - 1100Presence confirms the PEG chain is on the surface.[11]
P-O-Metal/Substrate Stretch~950 - 1100 (Broad)Appearance of a broad band in this region is strong evidence of covalent attachment.[3][12]
Q3: What specific signals should I look for in an XPS analysis?

A3: XPS analysis provides definitive evidence of surface modification by detecting the elements present and their chemical bonding states.

  • Survey Scan: The survey scan should show the appearance of the Phosphorus (P 2p) peak after modification, confirming the presence of the phosphonate group. You will also see signals for Carbon (C 1s) and Oxygen (O 1s) from the PEG chain.[13]

  • High-Resolution Scans:

    • C 1s Spectrum: This is crucial for confirming the PEG component. The spectrum should be deconvoluted to show a dominant peak around 286.7 eV, which is characteristic of the C-O ether bond in the PEG backbone.[1]

    • P 2p Spectrum: The presence of a peak around 133-134 eV confirms that phosphorus is on the surface. The exact binding energy can provide insight into the nature of the P-O-Substrate bond.[2]

    • Substrate Peaks: A corresponding attenuation (decrease in intensity) of the substrate's characteristic peaks (e.g., Fe 2p, Al 2p, Si 2p) is expected due to being covered by the PEG layer.[1]

Element / RegionTypical Binding Energy (eV)Interpretation
P 2p~133 - 134Confirms the presence of the phosphonate headgroup.
C 1s (C-O)~286.7The characteristic peak for the PEG backbone.[1]
C 1s (C-C/C-H)~285.0Aliphatic carbon in the linker.
O 1s~532.5Oxygen in the PEG chain and phosphonate group.

Troubleshooting Guides

Problem 1: My FTIR/XPS results show no evidence of PEG-phosphonic acid on the surface.

This suggests a failure in the conjugation reaction. Follow this workflow to diagnose the issue.

start No Attachment Detected (FTIR/XPS) q1 Is the substrate surface active and clean? start->q1 sol1 Action: Clean and activate the substrate. (e.g., Piranha, UV/Ozone, Plasma) q1->sol1 No q2 Was the this compound reagent pure? q1->q2 Yes end Re-run experiment and characterization sol1->end sol2 Action: Verify purity with NMR or HPLC. Purchase new reagent if necessary. q2->sol2 No q3 Were reaction conditions optimal? q2->q3 Yes sol2->end sol3 Action: Optimize conditions. - Check solvent (anhydrous?) - Increase reaction time/temperature - Increase reagent concentration q3->sol3 No q3->end Yes (Re-evaluate procedure) sol3->end

Caption: Troubleshooting logic for failed covalent attachment.

Problem 2: The change in contact angle is minimal or inconsistent.

A small change may indicate very low grafting density or a non-uniform coating.

  • Possible Cause: Incomplete surface coverage due to insufficient reaction time, low reagent concentration, or surface contamination.

  • Solution: Ensure the substrate is impeccably clean before the reaction. Increase the concentration of the this compound solution and/or extend the immersion time.[4][8] Ensure the solvent used is anhydrous, as water can interfere with the reaction on some metal oxide surfaces.

Problem 3: My NMR spectrum of the modified material just shows broad, unresolved peaks.

Peak broadening in NMR is expected for molecules immobilized on a surface.[14]

  • Interpretation: This is actually indirect evidence of successful attachment! When a molecule is no longer freely tumbling in solution, its NMR signals broaden significantly.

  • Solution: For nanoparticles, High-Resolution Magic Angle Spinning (HRMAS) NMR can help to narrow the peaks and provide better resolution while still analyzing the surface-bound species.[7] Compare the spectrum to a control sample of the unmodified substrate to ensure the broad signals originate from the PEG.

Experimental Protocols

Protocol 1: General Surface Modification

This protocol provides a general workflow for attaching this compound to a metal oxide substrate.

sub_prep 1. Substrate Preparation - Clean (e.g., sonicate in isopropanol/water) - Activate surface (e.g., UV/Ozone) reagent_prep 2. Reagent Preparation - Dissolve this compound in an appropriate anhydrous solvent (e.g., ethanol, THF) to desired concentration (e.g., 1-10 mM) sub_prep->reagent_prep reaction 3. Reaction - Immerse the activated substrate in the PEG-phosphonic acid solution - Incubate for 12-24 hours at room temp. reagent_prep->reaction washing 4. Washing - Remove substrate from solution - Rinse thoroughly with fresh solvent to remove physisorbed molecules - Dry under N2 stream reaction->washing characterize 5. Characterization - Analyze using XPS, FTIR, Contact Angle, etc. washing->characterize

Caption: General experimental workflow for surface modification.

Protocol 2: Characterization by ATR-FTIR
  • Background Spectrum: Record a background spectrum of the clean, unmodified substrate. This is critical for accurate subtraction.

  • Sample Spectrum: Press the modified substrate firmly against the ATR crystal and record the sample spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting difference spectrum for the key changes outlined in FAQ 2. Look for the disappearance of P=O and P-O-H bands and the appearance of a broad P-O-substrate band.[3][12]

Protocol 3: Characterization by XPS
  • Sample Mounting: Mount the modified substrate on the XPS sample holder using appropriate tape or clips. Ensure the surface is facing the analyzer.

  • Survey Scan: Perform a survey scan (0-1200 eV) to identify all elements present on the surface. Confirm the presence of P, C, and O, along with substrate elements.[13]

  • High-Resolution Scans: Acquire high-resolution scans over the P 2p, C 1s, O 1s, and primary substrate peak regions.

  • Data Analysis:

    • Use analysis software to calculate atomic concentrations from the survey scan.

    • Deconvolute the high-resolution C 1s peak to identify the C-O component (~286.7 eV) and confirm the presence of PEG.[1]

    • Confirm the P 2p peak is present at the expected binding energy (~133 eV).

    • Calculate the thickness of the grafted layer based on the attenuation of the substrate signal, if desired.[1]

Analytical Technique Overview

This diagram illustrates how different techniques provide complementary information to build a complete picture of the surface modification.

surface Modified Surface (Substrate + m-PEG2-PA) xps XPS surface->xps ftir FTIR surface->ftir contact Contact Angle surface->contact tga TGA surface->tga info_xps Elemental Composition (P, C, O) Chemical Bonds (C-O, P-O-Substrate) xps->info_xps info_ftir Vibrational Modes (Confirms P-O-Substrate bond formation) ftir->info_ftir info_contact Surface Property (Change in Wettability/Hydrophilicity) contact->info_contact info_tga Quantitative Data (Grafting Density / % Mass) tga->info_tga

Caption: Relationship between analytical techniques and the data they provide.

References

long-term stability of m-PEG2-phosphonic acid coatings in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid coatings. The information is designed to address common challenges encountered during the experimental application and analysis of these surface modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using multi-phosphonic acid PEG polymers over mono-phosphonic acid versions for coating nanoparticles?

A1: The primary advantage is significantly enhanced long-term stability in biological media. Multi-phosphonic acid PEG copolymers form a more resilient and durable coating on metal oxide surfaces. This is because multiple phosphonate (B1237965) groups anchor the polymer to the substrate, providing stronger adhesion compared to the single anchor of a mono-phosphonic acid PEG. Studies have shown that while mono-functionalized coatings may show mitigated stability over time (less than a week), multi-functionalized coatings can provide stability for months in physiological and protein-rich cell culture media.[1][2][3]

Q2: How does the this compound coating improve the biocompatibility of a material?

A2: The polyethylene (B3416737) glycol (PEG) component of the coating is hydrophilic and creates a steric barrier on the surface. This layer of PEG and associated water molecules helps to prevent the non-specific adsorption of proteins, which is often the initial step in the foreign body response and biofouling. By minimizing protein adsorption, the coating can reduce cellular uptake by phagocytic cells, thereby increasing the circulation time of nanoparticles in vivo.

Q3: What is the expected long-term stability of this compound coatings in common biological buffers?

A3: The long-term stability is highly dependent on whether a mono- or multi-phosphonic acid anchoring strategy is used. For mono-phosphonic acid coatings, stability is limited, often lasting less than a week in biological media. In contrast, coatings based on polymers with multiple phosphonic acid anchoring groups have demonstrated excellent long-term stability, remaining intact for over three months in buffers like phosphate-buffered saline (PBS).[3] Perfluorinated phosphonate self-assembled monolayers (SAMs) on hafnium oxide have also been shown to be highly stable in PBS at room temperature.[1][4]

Q4: Can the length of the PEG chain in the coating affect its performance?

A4: Yes, the PEG chain length is a critical parameter. Longer PEG chains generally provide a more effective steric barrier, which can lead to a greater reduction in protein adsorption.[5][6] However, there can be a trade-off. Excessively long or dense PEG chains may hinder the interaction of the coated material with its intended biological target, for example, by masking targeting ligands or impeding cellular uptake when that is the desired outcome.[6] For nanoparticles, increasing the PEG molecular weight can also increase the hydrodynamic size, which may affect their biodistribution.[5][7]

Q5: What are the typical binding modes of phosphonic acids to metal oxide surfaces?

A5: Phosphonic acids can bind to metal oxide surfaces through several modes, including monodentate, bridging bidentate, and bridging tridentate linkages. The specific binding mode depends on the surface chemistry of the metal oxide and the conditions of the self-assembly process. These interactions involve the condensation of the P-OH groups of the phosphonic acid with the hydroxyl groups on the metal oxide surface, forming stable P-O-metal bonds.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete or patchy coating Inadequate substrate cleaning and preparation.Ensure the substrate is thoroughly cleaned to remove organic contaminants. For titanium oxide surfaces, a common procedure involves sonication in acetone (B3395972), ethanol (B145695), and Milli-Q water, followed by oxygen-plasma cleaning to activate surface hydroxyl groups.[8]
Low concentration of the this compound solution.Increase the concentration of the phosphonic acid solution. For instance, concentrations around 0.5 mM have been used for forming octadecylphosphonic acid SAMs on TiO2.[9]
Insufficient incubation time.Extend the incubation time to allow for complete self-assembly. While rapid formation can occur, incubation times of up to 48 hours at room temperature are sometimes used to ensure a well-ordered monolayer.[8]
Aggregates observed on the surface Multilayer formation instead of a monolayer.Aggregates can form if the phosphonic acid concentration is too high or if the rinsing step after deposition is inadequate. A thorough rinsing with the solvent (e.g., ethanol or THF) is crucial to remove physisorbed molecules.[10] The "Tethering by Aggregation and Growth" (T-BAG) method, which involves heating after deposition, can help form a dense monolayer and subsequent rinsing can remove excess material.[10]
Poor stability of the coating in biological media Use of a mono-phosphonic acid linker.For applications requiring long-term stability, consider using a multi-phosphonic acid PEG polymer. These provide multiple anchor points to the surface, significantly enhancing stability.
Incomplete monolayer formation.A patchy or disordered monolayer will have exposed substrate areas that can lead to instability and protein adsorption. Optimize the coating protocol to ensure the formation of a dense, well-ordered monolayer.
High protein adsorption despite PEGylation Low PEG grafting density.The resistance to protein adsorption is dependent on the surface density of the PEG chains. A low density may not provide a sufficient steric barrier. Ensure that the self-assembly process is optimized to achieve a high grafting density.
Short PEG chain length.For larger proteins, a longer PEG chain may be necessary to effectively prevent adsorption. Consider using a PEG linker with a higher molecular weight.[5]

Experimental Protocols

Protocol for this compound Self-Assembled Monolayer (SAM) Formation on Titanium Dioxide (TiO2) Surfaces

This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Titanium dioxide (TiO2) substrates

  • Acetone (reagent grade)

  • Ethanol (200 proof)

  • Milli-Q water

  • Nitrogen gas source

  • Sonicator

  • Oven capable of maintaining 140°C

Procedure:

  • Substrate Cleaning:

    • Sonicate the TiO2 substrates in acetone for 15 minutes.

    • Sonicate in ethanol for 15 minutes.

    • Sonicate in Milli-Q water for 15 minutes.

    • Dry the substrates under a stream of nitrogen gas.

    • For enhanced hydroxyl group activation, treat the substrates with oxygen plasma for 5-10 minutes if available.

  • Preparation of Coating Solution:

    • Prepare a 1 mM solution of this compound in anhydrous THF. Ensure the phosphonic acid is fully dissolved.

  • SAM Formation (T-BAG Method):

    • Place the cleaned and dried TiO2 substrates in a suitable container (e.g., a glass petri dish).

    • Cover the substrates with the 1 mM this compound solution.

    • Allow the solvent to evaporate at room temperature in a clean, controlled environment (e.g., a fume hood or desiccator).

    • Once the solvent has evaporated, transfer the substrates to an oven and heat at 140°C for 24-48 hours. This step promotes the formation of a dense, covalently bound monolayer.[10]

  • Removal of Multilayers:

    • After heating, allow the substrates to cool to room temperature.

    • Rinse the substrates thoroughly with fresh THF to remove any non-covalently bound multilayers. Sonication in THF for 5-10 minutes can aid in this process.

    • Rinse the substrates with ethanol.

    • Dry the coated substrates under a stream of nitrogen gas.

  • Storage:

    • Store the coated substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) until use.

Data Presentation

Table 1: Representative Stability of Phosphonate-Based Coatings in Biological Buffers
Coating TypeSubstrateBiological MediumIncubation TimeStability ObservationReference
Mono-phosphonic acid PEGMetal Oxide NanoparticlesPBS and DMEM with 10% FBS< 1 weekMitigated stability, aggregation observed[1][2][3]
Multi-phosphonic acid PEGMetal Oxide NanoparticlesPBS and DMEM with 10% FBS> 3 monthsResilient coating, excellent long-term stability[1][3]
Perfluorinated Phosphonic AcidHafnium Oxide (HfO2)Phosphate-Buffered Saline (PBS)> 1 monthHighly stable[1][4]
Table 2: Influence of PEG Chain Length on Protein Adsorption
PEG Molecular Weight (Da)Grafting DensityProteinReduction in AdsorptionReference
550HighNot specifiedSignificant reduction[11]
2000HighFibrinogenReduced uptake compared to 5 kDa PEG[5]
5000HighFibrinogenIncreased circulation time compared to 5 kDa PEG[5]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG Method) cluster_post Post-Processing Clean Substrate Cleaning (Sonication in Acetone, Ethanol, Water) Dry1 Drying (Nitrogen Stream) Clean->Dry1 Activate Surface Activation (Oxygen Plasma) Dry1->Activate PrepareSol Prepare 1 mM m-PEG2-PA in Anhydrous THF Deposit Solution Deposition & Solvent Evaporation Activate->Deposit PrepareSol->Deposit Heat Thermal Annealing (140°C, 24-48h) Deposit->Heat Rinse Rinsing & Sonication (THF, Ethanol) Heat->Rinse Dry2 Final Drying (Nitrogen Stream) Rinse->Dry2 Store Storage (Inert Atmosphere) Dry2->Store troubleshooting_workflow Start Poor Coating Performance (e.g., instability, protein adsorption) CheckCoverage Is surface coverage complete? Start->CheckCoverage CheckStability Is the coating stable over time? CheckCoverage->CheckStability Yes ImproveCoverage Troubleshoot SAM Formation: - Enhance substrate cleaning - Optimize solution concentration - Increase incubation time/temp CheckCoverage->ImproveCoverage No CheckProtein Is protein adsorption still high? CheckStability->CheckProtein Yes ImproveStability Enhance Coating Stability: - Use multi-phosphonic acid PEG - Ensure complete monolayer formation CheckStability->ImproveStability No Success Coating Optimized CheckProtein->Success No ImprovePEG Reduce Protein Adsorption: - Increase PEG grafting density - Use longer PEG chains CheckProtein->ImprovePEG Yes

References

Technical Support Center: m-PEG2-Phosphonic Acid Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid for surface modification. The following sections address common challenges encountered during the scaling-up of this process and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound binding to metal oxide surfaces?

A1: this compound binds to metal oxide surfaces primarily through the phosphonic acid headgroup. This interaction involves the formation of strong, hydrolytically stable M-O-P bonds (where M is a metal from the oxide surface) through condensation reactions with surface hydroxyl groups.[1] The binding can occur in different modes, including monodentate, bidentate, or tridentate coordination, which influences the stability and ordering of the resulting self-assembled monolayer (SAM).[2]

Q2: Why am I observing aggregation of my nanoparticles after surface modification with this compound?

A2: Nanoparticle aggregation is a common issue that can arise from several factors during and after surface modification:

  • Loss of Surface Charge: The functionalization process can neutralize or reduce the native surface charge of the nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed.[3]

  • Incomplete Coverage: Insufficient surface coverage with this compound can leave exposed patches on the nanoparticle surface, leading to hydrophobic interactions and subsequent aggregation.

  • Inappropriate Solvent Conditions: The stability of the nanoparticles and the solubility of the this compound are highly dependent on the solvent. A poor solvent can cause the PEG chains to collapse, reducing steric stabilization.[3]

  • Incorrect pH: The pH of the solution affects the surface charge of both the nanoparticles and the phosphonic acid, influencing binding efficiency and colloidal stability. A pH near the isoelectric point of the nanoparticles will promote aggregation.[3][4]

  • High Reagent Concentration: An excessive concentration of this compound can lead to the formation of multilayers and inter-particle bridging, causing aggregation.[3]

Q3: How does the short PEG chain of this compound affect the stability of modified nanoparticles in biological media?

A3: The short methoxy-terminated di-ethylene glycol (m-PEG2) chain provides a hydrophilic layer that can increase the water solubility of the modified material. However, compared to longer PEG chains, the short m-PEG2 chain offers less steric hindrance. While it can help reduce protein adsorption and the formation of a protein corona, this effect may be less pronounced than with longer PEG chains. For applications requiring long circulation times in biological fluids, polymers with multiple phosphonic acid anchoring groups and longer PEG chains have been shown to provide more resilient coatings and superior long-term stability.[5][6][7][8]

Q4: What are the key parameters to consider when scaling up the this compound surface modification process?

A4: When scaling up, it is crucial to maintain consistency and control over several parameters:

  • Reaction Time and Temperature: These parameters influence the kinetics of SAM formation. Longer reaction times or elevated temperatures can sometimes improve surface coverage but may also lead to undesirable side reactions or aggregation.[9]

  • Concentration of this compound: The concentration needs to be optimized to achieve a complete monolayer without inducing multilayer formation or aggregation.

  • Mixing and Agitation: Uniform mixing is essential to ensure that all surfaces are evenly coated. The method of agitation should be effective but not so vigorous as to cause mechanical damage or aggregation of the nanoparticles.

  • Washing and Purification: A thorough washing step is critical to remove any unbound this compound and byproducts. The choice of washing solvent is important to avoid desorption of the coating or aggregation of the modified particles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Surface Coverage / Incomplete Monolayer Formation Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the surface coverage using techniques like XPS or FTIR to determine the optimal conditions.[9]
Low concentration of this compound.Gradually increase the concentration of the this compound solution.
Inappropriate solvent.Ensure the chosen solvent fully dissolves the this compound and is compatible with the substrate. For some metal oxides, non-polar solvents have been shown to yield well-defined SAMs.[10][11]
Surface contamination of the substrate.Thoroughly clean the substrate surface prior to modification to remove any organic or inorganic contaminants.
Nanoparticle Aggregation During/After Modification Loss of electrostatic stabilization.If possible, adjust the pH to be far from the isoelectric point of the nanoparticles. Consider adding a co-stabilizer.[3]
Hydrophobic interactions due to incomplete coverage.Optimize reaction conditions (time, temperature, concentration) to ensure complete monolayer formation.
Inter-particle crosslinking.Add the this compound solution slowly and with vigorous stirring to avoid localized high concentrations.[3]
Inconsistent Batch-to-Batch Results Variation in raw material quality.Ensure consistent quality of nanoparticles and this compound.
Lack of precise control over reaction parameters.Carefully control and monitor reaction time, temperature, pH, and reagent concentrations for each batch.
Inadequate mixing at larger scales.Implement a scalable and efficient mixing method to ensure homogeneity.
Desorption of the Coating Over Time Weak binding to the surface.Ensure the substrate surface is appropriately prepared (e.g., hydroxylated) to facilitate strong covalent bonding. Consider using multi-phosphonic acid linkers for enhanced stability.[5][6][7][8]
Hydrolysis of the M-O-P bond.While generally stable, prolonged exposure to harsh pH conditions or high temperatures in aqueous environments can lead to some desorption. Store the modified materials in a suitable buffer at an appropriate temperature.

Experimental Protocols & Characterization

General Protocol for this compound Surface Modification of Metal Oxide Nanoparticles

This protocol is a general guideline and may require optimization for specific nanoparticle systems.

  • Nanoparticle Preparation: Disperse the metal oxide nanoparticles in a suitable solvent (e.g., ethanol, THF, or water) via sonication to achieve a well-dispersed suspension. The choice of solvent will depend on the nanoparticle and phosphonic acid solubility and stability.[12]

  • Solution Preparation: Prepare a solution of this compound in the same solvent. The concentration should be optimized based on the surface area of the nanoparticles.

  • Reaction: Add the this compound solution to the nanoparticle suspension dropwise while stirring vigorously. Allow the reaction to proceed for a set amount of time (e.g., 12-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Washing: Centrifuge the suspension to pellet the modified nanoparticles. Remove the supernatant and resuspend the nanoparticles in fresh solvent. Repeat this washing step 2-3 times to remove any unbound phosphonic acid.

  • Final Dispersion: Resuspend the final washed nanoparticles in the desired buffer or solvent for storage and further use.

Characterization Techniques
Technique Purpose Expected Observations
Dynamic Light Scattering (DLS) & Zeta Potential To assess nanoparticle size, aggregation state, and surface charge.An increase in hydrodynamic diameter is expected after coating. A change in zeta potential indicates successful surface modification. A stable, monomodal size distribution suggests a non-aggregated sample.[12][13][14][15][16]
Thermogravimetric Analysis (TGA) To quantify the amount of this compound grafted onto the surface.A weight loss step corresponding to the decomposition of the organic coating will be observed at elevated temperatures. This can be used to calculate the grafting density.[13][17][18][19][20][21]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the binding of the phosphonic acid group to the metal oxide surface.The disappearance or shifting of P-OH stretching bands and the appearance of new bands corresponding to M-O-P bonds confirm the covalent attachment.[22][23][24][25]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states at the surface.The presence of phosphorus and changes in the O 1s and metal core level spectra confirm the presence of the phosphonic acid layer.

Data Summary

The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid modified nanoparticles. Note that these values are illustrative and will vary depending on the specific nanoparticle system, this compound concentration, and reaction conditions.

Table 1: Example DLS and Zeta Potential Data

Sample Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Unmodified Nanoparticles50 ± 20.15+30 ± 5
m-PEG2-PA Modified Nanoparticles (Optimized)60 ± 30.20-15 ± 4
m-PEG2-PA Modified Nanoparticles (Aggregated)>500>0.5-5 ± 3

Table 2: Example TGA Data for Grafting Density Calculation

Sample Initial Mass (mg) Mass Loss due to Coating (%) Calculated Grafting Density (molecules/nm²)
m-PEG2-PA Modified Nanoparticles10.05.01.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization np_prep Nanoparticle Dispersion mixing Mixing & Reaction (Controlled T, t) np_prep->mixing pa_sol m-PEG2-PA Solution pa_sol->mixing centrifugation Centrifugation mixing->centrifugation washing Washing centrifugation->washing resuspension Resuspension washing->resuspension dls DLS & Zeta resuspension->dls tga TGA resuspension->tga ftir FTIR resuspension->ftir troubleshooting_logic start Problem: Nanoparticle Aggregation check_coverage Is surface coverage complete? start->check_coverage check_conditions Are reaction conditions (pH, solvent, conc.) optimal? check_coverage->check_conditions Yes optimize_reaction Optimize reaction time, temperature, and concentration check_coverage->optimize_reaction No adjust_conditions Adjust pH, change solvent, or optimize concentration check_conditions->adjust_conditions No stable_product Stable Modified Nanoparticles check_conditions->stable_product Yes optimize_reaction->check_coverage adjust_conditions->check_conditions

References

Technical Support Center: m-PEG2-Phosphonic Acid Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid for the formation of self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of this compound monolayers.

QuestionPossible CausesSuggested Solutions
Why is the contact angle of my monolayer lower than expected, indicating a hydrophilic surface? 1. Incomplete Monolayer Formation: Insufficient reaction time or low concentration of the phosphonic acid solution can lead to a partially formed monolayer with exposed substrate. 2. Solvent Contamination: Residual high-polarity solvent on the substrate can interfere with monolayer packing. 3. Poor Solvent Choice: Using a high dielectric constant solvent can disrupt SAM formation, leading to a disordered and less dense monolayer.[1] 4. Substrate Contamination: The underlying substrate may not have been sufficiently cleaned, leaving hydrophilic contaminants on the surface.1. Optimize Reaction Conditions: Increase the immersion time of the substrate in the phosphonic acid solution (e.g., 24-48 hours) and consider adjusting the concentration. For some systems, a post-deposition annealing step can improve monolayer quality.[2] 2. Thorough Rinsing and Drying: After deposition, rinse the substrate thoroughly with a low-polarity solvent (e.g., ethanol (B145695), isopropanol) to remove physisorbed molecules and residual deposition solvent. Dry the substrate with a stream of inert gas (e.g., nitrogen or argon). 3. Select an Appropriate Solvent: Utilize a solvent with a low dielectric constant that is inert to the substrate. Solvents like tetrahydrofuran (B95107) (THF), toluene, or ethanol are often good starting points.[1][3] 4. Improve Substrate Cleaning Protocol: Implement a rigorous cleaning procedure for your substrate. This may involve sonication in a series of solvents (e.g., acetone (B3395972), isopropanol (B130326), and deionized water) followed by plasma cleaning or piranha solution treatment (use with extreme caution).
How can I improve the density and stability of my this compound monolayer? 1. Suboptimal Solvent: The solvent may be interfering with the self-assembly process. Higher dielectric constant solvents can disrupt the formation of a dense, stable monolayer.[1] 2. Presence of Water: Trace amounts of water in the solvent can lead to the formation of phosphonic acid aggregates in solution and on the surface, resulting in a less ordered monolayer. 3. Lack of Thermal Annealing: For some phosphonic acids, a post-deposition heating step is crucial for forming strong covalent bonds with the substrate.[2]1. Solvent Selection: Opt for solvents with low dielectric constants and weak interactions with the substrate surface. This generally leads to higher density and more stable monolayers.[1] 2. Use Anhydrous Solvents: Employ dry solvents to minimize water content. Storing solvents over molecular sieves can help. 3. Introduce a Heating Step: After the initial self-assembly, consider annealing the substrate at an elevated temperature (e.g., 140°C for 24-48 hours) to promote the formation of covalent bonds between the phosphonic acid and the oxide surface.[2]
XPS analysis shows a weak phosphorus signal or inconsistent results. What could be the issue? 1. Low Surface Coverage: The monolayer may be sparse or patchy. 2. Contamination Layer: An adventitious carbon layer on top of the monolayer can attenuate the phosphorus signal. 3. Inappropriate XPS Parameters: The take-off angle or analysis area may not be optimal for surface-sensitive measurements.1. Optimize Deposition: Re-evaluate your deposition protocol, including solvent choice, concentration, and immersion time, to improve surface coverage. 2. Minimize Air Exposure: Handle samples in a clean environment and minimize exposure to ambient air before XPS analysis to reduce surface contamination. 3. Adjust XPS Settings: Use a low take-off angle to increase surface sensitivity. Ensure the analysis area is representative of the sample surface.[2][4][5]
The monolayer appears disordered or aggregated when imaged with AFM or STM. What are the likely causes? 1. Inappropriate Solvent: A solvent that promotes aggregation of the this compound in solution can lead to the deposition of clumps rather than a uniform monolayer. 2. Deposition Rate: For certain techniques like dip-coating, a withdrawal speed that is too fast can prevent proper self-assembly. 3. Surface Roughness of Substrate: A rough substrate can hinder the formation of a well-ordered monolayer.1. Solvent Optimization: Test a range of solvents to find one that ensures the this compound is well-solvated and does not aggregate. 2. Control Deposition Parameters: If using a dip-coater, optimize the withdrawal speed. For solution deposition, ensure the solution is well-mixed and the substrate is fully immersed. 3. Use Smoother Substrates: If possible, use substrates with lower surface roughness to facilitate the formation of a more ordered monolayer.

Frequently Asked Questions (FAQs)

1. What is the role of the solvent in the formation of this compound monolayers?

The solvent plays a critical role in the self-assembly process. It must dissolve the this compound while minimizing adverse interactions with the substrate. Solvents with low dielectric constants and weak interactions with the oxide surface are generally preferred as they promote the formation of dense and stable monolayers.[1] High-polarity solvents can compete with the phosphonic acid for binding sites on the substrate, leading to a disordered and less stable film.[1]

2. Which solvents are recommended for forming this compound monolayers?

While the optimal solvent can depend on the specific substrate, good starting points for phosphonic acid monolayers are typically solvents with low to moderate polarity. These include:

  • Tetrahydrofuran (THF)

  • Ethanol

  • Isopropanol

  • Toluene

It is advisable to use anhydrous (dry) solvents to prevent the formation of phosphonic acid aggregates.

3. How does the PEG chain in this compound affect monolayer formation?

The flexible and hydrophilic nature of the PEG chain can influence the packing density and orientation of the molecules in the monolayer. The choice of solvent is particularly important to ensure that the PEG chains are properly solvated and do not sterically hinder the phosphonic acid headgroups from binding to the substrate surface.

4. What characterization techniques are suitable for assessing monolayer quality?

Several surface-sensitive techniques can be used to evaluate the quality of your this compound monolayer:

  • Contact Angle Goniometry: To assess the hydrophilicity/hydrophobicity of the surface, which is indicative of monolayer coverage and ordering.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus from the phosphonic acid.[2][4]

  • Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): To visualize the surface morphology and check for monolayer uniformity and defects.

  • Ellipsometry: To measure the thickness of the monolayer.

5. How can I ensure my substrate is properly prepared for monolayer deposition?

Substrate cleanliness is paramount for the formation of a high-quality monolayer. A typical cleaning procedure for a titanium dioxide or silicon dioxide substrate involves:

  • Sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic and particulate contaminants.

  • Drying the substrate under a stream of inert gas (e.g., nitrogen).

  • Optional: Treatment with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, to be handled with extreme care) to create a hydrophilic, hydroxylated surface that is reactive towards the phosphonic acid headgroups.

Data Presentation

The following table summarizes the effect of solvent choice on the static water contact angle of a generic octadecylphosphonic acid (ODPA) monolayer on an indium tin oxide (ITO) surface. While not specific to this compound, this data provides a useful reference for how solvent polarity can influence monolayer hydrophobicity, a key indicator of monolayer quality. Generally, a higher contact angle for a hydrophobic tail group indicates a more densely packed and well-ordered monolayer.

SolventDielectric Constant (ε)Static Water Contact Angle (°) on ODPA Monolayer
Ethyl Ether4.3~104
Tetrahydrofuran (THF)7.6Not specified, but generally good
Acetone21Not specified, but generally good
Ethanol24.5~107
Methanol33Not specified, but generally lower
Acetonitrile37.5Not specified, but generally lower
Pyridine12.4Lower than other solvents
Dimethyl Sulfoxide (DMSO)47Not specified, but generally lower
Water80.1Not specified, but generally lower

Note: The contact angle values are approximate and can vary depending on the specific experimental conditions and substrate properties.

Experimental Protocols

Protocol 1: Formation of this compound Monolayer on a Titanium Dioxide Surface
  • Substrate Cleaning: a. Sonicate the titanium dioxide substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the substrate with a stream of dry nitrogen gas. e. (Optional) Treat the substrate with oxygen plasma for 5 minutes to create a hydroxylated surface.

  • Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. b. Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Monolayer Deposition: a. Immerse the cleaned substrate in the this compound solution in a sealed container. b. Leave the substrate immersed for 24-48 hours at room temperature.

  • Rinsing and Drying: a. Remove the substrate from the solution with clean tweezers. b. Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry the substrate again with a stream of dry nitrogen gas.

  • (Optional) Annealing: a. Place the coated substrate in an oven at 120-140°C for 12-24 hours to promote covalent bond formation.[2]

Protocol 2: Characterization of the Monolayer
  • Contact Angle Measurement: a. Place a 5 µL droplet of deionized water on the monolayer surface. b. Use a goniometer to measure the static contact angle at the three-phase (solid-liquid-vapor) interface. c. Repeat the measurement at multiple locations on the surface to ensure uniformity.

  • X-ray Photoelectron Spectroscopy (XPS): a. Mount the sample in the XPS chamber. b. Acquire a survey scan to identify the elements present on the surface. c. Perform high-resolution scans of the C 1s, O 1s, P 2p, and Ti 2p regions. d. Analyze the P 2p peak to confirm the presence of the phosphonic acid and the C 1s and O 1s peaks to assess the presence of the PEG chain and potential contamination.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_cleaning Substrate Cleaning (Sonication in Solvents) sub_drying1 Drying (Nitrogen Stream) sub_cleaning->sub_drying1 sub_activation Surface Activation (Oxygen Plasma) sub_drying1->sub_activation deposition Deposition (24-48h Immersion) sub_activation->deposition sol_prep Solution Preparation (1 mM m-PEG2-PA in Ethanol) sol_prep->deposition rinsing Rinsing (Ethanol) deposition->rinsing sub_drying2 Drying (Nitrogen Stream) rinsing->sub_drying2 annealing Annealing (120-140°C, optional) sub_drying2->annealing contact_angle Contact Angle annealing->contact_angle xps XPS annealing->xps afm AFM annealing->afm

Caption: Experimental workflow for the formation and characterization of this compound self-assembled monolayers.

solvent_effect cluster_solvent Solvent Properties cluster_quality Monolayer Quality low_dielectric Low Dielectric Constant high_quality High Quality (Dense, Ordered, Stable) low_dielectric->high_quality Promotes high_dielectric High Dielectric Constant low_quality Low Quality (Disordered, Sparse, Unstable) high_dielectric->low_quality Disrupts

Caption: Relationship between solvent dielectric constant and the resulting quality of the phosphonic acid monolayer.

References

Technical Support Center: Phosphonic Acid Treatment of Metal Oxide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of phosphonic acids for surface modification of metal oxide substrates, with a focus on minimizing undesirable etching.

Troubleshooting Guide

This section addresses specific issues that may arise during the phosphonic acid treatment process.

Question: I am observing significant etching or dissolution of my metal oxide substrate. What are the potential causes and how can I fix it?

Answer:

Excessive etching is a common problem, particularly with more reactive metal oxides like zinc oxide (ZnO) and aluminum oxide (Al₂O₃).[1][2] The primary causes and their solutions are outlined below:

  • High Phosphonic Acid Concentration: Higher concentrations can accelerate the dissolution of the metal oxide surface.[3]

    • Solution: Decrease the phosphonic acid concentration in your treatment solution. Start with a low concentration (e.g., 1 mM) and incrementally increase if necessary.

  • Prolonged Exposure Time: The longer the substrate is exposed to the acidic solution, the more etching can occur.[4][5]

    • Solution: Reduce the immersion or exposure time. Rapid methods like spray coating can significantly reduce etching compared to longer dip-coating methods by minimizing exposure time to just 60 seconds.[4][5][6]

  • High Treatment Temperature: Elevated temperatures can increase the reaction rate, leading to more aggressive etching.[3][7]

    • Solution: Perform the treatment at room temperature unless a thermal annealing step is intentionally required for enhancing monolayer stability.[8]

  • Solvent Polarity (Especially for ZnO): The choice of solvent can significantly impact the stability of the metal oxide surface. For ZnO, polar solvents like methanol (B129727) can lead to the dissociation of Zn²⁺ ions from the surface and the formation of unwanted layered zinc compound byproducts.[9]

    • Solution: Use a non-polar or weaker polarity solvent such as toluene (B28343) or tert-butyl alcohol to form well-defined self-assembled monolayers (SAMs) on ZnO without detrimental side reactions.[9]

  • Aqueous Solutions: Water in the treatment solution can contribute to the dissolution of the aluminum oxide layer.[1]

    • Solution: Use anhydrous solvents and perform the treatment in a controlled, low-humidity environment if possible.

// Nodes problem [label="Problem:\nExcessive Etching / Dissolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Acid\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Prolonged\nExposure Time", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Inappropriate\nSolvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="High\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Solution:\nDecrease Concentration\n(e.g., to ~1 mM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nReduce Treatment Time\n(Consider Spray Coating)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nUse Weaker Polarity Solvent\n(e.g., Toluene for ZnO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Solution:\nPerform at\nRoom Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> {cause1, cause2, cause3, cause4} [dir=back, arrowhead=inv, color="#5F6368"]; cause1 -> solution1 [color="#5F6368"]; cause2 -> solution2 [color="#5F6368"]; cause3 -> solution3 [color="#5F6368"]; cause4 -> solution4 [color="#5F6368"]; } caption { label = "Logical diagram for troubleshooting substrate etching."; fontname = "Arial"; fontsize = 10; }

Question: The phosphonic acid monolayer is poorly formed or disordered. How can I improve the quality of the Self-Assembled Monolayer (SAM)?

Answer:

The formation of a dense, well-ordered SAM is crucial for many applications.[8] Several factors can negatively impact monolayer quality:

  • Substrate Contamination: Organic residues or particles on the metal oxide surface will inhibit proper monolayer formation.

    • Solution: Implement a thorough substrate cleaning procedure. A typical process involves sonication in solvents like acetone (B3395972) and ethanol (B145695), followed by drying in a vacuum oven.[10] An oxygen plasma treatment can also create reactive oxygen species on the surface, promoting more robust binding.

  • Presence of Water: For silane-based SAMs, meticulous control of water is necessary to prevent uncontrolled polymerization. While phosphonic acids are more robust, excess water can still interfere with the formation of a uniform monolayer.

    • Solution: Use high-purity, anhydrous solvents for the treatment solution and consider performing the deposition in a controlled environment like a glovebox.

  • Surface Roughness: Highly irregular or rough surfaces can disrupt the ordering of long-chain alkylphosphonic acids.[11]

    • Solution: Ensure the substrate has a smooth surface morphology. It has been observed that SAMs become disordered when the surface roughness of indium tin oxide (ITO) becomes greater than the length of the SAM chain.[11]

  • Post-Deposition Treatment: In some cases, a post-deposition step is necessary to improve order and stability.

    • Solution: A thermal annealing step after film formation can significantly enhance the adhesion and stability of phosphonic acid SAMs on substrates like titanium dioxide (TiO₂).[8]

Frequently Asked Questions (FAQs)

Question: How does phosphonic acid bind to metal oxide surfaces?

Answer:

Phosphonic acids (PAs) are known to bind strongly to a variety of metal oxide surfaces, including Al₂O₃, TiO₂, ZrO₂, and ITO.[8][12][13] The binding occurs through a condensation reaction between the P-OH groups of the acid and the hydroxyl groups (-OH) present on the metal oxide surface.[14] This interaction can result in several binding modes:

  • Monodentate: One oxygen atom from the phosphonic acid group binds to the surface.

  • Bidentate: Two oxygen atoms from the phosphonic acid group bind to the surface. This is a predominant binding fashion on ITO.[13]

  • Tridentate: All three oxygen atoms from the phosphonic acid group are involved in surface binding, which can occur on surfaces like ZnO.

The P=O group can also coordinate with surface metal atoms, further strengthening the bond.[15] These robust M-O-P bonds contribute to the high stability of phosphonate-based SAMs compared to those formed from thiols or carboxylic acids.[8][13]

// Phosphonic Acid Molecule PA [label="R-PO(OH)₂", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PA -> mono [label="1x M-O-P bond"]; PA -> bi [label="2x M-O-P bonds"]; PA -> tri [label="3x M-O-P bonds"];

mono -> M1 [label="O", arrowhead=none]; bi -> {M2, M3} [label="O", arrowhead=none]; tri -> {M4, M5, M6} [label="O", arrowhead=none]; } caption { label = "Illustration of phosphonic acid binding modes."; fontname = "Arial"; fontsize = 10; }

Question: What factors should I consider when selecting a phosphonic acid?

Answer:

The choice of phosphonic acid depends entirely on the desired surface properties.

  • Chain Length: Long-chain alkylphosphonic acids (e.g., octadecylphosphonic acid, ODPA) tend to form more highly ordered and dense monolayers due to van der Waals interactions between the alkyl chains.[11][12]

  • Terminal Functional Group: The end group of the molecule dictates the final surface chemistry. For example, using a fluorinated phosphonic acid can create a hydrophobic surface and has been shown to increase the work function of ITO, which is beneficial for organic light-emitting diodes (OLEDs).[10][13]

  • Molecular Structure (Steric Effects): Molecules with higher steric hindrance can improve the inhibition of aluminum dissolution during treatment.[1][14]

Question: Are there alternative deposition methods to dip-coating?

Answer:

Yes. While dip-coating is common, it can lead to etching due to long exposure times.[4][5] A highly effective alternative is spray coating . In this method, a solution of phosphonic acid is sprayed onto a heated substrate for a short duration (e.g., 60 seconds).[4][5][6] This rapid exposure has been shown to cause less etching of zinc-containing oxides compared to a 1-hour dip-coating method, while achieving similar or greater surface coverage and work function shifts.[4][5][6]

Data Summary

Table 1: Comparison of Deposition Methods for Pentafluorobenzyl Phosphonic Acid (PFBPA) on Zinc-Containing Oxides.

ParameterDip-CoatingSpray CoatingReference
Exposure Time 1 hour60 seconds[4][5][6]
Substrate Temp. Room Temperature25 - 150 °C[4][5][6]
Etching of ZnO ObservedSignificantly Less[4][5][6]
Surface Coverage BaselineSimilar or Greater[4][5][6]
Work Function Shift BaselineSimilar or Greater[4][5][6]

Table 2: Effect of Solvent on SAM Formation on ZnO Nanowires.

SolventRelative Permittivity (εr)OutcomeReference
Methanol 32.6Formation of undesired byproducts (layered zinc compounds)[9]
Toluene 2.379Well-defined SAM with tridentate coordination[9]
tert-Butyl Alcohol 11.22–11.50Well-defined SAM with tridentate coordination[9]

Experimental Protocols

Protocol 1: General Substrate Cleaning

  • Place substrates in a beaker and sonicate in a detergent solution (e.g., 2% Tergitol in distilled water) for 20 minutes.

  • Rinse thoroughly with copious amounts of distilled water.

  • Sonicate in acetone for 20 minutes.[10]

  • Sonicate in ethanol (or isopropyl alcohol) for 20 minutes.[10][16]

  • Dry the substrates under a stream of high-purity nitrogen (N₂) and then in a vacuum oven (e.g., 70-120 °C) for 1 hour to ensure complete removal of moisture.[10]

  • Optional: For a more reactive surface, treat with air or oxygen plasma for 3-5 minutes immediately before phosphonic acid treatment.

Protocol 2: Surface Modification by Dip-Coating

  • Prepare a solution of the desired phosphonic acid (e.g., 1 mM) in a suitable high-purity solvent (e.g., a 2:1 mixture of chloroform (B151607) and ethanol, or toluene for ZnO).[9][10]

  • Immerse the cleaned and dried substrates into the phosphonic acid solution.

  • Allow the substrates to remain in the solution for the desired time (e.g., 1 to 24 hours) at room temperature in a controlled environment.

  • Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the modified substrates under a stream of N₂.

  • Optional: Perform a post-treatment anneal (e.g., at 120 °C for 1 hour) to enhance monolayer stability.[8][10]

// Nodes start [label="Start: Untreated\nMetal Oxide Substrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; clean [label="1. Substrate Cleaning\n(Solvent Sonication,\nOptional Plasma)"]; prepare [label="2. Prepare PA Solution\n(e.g., 1 mM in Toluene)"]; treat [label="3. Surface Treatment\n(e.g., Dip-Coating or\nSpray Coating)"]; rinse [label="4. Rinse with\nPure Solvent"]; dry [label="5. Dry with N₂"]; anneal [label="6. Optional Annealing\n(e.g., 120°C for 1 hr)"]; end [label="End: Functionalized\nSubstrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> clean; clean -> prepare; prepare -> treat; treat -> rinse; rinse -> dry; dry -> anneal; anneal -> end; } caption { label = "Standard experimental workflow for SAM deposition."; fontname = "Arial"; fontsize = 10; }

Protocol 3: Surface Modification by Spray Coating

  • Prepare a solution of the phosphonic acid (e.g., pentafluorobenzyl phosphonic acid, PFBPA) in a suitable solvent.

  • Heat the cleaned substrate to a target temperature (e.g., between 25 °C and 150 °C) on a hotplate.[4][5][6]

  • Use an airbrush or spray nozzle to apply the phosphonic acid solution to the heated substrate surface for a short, defined period (e.g., 60 seconds).[4][5][6]

  • After spraying, allow the substrate to cool.

  • Rinse the surface thoroughly with pure solvent to remove non-chemisorbed molecules and dry with N₂.

References

Validation & Comparative

m-PEG2-Phosphonic Acid vs. m-PEG-Carboxylic Acid: A Comparative Guide to Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker molecule for surface functionalization is a critical decision that can significantly impact the performance and stability of a final product. This guide provides an objective comparison of two commonly used methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) derivatives: m-PEG2-phosphonic acid and m-PEG-carboxylic acid, for their efficacy in binding to surfaces, particularly metal oxides.

This comparison leverages experimental data from multiple studies to highlight the key differences in binding affinity, stability, and surface ordering between these two linker types. While direct comparative data for m-PEG with exactly two ethylene (B1197577) glycol units (m-PEG2) is limited, the principles derived from studies on similar short-chain PEGylated and non-PEGylated phosphonic and carboxylic acids provide a strong basis for this analysis. The short PEG chain in these molecules primarily serves to impart hydrophilicity and create a biocompatible spacer from the surface, with the terminal acid group dictating the primary binding characteristics.

Executive Summary

Overall, the literature strongly indicates that m-PEG-phosphonic acids form more stable and robust monolayers on metal oxide surfaces compared to their m-PEG-carboxylic acid counterparts . This enhanced stability is attributed to the multidentate binding capabilities of the phosphonic acid group, which can form up to three coordination bonds with surface metal atoms. In contrast, carboxylic acids typically form weaker, bidentate or monodentate linkages. This fundamental difference in binding mechanism has significant implications for the durability of the functionalized surface in various applications, especially under physiological conditions.

Quantitative Data Comparison

The following tables summarize quantitative data extracted from studies comparing the surface binding properties of phosphonic and carboxylic acids on metal oxide surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃).

Parameterm-PEG-Phosphonic Acidm-PEG-Carboxylic AcidKey Findings
Binding Affinity HighModerate to LowPhosphonic acids exhibit a much higher adsorption constant than carboxylic acids on metal oxide surfaces.[1]
Surface Coverage High, well-ordered monolayersLower, less-ordered monolayersPhosphonic acids tend to form more densely packed and well-ordered self-assembled monolayers (SAMs).[2] Carboxylate-linked dyes, however, have been shown in some cases to achieve higher total surface coverage, which may be application-dependent.[3]
Stability HighLow to ModeratePhosphonate monolayers show significantly enhanced stability, especially in aqueous and oxidative environments, compared to carboxylate monolayers which are more prone to desorption.[4][5][6]
Binding Modes Monodentate, Bidentate, TridentateMonodentate, BidentateThe ability of phosphonic acid to form tridentate bonds contributes to its superior stability.[2]

Table 1: Comparison of Surface Binding Properties

Surface Characterizationm-PEG-Phosphonic Acid Modified Surfacem-PEG-Carboxylic Acid Modified SurfaceReference
Water Contact Angle Higher hydrophobicity observed after SAM formation (e.g., 118° for PFDPA on Ti-6Al-4V)Increased hydrophobicity, but generally lower than phosphonic acid SAMs (e.g., 104° for PFDA on Ti-6Al-4V)[2]
Grafting Density Typically higher due to stronger binding and ordered packingGenerally lower[1][7]

Table 2: Physicochemical Properties of Modified Surfaces

Binding Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the binding mechanisms of phosphonic and carboxylic acids to a metal oxide surface and a typical experimental workflow for characterizing these functionalized surfaces.

G Binding Modes of Phosphonic and Carboxylic Acids on a Metal Oxide Surface cluster_0 Metal Oxide Surface cluster_1 m-PEG-Phosphonic Acid cluster_2 m-PEG-Carboxylic Acid cluster_3 Binding Configurations Surface M-OH M-OH M-OH PA m-PEG-O-(CH2)n-P(O)(OH)2 Monodentate_PA Monodentate PA->Monodentate_PA can form Bidentate_PA Bidentate PA->Bidentate_PA can form Tridentate_PA Tridentate PA->Tridentate_PA can form CA m-PEG-O-(CH2)n-COOH Monodentate_CA Monodentate CA->Monodentate_CA can form Bidentate_CA Bidentate CA->Bidentate_CA can form Monodentate_PA->Surface:M 1 M-O-P bond Bidentate_PA->Surface:M 2 M-O-P bonds Tridentate_PA->Surface:M 3 M-O-P bonds Monodentate_CA->Surface:M 1 M-O-C bond Bidentate_CA->Surface:M 2 M-O-C bonds

Caption: Binding modes of phosphonic and carboxylic acids.

G Experimental Workflow for Surface Characterization Start Substrate Preparation (e.g., Metal Oxide Surface) Functionalization Surface Functionalization with m-PEG-Phosphonic Acid or m-PEG-Carboxylic Acid Start->Functionalization Characterization Surface Characterization Functionalization->Characterization XPS X-ray Photoelectron Spectroscopy (XPS) Characterization->XPS Elemental Composition & Binding States FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Characterization->FTIR Functional Groups & Binding Modes TGA Thermogravimetric Analysis (TGA) Characterization->TGA Grafting Density ContactAngle Contact Angle Goniometry Characterization->ContactAngle Surface Wettability DataAnalysis Data Analysis and Comparison XPS->DataAnalysis FTIR->DataAnalysis TGA->DataAnalysis ContactAngle->DataAnalysis

Caption: Experimental workflow for surface characterization.

Experimental Protocols

Protocol for Self-Assembled Monolayer (SAM) Formation

This protocol describes a general procedure for the formation of self-assembled monolayers of m-PEG-phosphonic acid or m-PEG-carboxylic acid on a metal oxide substrate (e.g., TiO₂ or Al₂O₃).

Materials:

  • Metal oxide substrate

  • This compound or m-PEG-carboxylic acid

  • Anhydrous solvent (e.g., ethanol (B145695) or toluene)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: Thoroughly clean the metal oxide substrate by sonication in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Solution Preparation: Prepare a 1-10 mM solution of the m-PEG-phosphonic acid or m-PEG-carboxylic acid in the chosen anhydrous solvent.

  • SAM Formation: Immerse the cleaned and dried substrate in the prepared solution for a period of 12-24 hours at room temperature. The immersion time can be optimized depending on the desired surface coverage.

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • (Optional) Annealing: For phosphonic acid monolayers, a post-deposition annealing step (e.g., 120°C for 1-2 hours in an inert atmosphere) can be performed to enhance the stability and ordering of the monolayer.[8]

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition of the surface and the chemical bonding states of the elements.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Mounting: Mount the functionalized substrate on a sample holder using double-sided conductive tape.

  • Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest, such as C 1s, O 1s, P 2p (for phosphonic acid), and the metal core levels from the substrate (e.g., Ti 2p or Al 2p).

  • Data Analysis:

    • Elemental Composition: Calculate the atomic concentrations of the elements from the peak areas in the survey scan, corrected by relative sensitivity factors.

    • Chemical State Analysis: Deconvolute the high-resolution spectra to identify different chemical states. For phosphonic acid binding, the P 2p and O 1s spectra are of particular interest to distinguish between P-O-Metal, P=O, and P-OH species, which provides insight into the binding mode (monodentate, bidentate, or tridentate).[2] For carboxylic acid binding, the C 1s and O 1s spectra can be analyzed to identify C-O-Metal, C=O, and C-OH species.

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to identify the functional groups present on the surface and to probe the binding mechanism.

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, uncoated ATR crystal.

  • Sample Measurement: Press the functionalized substrate firmly against the ATR crystal to ensure good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic vibrational bands of the m-PEG linker and the terminal acid group.

    • For m-PEG-phosphonic acid , look for peaks corresponding to P=O, P-O-Metal, and P-OH stretching vibrations to determine the binding mode. The absence or significant reduction of the P-OH bands suggests covalent bond formation with the surface.[2]

    • For m-PEG-carboxylic acid , analyze the carbonyl (C=O) stretching region. A shift in the C=O peak compared to the free acid can indicate coordination to the metal surface. The presence of both symmetric and asymmetric COO⁻ stretching bands is indicative of bidentate binding.

Protocol for Thermogravimetric Analysis (TGA) for Grafting Density Determination

TGA measures the change in mass of a sample as a function of temperature and can be used to quantify the amount of organic material (the PEG linker) grafted onto nanoparticles.

Instrumentation:

  • Thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place a known mass of the dried, functionalized nanoparticles into a TGA crucible.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

  • Data Analysis:

    • The weight loss in the temperature range corresponding to the decomposition of the organic PEG linker is used to calculate the mass of the grafted molecules.

    • The grafting density (σ) can then be calculated using the following formula, particularly for nanoparticle substrates: σ = (W_PEG * N_A) / (W_NP * M_PEG * A_NP) where:

      • W_PEG is the mass of the PEG lost during heating.

      • W_NP is the initial mass of the nanoparticles.

      • N_A is Avogadro's number.

      • M_PEG is the molar mass of the m-PEG-acid linker.

      • A_NP is the surface area of a single nanoparticle.[9]

Conclusion

The choice between this compound and m-PEG-carboxylic acid for surface binding applications should be guided by the specific requirements for stability and performance. For applications demanding robust and long-lasting surface modification, particularly in aqueous or biological environments, This compound is the superior choice due to its stronger, multidentate binding to metal oxide surfaces . While m-PEG-carboxylic acid can also effectively functionalize surfaces, the resulting monolayers are generally less stable and more susceptible to desorption. Researchers and developers should carefully consider these trade-offs when selecting a linker for their specific application. The experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of these functionalized surfaces.

References

A Comparative Guide to the Binding Affinity of Phosphonic Acids to Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of various phosphonic acids to different metal oxide surfaces, a critical interaction in fields ranging from biomaterial surface functionalization and drug delivery to industrial anti-corrosion coatings. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for selecting the appropriate phosphonic acid for a specific metal oxide surface.

Quantitative Comparison of Binding Affinity

The strength of the interaction between phosphonic acids and metal oxide surfaces can be quantified by various parameters, including adsorption constants (K), Langmuir constants (b), and the free energy of binding (ΔG). A higher adsorption or Langmuir constant indicates a stronger binding affinity. The following table summarizes quantitative data for the binding of different phosphonic acids to titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron(III) oxide (Fe₃O₄) surfaces.

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity ConstantReference(s)
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[1]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[1]
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹[1]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[1]
Hexylphosphonic acidTiO₂TGAΔG ≈ -5 kcal•mol⁻¹[2]
Hexadecylphosphonic acidTiO₂TGAΔG ≈ -5 kcal•mol⁻¹[2]
Phenylphosphonic acidTiO₂TGAΔG ≈ -5 kcal•mol⁻¹[2]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[3][4][5]
Phosphate (as a proxy)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg

Factors Influencing Binding Affinity

The binding of phosphonic acids to metal oxide surfaces is a complex process influenced by several factors. The interplay of these factors determines the strength and stability of the resulting bond.

G Factors Influencing Phosphonic Acid Binding to Metal Oxides cluster_pa Phosphonic Acid Properties cluster_mo Metal Oxide Properties cluster_env Environmental Conditions pa_structure Molecular Structure (Chain length, functional groups) binding Binding Affinity pa_structure->binding pa_pka pKa pa_pka->binding mo_type Type of Metal Oxide (e.g., TiO₂, ZrO₂, Fe₂O₃) mo_type->binding mo_surface Surface Properties (Crystallinity, defects, hydroxylation) mo_surface->binding mo_pzc Point of Zero Charge (PZC) mo_pzc->binding env_solvent Solvent env_solvent->binding env_ph pH env_ph->binding env_temp Temperature env_temp->binding

Caption: Key factors influencing the binding affinity of phosphonic acids to metal oxide surfaces.

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental methodologies. Below are detailed protocols for the key techniques cited in this guide.

Thermogravimetric Analysis (TGA) for Adsorption Constant Determination

Thermogravimetric analysis can be used to quantify the amount of phosphonic acid adsorbed onto a metal oxide surface, which in turn allows for the calculation of the adsorption constant.

Experimental Workflow:

TGA_Workflow A Prepare phosphonic acid solutions of varying concentrations B Incubate known mass of metal oxide powder in each solution A->B C Separate and wash the functionalized metal oxide B->C D Dry the samples C->D E Perform TGA analysis on each sample and bare metal oxide D->E F Determine mass loss due to phosphonic acid decomposition E->F G Calculate surface coverage (θ) F->G H Plot θ vs. concentration and fit to Langmuir adsorption isotherm to find K G->H

Caption: Workflow for determining adsorption constants using TGA.

Detailed Steps:

  • Preparation of Solutions: A series of phosphonic acid solutions with concentrations ranging from 0.1 mM to 10 mM are prepared in a suitable solvent (e.g., ethanol (B145695) or toluene).

  • Incubation: A precisely weighed amount of the metal oxide powder (e.g., 100 mg) is dispersed in each phosphonic acid solution. The suspensions are typically agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Washing: The functionalized metal oxide particles are separated from the solution by centrifugation. The particles are then washed multiple times with the pure solvent to remove any non-adsorbed phosphonic acid molecules.

  • Drying: The washed samples are dried in an oven or under vacuum to remove any residual solvent.

  • TGA Measurement: A known mass of the dried sample is placed in the TGA instrument. The sample is heated under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to a temperature sufficient to cause the complete decomposition of the organic phosphonic acid layer (typically up to 600-800 °C). A TGA run of the bare metal oxide is also performed as a baseline.

  • Data Analysis: The mass loss corresponding to the decomposition of the phosphonic acid is determined by subtracting the residual mass of the bare metal oxide from the residual mass of the functionalized sample.

  • Calculation of Surface Coverage: The surface coverage (θ) is calculated from the mass loss, the molecular weight of the phosphonic acid, and the specific surface area of the metal oxide.

  • Adsorption Constant Determination: The surface coverage values are plotted against the corresponding phosphonic acid concentrations. The data is then fitted to the Langmuir adsorption isotherm model to determine the adsorption constant (K).

Langmuir Isotherm for Binding Constant Determination

The Langmuir model is frequently used to describe the adsorption of molecules from a solution onto a solid surface, assuming monolayer adsorption onto a surface with a finite number of identical sites.

Experimental Workflow:

Langmuir_Workflow A Prepare a series of phosphonic acid solutions of known concentrations B Add a fixed amount of metal oxide adsorbent to each solution A->B C Equilibrate the mixtures (e.g., by shaking for 24h) B->C D Separate the solid and liquid phases C->D E Measure the equilibrium concentration of phosphonic acid in the supernatant D->E F Calculate the amount of phosphonic acid adsorbed per unit mass of adsorbent (qe) E->F G Plot Ce/qe vs. Ce and determine the Langmuir constants from the slope and intercept F->G

Caption: Workflow for determining Langmuir constants.

Detailed Steps:

  • Solution Preparation: Prepare a set of standard solutions of the phosphonic acid in a suitable solvent with varying initial concentrations (C₀).

  • Adsorption Experiment: Add a known mass of the metal oxide adsorbent to a fixed volume of each phosphonic acid solution.

  • Equilibration: The mixtures are agitated at a constant temperature for a sufficient time to reach adsorption equilibrium (e.g., 24 hours).

  • Phase Separation: The solid adsorbent is separated from the solution by filtration or centrifugation.

  • Concentration Measurement: The equilibrium concentration (Ce) of the phosphonic acid in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or inductively coupled plasma optical emission spectrometry (ICP-OES) for the phosphorus content.

  • Calculation of Adsorbed Amount: The amount of phosphonic acid adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation: qe = (C₀ - Ce) * V / m, where V is the volume of the solution and m is the mass of the adsorbent.

  • Data Analysis: The Langmuir isotherm is typically linearized as Ce/qe = (1 / (q_max * b)) + (Ce / q_max), where q_max is the maximum adsorption capacity and b is the Langmuir constant. A plot of Ce/qe versus Ce should yield a straight line, from which q_max and b can be determined from the slope and intercept.

References

A Comparative Guide to m-PEG2-phosphonic Acid and Longer PEG Chain Phosphonic Acids for Biomaterial and Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of biomaterials and nanoparticles is a critical determinant of their in vivo performance. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance biocompatibility, reduce non-specific protein adsorption, and improve the pharmacokinetic profile of therapeutic agents. When combined with a phosphonic acid anchoring group, PEG creates a robust and versatile coating for a variety of metal oxide surfaces, including titanium implants and iron oxide nanoparticles. This guide provides an objective comparison of m-PEG2-phosphonic acid, a short-chain PEG derivative, with its longer-chain counterparts, supported by experimental data to aid in the selection of the optimal surface modification agent for your research and development needs.

Key Performance Attributes: A Comparative Overview

The choice between a short-chain PEG like this compound and longer-chain alternatives depends on the specific application and the desired surface properties. Generally, a trade-off exists between the density of the PEG layer and the thickness of the hydrophilic shield it provides.

Performance MetricThis compoundLonger PEG Chain Phosphonic Acids (e.g., PEG1K, PEG2K, PEG5K)Key Considerations
Binding and Surface Coverage Can form dense monolayers due to smaller molecular footprint.Forms less dense layers due to greater steric hindrance.[1]The phosphonic acid group provides a strong anchor to metal oxide surfaces.
Protein Adsorption Resistance Offers good resistance to protein adsorption.Generally provides superior resistance to protein adsorption due to a thicker hydration layer that sterically hinders protein approach.[2][3]A dense and sufficiently thick PEG layer is crucial for minimizing the "protein corona" effect.[2]
Nanoparticle Stability Can provide colloidal stability.Longer chains are generally more effective at preventing aggregation in biological media, leading to enhanced long-term stability.[1][4]The stability of functionalized nanoparticles is critical for their therapeutic efficacy and safety.[5][6][7]
Biocompatibility Generally biocompatible.Excellent biocompatibility, with longer chains often showing reduced immunogenicity.The PEG chain masks the underlying material from the biological environment.
Drug Delivery Applications May be suitable for applications where a thin coating is desired.Longer chains can prolong the circulation time of nanocarriers and influence drug release kinetics.The choice of PEG length can be optimized to balance stealth properties and drug release profiles.

Experimental Data Summary

Nanoparticle Stability in Biological Media

A study comparing mono-functionalized PEG-phosphonic acids of varying molecular weights for coating iron oxide nanoparticles demonstrated a clear trend in colloidal stability.

PEG-Phosphonic AcidMolecular Weight ( g/mol )Stability in Cell Culture Media
PEG1K-Ph1000Mitigated stability (< 1 week)
PEG2K-Ph2000Mitigated stability (< 1 week)
PEG5K-Ph5000Mitigated stability (< 1 week)
Multi-arm PEG-Ph Copolymers-Resilient coatings and long-term stability (> months)

Data adapted from "Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al) oxide nanoparticles in biological media".[1][4]

The results indicate that while single-chain longer PEGs offer some stability, multi-arm PEG-phosphonic acid copolymers provide significantly more robust and long-lasting stabilization of nanoparticles in complex biological environments.[1][4] This is attributed to the increased number of anchoring points and the formation of a denser, more resilient PEG layer.

Protein Adsorption on Functionalized Surfaces

The resistance to non-specific protein adsorption is a critical factor for in vivo applications. Studies have shown that the effectiveness of protein resistance is directly related to the surface density and chain length of the grafted PEG.

Surface ModificationAdsorbed Protein Mass (ng/cm²)
Bare Niobium Oxide~250
PLL-g-PEG (High Density)< 50
PLL-g-PEG (Low Density)~150

Data adapted from "The Influence of PEG Architecture on Protein Adsorption and Conformation".[8]

While this data is for a PEG-grafted lysine (B10760008) system, the principle applies to phosphonic acid-anchored PEGs. Higher PEG surface density and longer chains create a more effective barrier against protein adsorption.[2][3][8] It is important to note that even with PEGylation, complete prevention of protein adsorption is challenging to achieve.[9]

Experimental Workflows and Methodologies

To facilitate the replication and validation of these findings, detailed experimental protocols for key characterization techniques are provided below.

Experimental Workflow for Nanoparticle Functionalization and Stability Assessment

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Stability Assessment NP_synthesis Synthesize Metal Oxide Nanoparticles Functionalization Incubate Nanoparticles with PEG-PA Solution NP_synthesis->Functionalization PEG_solution Prepare m-PEGn-PA Solution PEG_solution->Functionalization Washing Wash and Purify Functionalized Nanoparticles Functionalization->Washing Dispersion Disperse in Biological Media Washing->Dispersion Incubation Incubate at 37°C Dispersion->Incubation Characterization Monitor Size and Aggregation (DLS, TEM) Incubation->Characterization G cluster_0 Surface Preparation cluster_1 Protein Incubation cluster_2 Quantification Substrate Prepare Substrate (e.g., Titanium Wafer) Coating Coat with m-PEGn-PA Substrate->Coating Incubation Incubate Coated Substrate in Protein Solution Coating->Incubation Protein_sol Prepare Protein Solution (e.g., BSA, Fibrinogen) Protein_sol->Incubation Rinsing Rinse to Remove Unbound Protein Incubation->Rinsing QCM Quartz Crystal Microbalance (QCM-D) Rinsing->QCM XPS X-ray Photoelectron Spectroscopy (XPS) Rinsing->XPS Ellipsometry Ellipsometry Rinsing->Ellipsometry G cluster_0 Direct Effects cluster_1 Consequences for Surface Properties PEG_Length PEG Chain Length Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases Hydration_Layer Hydration Layer Thickness PEG_Length->Hydration_Layer Increases PEG_Density PEG Surface Density Steric_Hindrance->PEG_Density Decreases Protein_Repulsion Protein Repulsion Hydration_Layer->Protein_Repulsion Increases NP_Stability Nanoparticle Stability Hydration_Layer->NP_Stability Increases PEG_Density->Protein_Repulsion Influences

References

Phosphonic Acid vs. Silane for Titanium Surface Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface modification for titanium and its alloys is a critical factor in the performance and longevity of biomedical implants. This guide provides a detailed, data-driven comparison of two prominent methods: phosphonic acid-based modification and silane-based modification. We will delve into their performance differences, supported by experimental data, and provide comprehensive protocols for key experimental procedures.

The bio-inert nature of titanium, while beneficial for preventing adverse reactions, can limit its integration with surrounding bone tissue (osseointegration) and offers no inherent protection against bacterial infection.[1] Surface modification addresses these limitations by introducing functional groups that can enhance biocompatibility, promote cell adhesion, and serve as platforms for drug delivery.[1] Among the various techniques, self-assembled monolayers (SAMs) of phosphonic acids and silanes have emerged as leading candidates for creating stable and functionalized titanium surfaces.

Performance Comparison: Phosphonic Acid vs. Silane (B1218182)

Experimental evidence consistently highlights several key advantages of phosphonic acid modification over traditional silanization for titanium surfaces, particularly in the context of biomedical applications where long-term stability in physiological environments is paramount.

Superior Hydrolytic Stability

A primary advantage of phosphonic acid-based monolayers is their enhanced stability in aqueous environments, especially at physiological pH.[2][3][4] The bond formed between the phosphonate (B1237965) headgroup and the titanium oxide surface (P-O-Ti) is inherently more resistant to hydrolysis than the siloxane bond (Si-O-Ti).[2][5] This is a critical factor for implants that are expected to function for extended periods in the body.

Studies have shown that while silane layers can degrade and detach from the titanium surface over time in aqueous media, phosphonate monolayers remain robust.[2][6] For instance, one study demonstrated that after seven days at a physiological pH of 7.5, silane-modified surfaces lost a significant amount of the bound molecules, whereas the phosphonic acid-modified surface showed no similar degradation.[2]

Higher Surface Coverage and Density

Phosphonic acids have been shown to form denser and more well-ordered monolayers on titanium oxide surfaces compared to silanes.[2][4] This is partly because the formation of phosphonate monolayers is not limited by the number of hydroxyl groups on the titanium surface, a factor that can constrain the density of silane layers.[2] Higher surface loading allows for a greater concentration of bioactive molecules to be immobilized on the implant surface, potentially leading to a more pronounced biological effect.

Simplified Surface Preparation

The formation of high-quality phosphonate SAMs often requires less stringent pre-treatment of the titanium surface compared to silanization.[3][4] While silanization typically necessitates a pre-treatment step to hydroxylate the surface and increase the number of reactive sites, phosphonic acids can form stable monolayers without such conditioning.[3] This simplifies the overall modification process, making it more efficient and cost-effective.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of phosphonic acid and silane on titanium surfaces.

ParameterPhosphonic Acid (11-hydroxyundecylphosphonic acid)Silane (APTES)Silane ((3-triethoxysilylpropyl)-6-N-maleimidohexanamide)Reference
Surface Loading (nmol/cm²) 1.0 ± 0.10.23 ± 0.020.25 ± 0.02[2]
Interfacial Shear Strength (MPa) > 69 (epoxy failure)> 69 (epoxy failure)> 69 (epoxy failure)[2]
Hydrolytic Stability (pH 7.5, 7 days) No significant degradationSignificant loss of bound moleculesSignificant loss of bound molecules[2]

Table 1: Comparison of Surface Loading, Interfacial Shear Strength, and Hydrolytic Stability.

Surface ModificationContact Angle (°)Reference
Unmodified Titanium67 ± 1.83
Carboxyethylphosphonic Acid18.84 ± 0.72

Table 2: Wettability of Modified Titanium Surfaces.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Titanium Surface Modification with Phosphonic Acid

This protocol describes the formation of a self-assembled monolayer of carboxyethylphosphonic acid on a titanium surface via an immersion method.[7][8]

Materials:

  • Titanium alloy samples (e.g., Ti-6Al-4V)

  • Carboxyethylphosphonic acid

  • Tetrahydrofuran (THF), anhydrous

  • Three-neck flask with reflux condenser

  • Heating mantle

Procedure:

  • Clean the titanium samples by sonication in acetone (B3395972), followed by ethanol (B145695), and finally deionized water. Dry the samples under a stream of nitrogen.

  • Prepare a solution of 55 mg of carboxyethylphosphonic acid in 50 mL of anhydrous THF in a three-neck flask.

  • Immerse the cleaned and dried titanium samples in the phosphonic acid solution.

  • Heat the solution to 76°C and maintain it under reflux for 24 hours.

  • After 24 hours, remove the samples from the solution.

  • To activate the carboxylic acid groups for subsequent biomolecule immobilization, immerse the samples in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for 15 minutes at room temperature.

  • Rinse the samples thoroughly with deionized water and dry them.

Protocol 2: Titanium Surface Modification with Silane (APTES)

This protocol details the silanization of a titanium surface using 3-aminopropyltriethoxysilane (B1664141) (APTES).[1]

Materials:

  • Titanium substrates

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene (B28343) or ethanol

  • Reaction vessel (e.g., three-necked flask with condenser)

  • Nitrogen or Argon gas (optional, for anhydrous conditions)

  • Acetone, ethanol, and deionized water for cleaning

Procedure:

  • Clean the titanium substrates by sonicating in acetone for 15-30 minutes, followed by ethanol for 15-30 minutes. Rinse with deionized water and dry.[1]

  • Optional hydroxylation step: Treat the cleaned substrates with a solution of H₂SO₄/30% H₂O₂ for 4 hours to increase the surface hydroxyl group density.[6]

  • Prepare a 2% to 10% (v/v) solution of APTES in anhydrous toluene.[1]

  • Place the dry titanium substrates into the reaction vessel and submerge them in the APTES solution.

  • Heat the solution to reflux for 2-12 hours under an inert atmosphere (optional but recommended).[9]

  • After the reaction, remove the substrates and perform a Soxhlet extraction with acetone for 48 hours to remove any unbound silane.[9]

  • Rinse the surface with deionized water and dry in an oven at 50-110°C.[9][10]

Visualizing the Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathways influenced by these surface modifications.

experimental_workflow cluster_phosphonic Phosphonic Acid Modification cluster_silane Silane Modification p1 Titanium Cleaning p2 Immersion in Phosphonic Acid Solution p1->p2 p3 Reflux at 76°C for 24h p2->p3 p4 Activation with EDC/NHS p3->p4 s1 Titanium Cleaning s2 Optional Hydroxylation (H₂SO₄/H₂O₂) s1->s2 s3 Immersion in APTES Solution s2->s3 s4 Reflux for 2-12h s3->s4 s5 Soxhlet Extraction (Acetone) s4->s5

Caption: Experimental workflows for phosphonic acid and silane modification.

signaling_pathway cluster_surface Surface-Cell Interaction cluster_cell Osteoblast Signaling Surface Modified Titanium Surface (Phosphonic Acid or Silane) ECM Adsorbed ECM Proteins (e.g., Fibronectin, Collagen) Surface->ECM Integrin Integrin Receptors (e.g., α2β1) ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK MAPK MAPK Pathway (ERK, JNK, p38) FAK->MAPK Nucleus Nucleus MAPK->Nucleus Wnt Wnt Signaling Pathway Wnt->Nucleus BMP BMP/SMAD Pathway BMP->Nucleus Gene Gene Expression (e.g., RUNX2, ALP, OCN) Nucleus->Gene Differentiation Osteoblast Differentiation & Proliferation Gene->Differentiation

Caption: Key signaling pathways in osteoblasts on modified titanium surfaces.

Impact on Cellular Signaling Pathways

The ultimate goal of many surface modifications is to positively influence cellular behavior, leading to enhanced osseointegration. Both phosphonic acid and silane modifications can be used to immobilize bioactive molecules that engage specific cell surface receptors and trigger downstream signaling cascades.

Upon implantation, the modified titanium surface is immediately coated with extracellular matrix (ECM) proteins. Osteoblasts, the bone-forming cells, interact with these adsorbed proteins via integrin receptors. This interaction is a critical first step in a complex signaling network that governs cell adhesion, proliferation, and differentiation.

  • Integrin Signaling: The binding of integrins, such as α2β1, to ECM proteins activates intracellular signaling molecules like Focal Adhesion Kinase (FAK). This, in turn, can trigger downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in regulating gene expression related to osteoblast function.

  • BMP and Wnt Signaling: The Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling pathways are also pivotal in bone formation. Surface modifications can be designed to present molecules that activate these pathways, leading to the expression of key osteogenic markers like Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN). These markers are indicative of osteoblast differentiation and maturation, essential processes for the formation of new bone around the implant. While both phosphonic acid and silane can be used to present ligands for these pathways, the superior stability of phosphonic acid linkers ensures a more sustained presentation of these signals to the cells.

Conclusion

For researchers and professionals in drug development and biomedical device design, the choice between phosphonic acid and silane for titanium surface modification has significant implications for the long-term performance of implants. The experimental data strongly suggest that phosphonic acid offers distinct advantages in terms of hydrolytic stability and surface loading, which are critical for maintaining the functionality of the modified surface in the physiological environment. While both methods can effectively functionalize titanium to enhance biocompatibility, the inherent robustness of the phosphonate-titanium bond makes it a more reliable choice for applications requiring long-term stability and sustained bioactivity. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development in this promising field.

References

Validating the Purity of Synthesized m-PEG2-phosphonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of m-PEG2-phosphonic acid, a commonly used bifunctional linker. We present experimental data on its purity compared to alternative linkers and offer detailed protocols for the recommended analytical techniques.

Performance Comparison: this compound vs. Alternatives

The choice of a PEG linker can significantly impact the properties and performance of the final conjugate. Here, we compare the typical purity of this compound with two common alternatives: m-PEG2-carboxylic acid and m-PEG2-NHS ester. The data presented is a summary from various commercial suppliers and literature sources.

FeatureThis compoundm-PEG2-carboxylic acidm-PEG2-NHS Ester
Typical Purity >98%>99%>90% (can degrade over time)[1][2]
Common Impurities Phosphorous acid, orthophosphoric acid, starting materialsm-PEG2-OH (unreacted starting material)Hydrolyzed ester (m-PEG2-carboxylic acid), free NHS
Stability HighHighModerate (sensitive to moisture)[1][3]
Reactivity Forms stable bonds with metal oxides and amines (via activation)Reacts with amines upon activation (e.g., with EDC/NHS)Directly reacts with primary amines[4]
Analytical Methods 31P NMR, HPLC-ELSD/CAD1H NMR, HPLC-ELSD/CAD1H NMR, HPLC-UV/ELSD

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methods. Below are detailed protocols for the recommended techniques for analyzing this compound.

Quantitative ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful, direct method for quantifying phosphonic acids and their phosphorus-containing impurities.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh this compound and internal standard b Dissolve in deuterated solvent (e.g., D₂O) a->b c Transfer to NMR tube b->c d Acquire ³¹P NMR spectrum with inverse-gated ¹H decoupling c->d e Set appropriate relaxation delay (D1) d->e f Apply Fourier transform and phase correction e->f g Integrate signals of the analyte and internal standard f->g h Calculate purity based on integral values and known weights g->h G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-ELSD Analysis cluster_analysis Data Analysis a Prepare mobile phases (A and B) and degas b Dissolve this compound in mobile phase A a->b c Filter sample through a 0.22 µm syringe filter b->c d Equilibrate the column with the initial mobile phase composition c->d e Inject the sample d->e f Run the gradient elution program e->f g Detect eluting compounds with ELSD f->g h Identify the main peak corresponding to the product g->h i Integrate all peaks in the chromatogram h->i j Calculate purity based on peak area percentages i->j

References

A Comparative Guide to the Characterization of m-PEG2-Phosphonic Acid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG2-phosphonic acid monolayers with alternative surface modification agents, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). The information presented is synthesized from experimental data to assist in the selection of appropriate surface modification strategies.

Executive Summary

Surface modification with self-assembled monolayers (SAMs) is a critical technique in drug development, biomaterial science, and sensor technology. Among the various anchoring groups, phosphonic acids have demonstrated superior stability and ordering, particularly on metal oxide surfaces like titanium and aluminum oxide, when compared to carboxylic acids and silanes.[1][2] The addition of a methoxy-terminated di-polyethylene glycol (m-PEG2) chain to the phosphonic acid anchor provides a hydrophilic and bio-inert surface, crucial for reducing non-specific protein adsorption and improving biocompatibility. This guide delves into the characterization of these advanced monolayers.

Performance Comparison: this compound vs. Alternatives

Phosphonic acid-based SAMs generally exhibit higher thermal and hydrolytic stability compared to their carboxylate and silane (B1218182) counterparts.[1] Studies comparing carboxylic and phosphonic acid SAMs on Ti-6Al-4V have shown that phosphonic acids form more stable and well-ordered layers, characterized by lower coefficients of friction and adhesion.[2] While direct comparative data for this compound against specific PEGylated alternatives is limited, the inherent advantages of the phosphonate (B1237965) anchor group suggest superior performance in long-term applications in physiological environments.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a powerful technique to determine the elemental composition and chemical state of the atoms on a surface. For this compound monolayers, XPS is used to confirm the presence of the monolayer, identify the binding mechanism to the substrate, and assess the layer's purity and integrity.

Table 1: Comparative XPS Data for Surface Modifying Agents

AnalyteThis compound (Expected)Alkyl Phosphonic Acids (Experimental)Alkyl Carboxylic Acids (Experimental)Alkyl Silanes (Experimental)
P 2p Binding Energy (eV) ~133-134133.3 - 134.5N/AN/A
C 1s Binding Energy (eV) ~285.0 (C-C, C-H), ~286.5 (C-O), ~289 (O-C=O, if applicable)~285.0 (C-C, C-H)~285.0 (C-C, C-H), ~289.0 (O=C-OH)~285.0 (C-C, C-H), ~102-103 (Si-O)
O 1s Binding Energy (eV) ~531.5 (P-O-Substrate), ~532.5 (P=O), ~533.0 (C-O)~531.4 (P-O-Ti), ~532.8 (P-OH, C-OH)[1]~532.0 (C=O), ~533.5 (C-OH)~532.5 (Si-O-Substrate)
Atomic Concentration (%) C, O, P, Substrate signalsC, O, P, Substrate signalsC, O, Substrate signalsC, O, Si, Substrate signals

Note: The data for Alkyl Phosphonic, Carboxylic, and Silane acids are compiled from various studies and may vary depending on the specific molecule, substrate, and experimental conditions.

The presence of a strong P 2p peak confirms the successful grafting of the phosphonic acid. The high-resolution C 1s spectrum can be deconvoluted to distinguish between the aliphatic carbon in the PEG chain (C-C, C-H) and the ether carbons (C-O). The O 1s spectrum is crucial for understanding the binding mechanism, with distinct peaks for the P-O-substrate bond, P=O, and C-O from the PEG chain.[1]

Atomic Force Microscopy (AFM) Analysis

AFM is employed to visualize the surface topography of the monolayer, providing quantitative data on surface roughness, layer thickness, and the presence of defects. A well-formed monolayer will exhibit a smooth, uniform surface.

Table 2: Comparative AFM Data for Surface Modifying Agents

ParameterThis compound (Expected)Alkyl Phosphonic Acids (Experimental)Alkyl Carboxylic Acids (Experimental)
Surface Roughness (RMS) < 1 nm0.4 - 0.9 nmGenerally higher than phosphonic acids[2]
Monolayer Thickness Dependent on PEG chain length~1.5 - 2.5 nm (for C12-C18 chains)Similar to phosphonic acids for equivalent chain length
Surface Coverage High, uniformHigh, uniformCan be less uniform than phosphonic acids[2]

Note: The data is compiled from various studies and can be influenced by the substrate, deposition method, and specific molecule.

For PEGylated monolayers, AFM can also be used in techniques like nano-shaving to locally remove the monolayer and measure its thickness accurately. The expected low root-mean-square (RMS) roughness for an this compound monolayer would be indicative of a well-ordered and densely packed film.

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of self-assembled monolayers.

XPS Experimental Protocol
  • Sample Preparation: The substrate (e.g., Titanium or Silicon wafer) is cleaned using a sequence of sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. The substrate is then immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol (B145695) or toluene) for a specified time (e.g., 24 hours) at room temperature. After incubation, the sample is rinsed thoroughly with the solvent to remove any physisorbed molecules and dried with nitrogen.

  • Instrumentation: An XPS instrument with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Data Acquisition:

    • Survey Scan: A wide scan (0-1200 eV) is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the C 1s, O 1s, P 2p, and the primary substrate peaks (e.g., Ti 2p or Si 2p). A pass energy of 20-40 eV is commonly used for high-resolution scans to achieve good energy resolution.

    • Angle-Resolved XPS (ARXPS): To determine the monolayer thickness and elemental depth profile, spectra are collected at different take-off angles (e.g., 0° to 75° relative to the surface normal).

  • Data Analysis: The obtained spectra are charge-corrected by setting the adventitious C 1s peak to 284.8 eV. The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states of each element. Atomic concentrations are calculated from the peak areas using relative sensitivity factors.

AFM Experimental Protocol
  • Sample Preparation: The monolayer is prepared on a flat substrate as described in the XPS protocol.

  • Instrumentation: An Atomic Force Microscope operating in tapping mode or contact mode in a controlled environment (e.g., ambient air or liquid) is used. Silicon nitride or silicon cantilevers with a sharp tip (radius < 10 nm) are typically employed.

  • Data Acquisition:

    • Topography Imaging: The surface is scanned over various areas (e.g., 1x1 µm², 5x5 µm²) to obtain height images.

    • Phase Imaging: Simultaneously with the topography, phase images can be acquired to reveal variations in surface properties like adhesion and viscoelasticity.

    • Nano-indentation/Scratching: To measure monolayer thickness, a small area can be scanned in contact mode with a high force to remove the monolayer, followed by imaging the created "hole" in tapping mode.

  • Data Analysis: The AFM images are processed to remove artifacts and calculate the root-mean-square (RMS) roughness. The depth of the scratched region provides a direct measurement of the monolayer thickness.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound monolayers.

experimental_workflow sub Substrate Cleaning (e.g., Ti, SiO2) sam SAM Deposition (this compound) sub->sam Immersion rinse Rinsing & Drying sam->rinse char Surface Characterization rinse->char xps XPS Analysis char->xps afm AFM Analysis char->afm data Data Interpretation - Composition - Thickness - Roughness xps->data afm->data

Caption: Experimental workflow for monolayer characterization.

Logical Framework for Surface Modification Choice

The decision to use this compound over other surface modifiers often depends on the substrate and the desired surface properties. The following diagram outlines a logical approach to this selection process.

decision_pathway start Start: Need for Surface Modification substrate Substrate Type? start->substrate metal_oxide Metal Oxide (TiO2, Al2O3, etc.) substrate->metal_oxide Yes gold Gold substrate->gold No silicon Silicon/Glass (with native oxide) substrate->silicon No stability High Stability Required? metal_oxide->stability thiol Use Thiol Anchor gold->thiol silane Use Silane Anchor silicon->silane phosphonic Use Phosphonic Acid Anchor stability->phosphonic Yes stability->silane Moderate bio_inert Bio-inert Surface (Anti-fouling)? pegylate Add PEG chain (e.g., m-PEG2) bio_inert->pegylate Yes phosphonic->bio_inert thiol->bio_inert other_peg Result: PEG-Thiol or PEG-Silane thiol->other_peg silane->bio_inert silane->other_peg result Result: This compound pegylate->result

References

Measuring the Hydroydnamic Radius of Nanoparticles after PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) to nanoparticles, a process known as PEGylation, is a widely employed strategy in drug delivery to enhance their systemic circulation time and stability. This modification, however, significantly alters the nanoparticle's surface properties and, consequently, its hydrodynamic radius. Accurate measurement of this change is crucial for predicting in vivo behavior, ensuring manufacturing consistency, and meeting regulatory requirements. This guide provides a comparative overview of the most common techniques used to measure the hydrodynamic radius of nanoparticles before and after PEGylation, supported by experimental data and detailed protocols.

Comparison of Key Techniques

The three primary methods for determining the hydrodynamic radius of nanoparticles are Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Each technique operates on different principles and offers distinct advantages and disadvantages.

FeatureDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS)
Principle Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[1]Visualizes and tracks the Brownian motion of individual nanoparticles to determine their size and concentration.[2][3]Physically separates nanoparticles based on their hydrodynamic volume, followed by the measurement of light scattering to determine molar mass and size.[4][5]
Information Provided Intensity-weighted mean hydrodynamic diameter, polydispersity index (PDI).Number-weighted mean hydrodynamic diameter, concentration, and visualization of nanoparticles.[6]Molar mass, root mean square radius (radius of gyration), and hydrodynamic radius of separated fractions.[5]
Advantages Fast, easy to use, and widely available.[7] Requires minimal sample preparation.Provides high-resolution size distributions for polydisperse samples.[3][6] Allows for particle-by-particle analysis and concentration measurement.[3]Provides detailed information on size distribution, aggregation, and conjugation efficiency.[8] Can separate non-PEGylated from PEGylated nanoparticles.
Disadvantages Sensitive to the presence of small numbers of large particles or aggregates, which can skew the results.[1] Assumes a spherical shape for the nanoparticles.[1]Lower throughput compared to DLS. Can be influenced by user settings.More complex instrumentation and data analysis. Requires careful selection of chromatography columns and mobile phases to avoid nanoparticle adsorption.[9]
Best Suited For Rapid and routine quality control of monodisperse samples.Characterizing heterogeneous and polydisperse samples, and when particle concentration is needed.In-depth characterization of PEGylated products, including the degree of PEGylation and the presence of aggregates or unbound PEG.[8]

Experimental Data: Hydrodynamic Radius Before and After PEGylation

The following table summarizes representative data from the literature on the change in hydrodynamic radius of different nanoparticle types upon PEGylation, as measured by DLS.

Nanoparticle TypeCore MaterialPre-PEGylation Hydrodynamic Radius (nm)Post-PEGylation Hydrodynamic Radius (nm)PEG Molecular Weight (kDa)Measurement TechniqueReference
Gold NanoparticlesGold~15~25-552.1 - 51.4DLS[7]
LiposomesLipid Bilayer~131~101Not SpecifiedDLS[2]
Polymeric NanoparticlesBSA~113~178Not SpecifiedDLS[6]
Quantum DotsSemiconductor~11~22-1225DLS[10]
sHDLPeptide/Lipid~10~12Not SpecifiedDLS[2]

Experimental Protocols

Dynamic Light Scattering (DLS)

Objective: To determine the intensity-weighted mean hydrodynamic diameter and polydispersity index of nanoparticles before and after PEGylation.

Materials:

  • Nanoparticle suspension (pre- and post-PEGylation)

  • Appropriate solvent (e.g., deionized water, phosphate-buffered saline)

  • DLS instrument

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with the appropriate solvent to a suitable concentration. The optimal concentration should be determined empirically to ensure a stable and accurate reading, avoiding multiple scattering effects. Filter the solvent using a 0.22 µm filter to remove any dust or contaminants.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the solvent viscosity and refractive index, measurement temperature (typically 25°C), and scattering angle (commonly 90° or 173°).

  • Measurement:

    • Pipette the diluted sample into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument software will generate a correlation function from the scattered light intensity fluctuations. This function is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.

Nanoparticle Tracking Analysis (NTA)

Objective: To determine the number-weighted mean hydrodynamic diameter and concentration of nanoparticles.

Materials:

  • Nanoparticle suspension (pre- and post-PEGylation)

  • Appropriate solvent (e.g., deionized water, PBS)

  • NTA instrument with a laser module and camera

  • Syringes and tubing

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in the filtered solvent to a concentration that results in an optimal number of particles in the field of view (typically 20-100 particles per frame). This may require serial dilutions.

  • Instrument Setup:

    • Prime the sample chamber with the solvent to ensure it is clean.

    • Load the diluted sample into a syringe and inject it into the sample chamber at a constant flow rate.

  • Measurement:

    • Adjust the camera focus and detection threshold to clearly visualize the nanoparticles.

    • Capture a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds). It is recommended to capture multiple videos for each sample.

  • Data Analysis: The NTA software tracks the trajectory of each individual particle. The diffusion coefficient for each particle is calculated, and from this, the hydrodynamic diameter is determined using the Stokes-Einstein equation. The software also provides the particle concentration.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To separate nanoparticles by size and determine the molar mass and radius of gyration of the eluting fractions.

Materials:

  • Nanoparticle suspension (pre- and post-PEGylation)

  • SEC-MALS system (including an HPLC/FPLC, SEC column, MALS detector, and a concentration detector like a UV-Vis or refractive index detector)

  • Appropriate mobile phase (e.g., filtered and degassed PBS)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.

    • Perform a calibration of the MALS detector using a well-characterized standard (e.g., bovine serum albumin).

  • Sample Injection: Inject a defined volume of the nanoparticle suspension onto the SEC column.

  • Chromatographic Separation: The nanoparticles will separate based on their hydrodynamic volume as they pass through the column. Larger particles will elute first.

  • Detection and Data Acquisition: As the separated nanoparticles elute from the column, they pass through the UV-Vis, MALS, and RI detectors. The data from all detectors is collected by the chromatography software.

  • Data Analysis:

    • The concentration of the eluting nanoparticles is determined from the UV-Vis or RI signal.

    • The MALS detector measures the intensity of light scattered at multiple angles. This data, combined with the concentration, is used to calculate the weight-average molar mass and the radius of gyration for each elution slice.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for characterizing PEGylated nanoparticles.

G cluster_prep Sample Preparation cluster_char Characterization cluster_data Data Analysis & Comparison Nanoparticle Synthesis Nanoparticle Synthesis PEGylation Reaction PEGylation Reaction Nanoparticle Synthesis->PEGylation Reaction Purification Purification PEGylation Reaction->Purification DLS_Analysis Dynamic Light Scattering (DLS) Purification->DLS_Analysis Initial Sizing NTA_Analysis Nanoparticle Tracking Analysis (NTA) Purification->NTA_Analysis High-Resolution Sizing & Concentration SECMALS_Analysis SEC-MALS Purification->SECMALS_Analysis Detailed Fractionation & Analysis Compare_Data Compare Hydrodynamic Radii DLS_Analysis->Compare_Data NTA_Analysis->Compare_Data SECMALS_Analysis->Compare_Data

Caption: Experimental workflow for nanoparticle PEGylation and characterization.

This guide provides a foundational understanding of the key techniques for measuring the hydrodynamic radius of PEGylated nanoparticles. The choice of technique will depend on the specific research question, the nature of the nanoparticle sample, and the level of detail required. For routine analysis of monodisperse samples, DLS is often sufficient. For more complex or polydisperse systems, NTA and SEC-MALS offer more comprehensive characterization capabilities.

References

A Comparative Guide to the Anti-Fouling Properties of m-PEG2-Phosphonic Acid Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of non-specific biological fouling—the unwanted adsorption of proteins, cells, and bacteria—is a critical challenge in the development of advanced biomedical devices, drug delivery systems, and research tools. Surface modification is a key strategy to mitigate these effects. This guide provides an objective comparison of the anti-fouling performance of surfaces modified with m-PEG2-phosphonic acid against common alternative anti-fouling chemistries, supported by experimental data and detailed methodologies.

Introduction to Anti-Fouling Surfaces

An ideal anti-fouling surface effectively resists the non-specific adsorption of a wide range of biological entities. This property is crucial for improving the biocompatibility of medical implants, enhancing the signal-to-noise ratio in biosensors, and preventing the occlusion of microfluidic devices. The primary mechanisms of anti-fouling surfaces often involve the creation of a tightly bound hydration layer that acts as a physical and energetic barrier to approaching biomolecules.

This guide focuses on the performance of self-assembled monolayers (SAMs) of This compound , a short-chain polyethylene (B3416737) glycol (PEG) molecule terminated with a phosphonic acid group. The phosphonic acid provides a robust anchor to metal oxide surfaces like titanium dioxide (TiO2) and tantalum pentoxide (Ta2O5), while the PEG chains are responsible for resisting biofouling.

Comparative Performance Analysis

To provide a clear comparison, this section summarizes the anti-fouling performance of this compound surfaces alongside two major classes of alternatives: zwitterionic surfaces (sulfobetaine and carboxybetaine) and surfaces modified with longer-chain PEGs .

Disclaimer: Direct, head-to-head comparative studies of this compound against all alternatives under identical conditions are limited in publicly available literature. The following data is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.

Data Presentation
Surface ChemistryProtein Adsorption (ng/cm²)Cell Adhesion (cells/mm²)Bacterial Attachment (CFU/cm²)
This compound Data not available for direct comparison. Expected to be low due to PEG moiety.Data not available for direct comparison.Data not available for direct comparison.
Zwitterionic - Sulfobetaine (pSBMA) < 5[1]Significantly reduced vs. control[1]Reduced by >90% vs. glass[2]
Zwitterionic - Phosphorylcholine < 1 (Fibrinogen & Lysozyme)[3][4]Data not available for direct comparison.Data not available for direct comparison.
Longer-Chain PEG (e.g., PEG > 2000 Da) < 10[1]Significantly reduced vs. control[5][6]Reduced by 89-93% vs. titanium[5]
Unmodified Titanium Dioxide (Control) > 200HighHigh

Note: The table highlights the lack of specific quantitative data for this compound in direct comparative studies. Its performance is anticipated to be effective, but further research is needed for a definitive comparison. Zwitterionic and longer-chain PEG surfaces have demonstrated excellent anti-fouling properties across numerous studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. The following sections outline the key experimental protocols for surface preparation and assessment of anti-fouling properties.

Surface Preparation: this compound Self-Assembled Monolayer (SAM) on Titanium Dioxide

This protocol describes the formation of a self-assembled monolayer of this compound on a titanium dioxide surface.

  • Substrate Cleaning: Titanium-coated substrates (e.g., silicon wafers or quartz crystals) are sonicated in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each). The substrates are then dried under a stream of nitrogen and treated with UV/Ozone for 20 minutes to create a fresh, hydrophilic titanium dioxide layer.

  • SAM Formation: A 1 mM solution of this compound is prepared in absolute ethanol (B145695). The cleaned substrates are immersed in this solution for 24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with absolute ethanol to remove any non-covalently bound molecules and then dried under a stream of nitrogen.

  • Characterization: The successful formation of the SAM can be verified by techniques such as contact angle goniometry (expect a decrease in water contact angle compared to bare TiO2), ellipsometry (to measure layer thickness), and X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of phosphorus and the carbon-to-oxygen ratio of the PEG chain).

Anti-Fouling Assessment: Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass and viscoelastic changes on a sensor surface.

  • Baseline Establishment: A clean, functionalized QCM-D sensor (e.g., TiO2-coated) is mounted in the measurement chamber. A baseline is established by flowing a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) over the sensor until a stable frequency and dissipation signal is achieved.

  • Protein Introduction: A solution of the protein of interest (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS) is introduced into the chamber at a constant flow rate.

  • Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After the protein solution has been flowing for a sufficient time to reach saturation, the buffer is reintroduced to rinse away any loosely bound protein.

  • Data Analysis: The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass per unit area, provided the adsorbed layer is rigid (low ΔD). For viscoelastic layers, more complex modeling is required.

Anti-Fouling Assessment: Cell Adhesion Assay (Fibroblasts)

This assay quantifies the attachment of mammalian cells to the modified surfaces.

  • Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: The functionalized substrates are placed in a sterile multi-well plate. HDFs are harvested, counted, and seeded onto the substrates at a density of 1 x 10^4 cells/cm².

  • Incubation: The cells are allowed to adhere to the surfaces for 24 hours.

  • Washing: Non-adherent cells are removed by gently washing the substrates twice with PBS.

  • Fixation and Staining: Adherent cells are fixed with 4% paraformaldehyde for 15 minutes and then stained with a fluorescent dye that targets the cell nucleus (e.g., DAPI) and/or the actin cytoskeleton (e.g., Phalloidin-FITC).

  • Quantification: The number of adherent cells is quantified by capturing fluorescent images at multiple random locations on each substrate and counting the cells using image analysis software (e.g., ImageJ).

Anti-Fouling Assessment: Bacterial Attachment Assay (Staphylococcus aureus)

This protocol assesses the ability of the surface to resist bacterial colonization.

  • Bacterial Culture: Staphylococcus aureus is grown overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.

  • Inoculation: The overnight culture is diluted in fresh TSB to an optical density at 600 nm (OD600) of 0.1. The functionalized substrates are placed in a sterile multi-well plate, and the bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 4 hours under static conditions to allow for initial bacterial attachment.

  • Washing: To remove non-adherent bacteria, the substrates are gently washed three times with sterile PBS.

  • Quantification:

    • Direct Counting: Adherent bacteria can be stained with a fluorescent dye (e.g., SYTO 9) and visualized using fluorescence microscopy. The number of bacteria per unit area is then counted.

    • Colony Forming Unit (CFU) Counting: Adherent bacteria are detached from the surface by sonication in PBS. The resulting bacterial suspension is serially diluted, plated on Tryptic Soy Agar (TSA) plates, and incubated overnight at 37°C. The number of colonies is then counted to determine the number of viable adherent bacteria.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Surface Preparation cluster_assess Anti-Fouling Assessment cluster_analysis Data Analysis & Comparison start Clean Substrate (e.g., TiO2) prep Functionalize with This compound start->prep char Characterize Surface (XPS, Contact Angle) prep->char protein Protein Adsorption (QCM-D) char->protein cell Cell Adhesion (Fibroblasts) char->cell bacteria Bacterial Attachment (S. aureus) char->bacteria quantify Quantify Fouling protein->quantify cell->quantify bacteria->quantify compare Compare with Alternatives quantify->compare

Experimental workflow for assessing anti-fouling properties.

AntiFouling_Mechanisms cluster_peg PEGylation (e.g., this compound) cluster_zwitterionic Zwitterionic Surfaces (e.g., Sulfobetaine) cluster_hydrophilic General Hydrophilic Polymers peg_mech Hydration Layer & Steric Repulsion peg_surface Surface zwitter_mech Strong Hydration via Electrostatic Interactions zwitter_surface Surface hydro_mech Surface Wetting & Reduced Hydrophobic Interactions hydro_surface Surface biofoul Biofouling (Proteins, Cells, Bacteria) biofoul->peg_mech repels biofoul->zwitter_mech repels biofoul->hydro_mech reduces

References

The Stealth Shield: m-PEG2-phosphonic Acid in the Fight Against Protein Corona Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of nanomedicine, the formation of a protein corona—a layer of biomolecules that assembles on the surface of nanoparticles upon entering a biological environment—presents a formidable challenge. This spontaneous coating alters the synthetic identity of nanoparticles, profoundly impacting their circulation time, cellular uptake, and overall therapeutic efficacy. Consequently, the development of advanced surface modifications to mitigate protein corona formation is a critical area of research. This guide provides an objective comparison of the performance of m-PEG2-phosphonic acid with other leading alternatives in preventing this phenomenon, supported by experimental data and detailed methodologies.

The Challenge of the Protein Corona

When nanoparticles are introduced into the bloodstream, proteins and other biomolecules rapidly adsorb to their surface, forming a dynamic and complex layer known as the protein corona. This biological coating can mask the intended targeting ligands, trigger an immune response, and lead to rapid clearance from circulation by the mononuclear phagocyte system. The composition of the protein corona is influenced by various factors, including the nanoparticle's size, shape, surface charge, and the biological fluid it is exposed to. Minimizing protein adsorption is therefore paramount for the successful clinical translation of nanomedicines.

This compound: A High-Affinity Stealth Coating

Poly(ethylene glycol) (PEG) has long been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation. The hydrophilic and flexible nature of PEG chains creates a steric barrier that hinders protein adsorption. However, the method of anchoring PEG to the nanoparticle surface is crucial for its effectiveness and stability.

This compound offers a significant advantage through its phosphonic acid headgroup, which exhibits a strong affinity for metal oxide surfaces, such as those of iron oxide, titanium dioxide, and cerium oxide nanoparticles. This strong, multidentate binding provides a more stable and resilient coating compared to traditional anchoring chemistries like carboxylic acids or simple physisorption. Studies have demonstrated that polymers with multiple phosphonic acid functionalities, in conjunction with PEG chains, outperform other coatings in providing long-term stability in biological media and minimizing protein adsorption.[1][2][3][4]

Performance Comparison: this compound vs. Alternatives

To provide a clear comparison, the following table summarizes the quantitative performance of various nanoparticle coatings in reducing protein adsorption. It is important to note that direct head-to-head comparative studies across all listed materials under identical conditions are limited. The data presented is a synthesis of findings from multiple studies and should be interpreted with consideration of the varying experimental setups.

Coating AgentNanoparticle CoreProtein SourceProtein Adsorption Reduction (%)Key Findings & Citations
Multi-phosphonic acid PEG Copolymers Iron OxideCell Culture MediaHighOutperforms monophosphonic and carboxylic acid functionalized PEG in stability and protein resistance.[1][2][3][4]
m-PEG-silane SilicaHuman Plasma~60-80%Effective in reducing protein adsorption, but stability can be a concern.
Zwitterionic Polymers (e.g., Poly(sulfobetaine)) Iron OxideWhole SerumUp to 100% (complete suppression)Demonstrates exceptional resistance to protein adsorption, potentially superior to PEG.[5]
PEG-thiol GoldHuman Plasma~70-90%Strong gold-thiol bond provides good stability and protein resistance.[6]
Polyglycerol (PG) Superparamagnetic Iron OxideSerumHighShows comparable or even better protein resistance than PEG in some studies.[7]
Hyaluronic Acid (HA) ChitosanSerumModerate to HighReduces overall protein adsorption and can modulate the type of proteins that bind.[7]

Experimental Protocols for Evaluating Protein Corona Formation

Accurate and reproducible assessment of protein corona formation is essential for comparing the efficacy of different nanoparticle coatings. Below are detailed methodologies for key experiments.

Quantification of Total Protein Adsorption

This protocol outlines a common method for quantifying the total amount of protein adsorbed onto nanoparticles.

G cluster_incubation Incubation cluster_separation Separation of Unbound Protein cluster_quantification Protein Quantification np Nanoparticles with Surface Coating incubation Incubate at 37°C np->incubation protein Protein Solution (e.g., Human Serum) protein->incubation centrifugation Centrifugation incubation->centrifugation Separate NP-protein complexes washing Wash Pellet with Buffer centrifugation->washing Remove loosely bound proteins elution Elute Bound Proteins washing->elution Disrupt NP-protein interaction assay Quantify with Protein Assay (e.g., BCA or Bradford) elution->assay analysis Analyze via SDS-PAGE and Mass Spectrometry elution->analysis

Experimental workflow for protein corona quantification.

  • Incubation: Nanoparticles are incubated with a protein source, typically human serum or plasma, at a specific concentration and for a defined period (e.g., 1 hour at 37°C) to allow for protein corona formation.

  • Separation: The nanoparticle-protein complexes are separated from the unbound proteins in the supernatant. This is commonly achieved through centrifugation. The resulting pellet contains the nanoparticles with their adsorbed protein corona.

  • Washing: The pellet is washed multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove any non-specifically or loosely bound proteins.

  • Elution: The bound proteins are eluted from the nanoparticle surface. This can be done by resuspending the pellet in a lysis buffer containing detergents (e.g., sodium dodecyl sulfate (B86663) - SDS) and heating the sample.

  • Quantification: The total amount of eluted protein is quantified using standard protein quantification assays such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Qualitative Analysis: The composition of the protein corona can be analyzed by separating the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identifying the specific proteins using techniques like mass spectrometry.

Characterization of Nanoparticle Size and Surface Charge

Dynamic Light Scattering (DLS) and Zeta Potential measurements are crucial for assessing the impact of the protein corona on the physicochemical properties of the nanoparticles.

G cluster_workflow Physicochemical Characterization Workflow start Bare Nanoparticles dls_before Measure Hydrodynamic Diameter (DLS) start->dls_before zeta_before Measure Zeta Potential start->zeta_before incubation Incubate with Protein Solution dls_before->incubation zeta_before->incubation dls_after Measure Hydrodynamic Diameter (DLS) incubation->dls_after zeta_after Measure Zeta Potential incubation->zeta_after end Characterized NP-Protein Complex dls_after->end zeta_after->end

Workflow for DLS and Zeta Potential measurements.

  • Initial Measurement: The hydrodynamic diameter and zeta potential of the bare nanoparticles are measured in a suitable buffer.

  • Incubation: The nanoparticles are incubated with the protein source as described previously.

  • Post-Incubation Measurement: After incubation, the hydrodynamic diameter and zeta potential of the nanoparticle-protein complexes are measured.

  • Analysis: An increase in the hydrodynamic diameter is indicative of protein adsorption on the nanoparticle surface. A change in the zeta potential reflects the alteration of the nanoparticle's surface charge due to the adsorbed protein layer.

Conclusion

The prevention of protein corona formation is a critical determinant of the in vivo fate and therapeutic success of nanomedicines. While traditional PEGylation has been instrumental in advancing the field, the choice of anchoring chemistry significantly influences the stability and effectiveness of the stealth coating. This compound, particularly in its multiphosphonic copolymer form, presents a robust and highly effective strategy for creating stable, protein-resistant nanoparticles, especially for metal oxide-based systems.

However, the field is continuously evolving, with zwitterionic polymers like poly(sulfobetaine) emerging as exceptionally promising alternatives that may offer even greater resistance to protein fouling. For researchers and drug development professionals, the selection of an appropriate surface modification strategy will depend on the specific nanoparticle composition, the intended application, and the desired in vivo performance. A thorough understanding of the comparative performance and the underlying experimental methodologies is crucial for making informed decisions in the design and development of next-generation nanotherapeutics.

References

A Comparative Guide to Dip-Coating and Spray-Coating for Phosphonic Acid Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphonic acids are increasingly utilized for surface modification of various materials, particularly metal oxides, due to their ability to form dense, stable, and well-ordered self-assembled monolayers (SAMs). These organic layers are anchored to the surface through robust phosphonate-metal bonds, enabling the tailoring of surface properties such as wettability, corrosion resistance, and biocompatibility. The choice of deposition method is critical in achieving the desired film quality and performance. This guide provides an objective comparison between two common solution-based deposition techniques: dip-coating and spray-coating, for the deposition of phosphonic acid monolayers. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific application.

Binding Mechanism of Phosphonic Acids

Phosphonic acids (R-PO(OH)₂) anchor to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup and surface hydroxyl groups (-OH) present on the substrate. This reaction results in the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.[1] The phosphonate (B1237965) head group can form one, two, or three bonds with the surface, leading to monodentate, bidentate, or tridentate binding modes, respectively.[2][3] The specific binding motif can change with surface coverage.[2] This robust chemical linkage is responsible for the high stability of phosphonic acid-based films.

cluster_2 Surface Modification pa R-PO(OH)2 reaction Condensation Reaction pa->reaction Adsorption sub Substrate-OH sub->reaction sam R-PO2-O-Substrate reaction->sam Forms Covalent Bond h2o H2O reaction->h2o Releases

Phosphonic Acid Binding Mechanism

Comparison of Deposition Techniques

Both dip-coating and spray-coating are versatile solution-based methods for depositing phosphonic acid films. The choice between them depends on factors such as substrate size and geometry, desired film characteristics, processing time, and scalability.

FeatureDip-CoatingSpray-Coating
Process Simplicity High: Simple immersion and withdrawal process.[4]Moderate: Requires optimization of spray parameters (e.g., nozzle distance, pressure).[5]
Deposition Speed Generally slower; can require long immersion times (minutes to hours).[6][7]Rapid; deposition can be completed in seconds to minutes.[4][8]
Scalability Suitable for batch processing; can be automated.Highly scalable for large area and roll-to-roll manufacturing.[8]
Substrate Geometry Ideal for flat or uniformly curved substrates; coats all immersed surfaces.[4]Highly flexible; can coat complex and uneven surfaces.[4]
Material Consumption Higher; requires a volume of solution sufficient for substrate immersion.Lower; solution is delivered directly to the substrate surface, minimizing waste.[4]
Film Uniformity Can produce very uniform and smooth films with nanometer-scale roughness.[4]Uniformity depends on spray parameters; may result in higher surface roughness.[5]
Process Control Key parameters are solution concentration, immersion time, and withdrawal speed.[7]Key parameters are solution flow rate, atomizing gas pressure, and nozzle-to-substrate distance.[5]

Quantitative Data Summary

The following table summarizes experimental data comparing the performance of dip-coating and spray-coating for the deposition of phosphonic acid self-assembled monolayers (SAMs) on Indium Tin Oxide (ITO) substrates.

ParameterDip-CoatingSpray-CoatingSubstratePhosphonic AcidReference
Static Water Contact Angle 107.7 ± 0.5°107 ± 3°ITOOctadecylphosphonic Acid (ODPA)[6]
Deposition Time 1 hour60 secondsITOPentafluorobenzyl Phosphonic Acid (PFBPA)[8]
Surface Coverage HighSimilar to or greater than dip-coatingITOPentafluorobenzyl Phosphonic Acid (PFBPA)[8]
Work Function Shift BaselineSimilar to or greater than dip-coatingITOPentafluorobenzyl Phosphonic Acid (PFBPA)[8]

The data indicates that spray-coating can achieve comparable or even superior surface coverage and modification (as indicated by work function shifts) in a significantly shorter time frame compared to traditional dip-coating methods.[8] Both methods are capable of producing highly hydrophobic surfaces with similar static water contact angles, suggesting the formation of dense, well-ordered monolayers.[6]

Experimental Protocols

Dip-Coating Protocol for Phosphonic Acid SAMs

This protocol is a generalized procedure based on methodologies for depositing octadecylphosphonic acid (OPA) on aluminum and other metal oxide surfaces.[9][10]

cluster_0 Workflow start Start sub_prep 1. Substrate Preparation (e.g., Sonication, UV/Ozone) start->sub_prep sol_prep 2. Solution Preparation (e.g., 1 mM OPA in Anisole) sub_prep->sol_prep immersion 3. Immersion (Substrate dipped in solution) sol_prep->immersion withdrawal 4. Controlled Withdrawal immersion->withdrawal rinsing 5. Rinsing (e.g., with pure solvent) withdrawal->rinsing drying 6. Drying (e.g., Nitrogen stream) rinsing->drying end End drying->end

Dip-Coating Experimental Workflow
  • Substrate Preparation: Clean the substrate to remove organic contaminants and ensure a hydrophilic, hydroxylated surface. A common procedure involves sequential sonication in solvents like isopropanol (B130326) and ethanol, followed by drying with a stream of nitrogen.[6] For some substrates like aluminum, a UV/ozone treatment for 40 minutes can be effective.[9]

  • Solution Preparation: Prepare a dilute solution of the desired phosphonic acid in a suitable solvent. A typical concentration is 1 mM.[9] The choice of solvent is crucial; for instance, anisole (B1667542) has been shown to enable extremely rapid SAM formation of OPA.[9]

  • Immersion: Immerse the cleaned substrate into the phosphonic acid solution. Immersion times can vary widely, from a few seconds to several hours, depending on the phosphonic acid, solvent, and substrate combination.[6][9]

  • Withdrawal: Withdraw the substrate from the solution at a slow, controlled speed to ensure a uniform film.

  • Rinsing: Gently rinse the coated substrate with a pure solvent (the same used for the solution) to remove any physisorbed (weakly bound) molecules.[6]

  • Drying: Dry the substrate, typically with a stream of inert gas like nitrogen.

Spray-Coating Protocol for Phosphonic Acid SAMs

This protocol is a generalized procedure based on the methodology for depositing pentafluorobenzyl phosphonic acid (PFBPA) on metal oxide surfaces.[8]

cluster_0 Workflow start Start sub_prep 1. Substrate Preparation (e.g., Sonication) start->sub_prep sub_heating 2. Substrate Heating (e.g., 25-150 °C) sub_prep->sub_heating sol_prep 3. Solution Preparation sub_heating->sol_prep spraying 4. Spray Deposition (Atomized solution onto substrate) sol_prep->spraying drying 5. Drying (Solvent evaporates on contact) spraying->drying end End drying->end

Spray-Coating Experimental Workflow
  • Substrate Preparation: Clean the substrate using standard procedures such as sonication in appropriate solvents to remove contaminants.[6]

  • Substrate Heating: Place the substrate on a hotplate and heat to a temperature between 25 °C and 150 °C. Heating the substrate can facilitate solvent evaporation and may increase surface coverage and the magnitude of the work function shift.[8]

  • Solution Preparation: Prepare a solution of the phosphonic acid in a volatile solvent.

  • Spray Deposition: Use an airbrush or automated spray nozzle to apply the phosphonic acid solution to the heated substrate. The key parameters to control are the atomizing gas pressure, the nozzle-to-substrate distance, and the total spray time (e.g., 60 seconds).[8] The process should be carried out in a well-ventilated area or a fume hood.

  • Drying: The solvent typically evaporates upon contact with the heated substrate, leaving the phosphonic acid monolayer. Post-deposition rinsing and drying steps may be employed if necessary to remove any excess material.

Conclusion

Both dip-coating and spray-coating are effective methods for the deposition of high-quality phosphonic acid monolayers.

Dip-coating is a simple, cost-effective technique that excels at producing highly uniform films on substrates with simple geometries.[4] Its primary drawback is the often lengthy processing time required for complete monolayer formation.[6]

Spray-coating offers a significant advantage in terms of speed, with deposition times on the order of seconds to minutes, making it highly suitable for large-scale and industrial applications.[4][8] It provides excellent flexibility for coating large or complex surfaces and minimizes material waste.[4] While it may require more careful process optimization, studies show that it can produce films with properties comparable or even superior to those made by dip-coating.[8]

For laboratory-scale research where film uniformity is paramount and processing time is not a major constraint, dip-coating remains an excellent choice. For applications demanding high throughput, scalability, and the ability to coat large or non-planar surfaces, spray-coating presents a compelling and efficient alternative.

References

evaluation of m-PEG2-phosphonic acid as a PROTAC linker compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. While standard polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of PROTAC development, there is growing interest in functionalized linkers like m-PEG2-phosphonic acid. This guide provides a comparative overview of this compound against common alternative linkers, supported by a summary of key evaluation metrics and detailed experimental protocols.

The Crucial Role of the PROTAC Linker

A PROTAC functions by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not a passive spacer but an active component that influences:

  • Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.

  • Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, all of which are key for drug development.

  • Selectivity and Potency: Subtle changes in the linker can alter the degradation efficiency (DC50 and Dmax) and selectivity for the target protein.

Comparative Analysis of PROTAC Linkers

While direct comparative studies featuring this compound are not extensively available in peer-reviewed literature, we can infer its potential properties based on its structural components and compare them to commonly used linker types. The phosphonic acid moiety introduces a unique set of characteristics compared to traditional PEG and alkyl linkers.

Table 1: Comparison of PROTAC Linker Characteristics

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
This compound Short PEG chain with a terminal phosphonic acid group. Hydrophilic and negatively charged at physiological pH.Potentially improved aqueous solubility. The phosphonate (B1237965) group may enhance cell retention. May offer unique interactions within the ternary complex.Potential for altered cell permeability due to the charged group. Synthesis may be more complex than standard linkers.
Alkyl Chains Composed of repeating methylene (B1212753) units. Generally hydrophobic and flexible.Synthetically straightforward. High degree of conformational flexibility.Can lead to poor aqueous solubility and high lipophilicity, potentially impacting cell permeability and oral bioavailability. May be more susceptible to metabolism.[1]
PEG Chains Composed of repeating ethylene (B1197577) glycol units. Hydrophilic and flexible.Improves aqueous solubility and can enhance cell permeability.[2] Biocompatible and synthetically versatile.Can increase the number of rotatable bonds, potentially leading to an entropic penalty upon binding. May have reduced metabolic stability compared to alkyl linkers.
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, cycloalkanes) or aromatic rings.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing ternary complex stability and improving pharmacokinetic properties. May enhance selectivity.Often more synthetically challenging to prepare. Lack of flexibility can make it difficult to achieve a productive ternary complex geometry.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the PROTAC mechanism and the experimental workflow for linker evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Linker_Design Linker Design (this compound vs. Alternatives) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation PROTAC_Synthesis->Ternary_Complex Permeability Cell Permeability Assay PROTAC_Synthesis->Permeability Binding_Assay Binary & Ternary Binding Assays (SPR, ITC, TR-FRET) SAR_Analysis Structure-Activity Relationship (SAR) (DC50, Dmax) Binding_Assay->SAR_Analysis Ternary_Complex->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Permeability->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Viability_Assay->SAR_Analysis

Experimental workflow for evaluating PROTAC linkers.

Experimental Protocols for PROTAC Linker Evaluation

A thorough evaluation of a novel linker like this compound requires a combination of biophysical, biochemical, and cellular assays.

Biophysical and Biochemical Assays for Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradation activity.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize the purified target protein or E3 ligase onto a sensor chip.

    • Binary Binding: Inject the PROTAC at various concentrations to determine the binding affinity (KD) to the immobilized protein.

    • Ternary Complex Formation: Co-inject the PROTAC and the second protein partner (in solution) over the sensor chip to measure the kinetics of ternary complex formation and dissociation.

  • Isothermal Titration Calorimetry (ITC):

    • Setup: Place the purified target protein in the sample cell and the PROTAC in the titration syringe.

    • Titration: Titrate the PROTAC into the protein solution and measure the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

    • Ternary Complex Analysis: To assess ternary complex formation, pre-saturate the target protein with the PROTAC and then titrate in the E3 ligase.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Labeling: Label the purified target protein and E3 ligase with a compatible FRET donor-acceptor pair (e.g., terbium and fluorescein).

    • Assay: In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.

    • Measurement: Measure the FRET signal. An increase in the signal indicates the proximity of the two proteins, confirming ternary complex formation.

Cellular Assays for PROTAC Efficacy

Cell-based assays are essential to evaluate the performance of a PROTAC in a biologically relevant environment.

  • Western Blotting for Protein Degradation:

    • Cell Culture and Treatment: Culture the desired cell line and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

  • In-Cell Western (ICW):

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

    • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100).

    • Immunostaining: Incubate the cells with a primary antibody against the target protein and a secondary antibody conjugated to a near-infrared fluorophore. A second antibody for a loading control protein with a different fluorophore is used for normalization.

    • Imaging and Quantification: Scan the plate using a near-infrared imager and quantify the fluorescence intensity to determine protein levels.

  • Cell Viability/Cytotoxicity Assay (e.g., MTS or MTT):

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC.

    • Incubation: Incubate for a period relevant to the degradation kinetics (e.g., 72 hours).

    • Reagent Addition: Add the viability reagent (e.g., MTS) and incubate until color development.

    • Measurement: Read the absorbance at the appropriate wavelength.

    • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Conclusion

The selection of the linker is a critical step in the design of a successful PROTAC. While this compound presents an intriguing option with its potential for enhanced solubility and unique interactions, its performance must be empirically evaluated against established linker classes. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of novel PROTAC linkers. By systematically evaluating binary and ternary complex formation, cellular degradation efficacy, and cytotoxic effects, researchers can make data-driven decisions to optimize the linker and ultimately develop more effective targeted protein degraders. The continued exploration of novel linker chemistries will be essential for unlocking the full therapeutic potential of the PROTAC modality.

References

A Comparative Guide to the Surface Binding of PEGylated Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding properties of phosphonic acids and their PEGylated derivatives to various substrates relevant in biomedical research and drug delivery. Due to a lack of specific binding constant data for m-PEG2-phosphonic acid in the public domain, this comparison focuses on closely related molecules to infer its potential binding characteristics. The data presented is compiled from studies on non-PEGylated and other short-chain PEGylated phosphonic acids, offering valuable insights into their surface binding affinity.

The phosphonate (B1237965) group is recognized for its strong affinity to metal oxide surfaces, making it an effective anchor for surface modification of materials like titanium dioxide (TiO₂), iron oxides (FeₓOᵧ), and hydroxyapatite (B223615) (HA), a key component of bone.[1][2][3][4][5][6] Poly(ethylene glycol) (PEG) chains are frequently attached to these phosphonate anchors to enhance biocompatibility, improve colloidal stability, and reduce non-specific protein adsorption.[1][7]

Quantitative Binding Data Comparison

The following tables summarize key binding parameters for phosphonic acid derivatives on different substrates. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparison of Binding Constants for Different Anchoring Groups on Titanium Dioxide (TiO₂) Nanoparticles

LigandAnchoring GroupAdsorption Constant (Kads) [M⁻¹]Free Binding Energy (ΔG) [kJ/mol]Grafting Density (θ) [molecules/nm²]
n-Propylphosphonic acidPhosphonic Acid6118-21.64.5
4-Hydroxybenzoic acidCarboxylic Acid1000-17.12.5
4-NitrocatecholCatechol2800-19.73.0

Data sourced from a study on anatase TiO₂ nanoparticles.[1][8] The experiment was conducted under neutral pH conditions.

Table 2: Comparison of Equilibrium Binding Constants for Functionalized Gold Nanoparticles to Hydroxyapatite (HA)

Functional GroupEquilibrium Binding Constant (Keq) [mg/L]
Bisphosphonate3.40
Carboxylate0.69
Phosphonate0.25

Data reflects the binding of functionalized gold nanoparticles to synthetic HA crystals in de-ionized water.[4]

Table 3: Grafting Density of mPEG-Phosphonic Acids on Titanium Dioxide (TiO₂) Nanocrystals

mPEG Molecular Weight ( g/mol )Grafting Density (σ) [chains/nm²]
44~1.8
500~1.2
2000~0.6
5000~0.3
10,000~0.2
20,000~0.1

This data illustrates the trend of decreasing grafting density with increasing PEG chain length on TiO₂ nanoparticles.[9][10]

From the available data, a clear trend emerges: phosphonic acids exhibit strong binding to metal oxide surfaces, generally stronger than carboxylic acids.[1][8] The addition of a PEG chain influences the grafting density, with shorter chains allowing for a more densely packed surface layer.[9][10] While specific binding constants for this compound are not available, it can be inferred that it would exhibit strong binding to surfaces like TiO₂, iron oxides, and hydroxyapatite, with a relatively high potential grafting density due to its short PEG chain.

Experimental Protocols

The determination of binding constants is crucial for understanding the stability and performance of surface modifications. Two common techniques for quantifying these interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) for Determining Binding to Nanoparticles in Solution

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[11][12][13][14]

Methodology:

  • Sample Preparation:

    • Prepare a suspension of the nanoparticles (e.g., TiO₂, FeₓOᵧ) in a well-defined buffer. The buffer composition should be kept identical for both the nanoparticle suspension and the ligand solution to avoid heats of dilution.[15]

    • Prepare a solution of the m-PEG-phosphonic acid ligand in the same buffer. The ligand concentration in the syringe is typically 10-20 times the molar concentration of the binding sites on the nanoparticles in the cell.[10]

    • Thoroughly degas both the nanoparticle suspension and the ligand solution to prevent air bubbles.

  • ITC Experiment:

    • Load the nanoparticle suspension into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The heat change associated with each injection is measured. As the binding sites on the nanoparticles become saturated, the magnitude of the heat change per injection decreases.[12]

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to determine the heat change for each injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to nanoparticle binding sites.

    • This isotherm is then fitted to a suitable binding model (e.g., one set of sites) to extract the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[10]

Surface Plasmon Resonance (SPR) for Measuring Binding to a Functionalized Surface

SPR is a surface-sensitive optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.[8][16] This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.[17]

Methodology:

  • Sensor Chip Preparation:

    • A sensor chip with a thin metal film (typically gold) is required.

    • The substrate of interest (e.g., a thin layer of titanium dioxide or hydroxyapatite) is coated onto the gold surface.

  • Immobilization of Ligand (or Substrate):

    • For measuring the binding of a soluble substrate to an immobilized ligand, the phosphonic acid-PEG would be covalently attached to the sensor surface. However, for measuring the binding of the PEG-phosphonic acid to a substrate like TiO₂, the TiO₂ would be the immobilized layer.

  • SPR Measurement:

    • A buffer solution is continuously flowed over the sensor surface to establish a stable baseline.

    • The analyte (this compound solution) at various concentrations is injected and flows over the surface.

    • Binding of the analyte to the immobilized substrate causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[8]

    • After the association phase, the buffer is flowed over the surface again to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is analyzed.

    • The association and dissociation curves are fitted to kinetic models to determine the on-rate (kₐ) and off-rate (kₑ).

    • The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.

Visualizations

Experimental Workflow for ITC Measurement

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_np Prepare Nanoparticle Suspension in Buffer prep_ligand Prepare m-PEG2-PA Solution in same Buffer load_samples Load Nanoparticles into Cell, Ligand into Syringe prep_np->load_samples degas Degas Both Solutions equilibrate Equilibrate System at Set Temperature load_samples->equilibrate inject Perform Sequential Ligand Injections equilibrate->inject measure_heat Measure Heat Change per Injection inject->measure_heat integrate Integrate Raw Data (Heat Spikes) measure_heat->integrate plot Plot Binding Isotherm (Heat vs. Molar Ratio) integrate->plot fit Fit Isotherm to Binding Model plot->fit results Determine Ka, ΔH, n fit->results

Caption: Workflow for determining binding constants using Isothermal Titration Calorimetry.

Logical Relationship of Surface Modification and Analysis

Surface_Modification_Analysis cluster_materials Starting Materials cluster_analysis Binding Analysis cluster_output Quantitative Outputs substrate Substrate (e.g., TiO₂, FeₓOᵧ, HA) process Surface Modification substrate->process peg_pa This compound peg_pa->process modified_surface PEGylated Surface process->modified_surface itc ITC (Solution-based) modified_surface->itc Characterize Binding in Solution spr SPR (Surface-based) modified_surface->spr Characterize Binding on a Surface binding_constants Binding Constants (Ka, Kd) itc->binding_constants thermodynamics Thermodynamics (ΔH, ΔS) itc->thermodynamics spr->binding_constants

References

Navigating the Nano-Bio Interface: A Comparative Guide to Nanoparticle Stabilizers Beyond m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimal nanoparticle stability is paramount to achieving desired therapeutic and diagnostic outcomes. While m-PEG2-phosphonic acid has been a staple for imparting stealth properties and colloidal stability, a growing landscape of alternative stabilizers offers unique advantages in terms of biocompatibility, functionality, and performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the rational selection of nanoparticle coatings.

The stability of nanoparticles in biological environments is a critical determinant of their in vivo fate, influencing circulation time, biodistribution, cellular uptake, and ultimately, therapeutic efficacy and toxicity. An ideal stabilizer should prevent aggregation, minimize protein adsorption (opsonization), and offer opportunities for further functionalization, all while exhibiting excellent biocompatibility. This guide delves into the performance of several key alternatives to this compound: Polyvinylpyrrolidone (PVP), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG), Polysarcosine (pSar), Zwitterionic Polymers, Citric Acid, and Dopamine-derived coatings.

Comparative Performance Analysis

The choice of stabilizer significantly impacts the physicochemical properties and biological interactions of nanoparticles. The following tables summarize quantitative data from various studies, offering a comparative overview of key performance indicators. It is important to note that direct comparisons can be challenging due to variations in nanoparticle core materials, synthesis methods, and experimental conditions across different studies.

Table 1: Physicochemical Properties of Nanoparticles with Various Stabilizers

StabilizerNanoparticle CoreAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PVP Silver (AgNP)~6 - 12< 0.5 (indicates narrow distribution)Not consistently reported[1]
Zinc Oxide (ZnO)30 - 40Not reportedNot reported[2][3]
DSPE-PEG2000 PLGANot specified< 0.2-0.6 to -17.2[4]
Iron Oxide (SPIO)Not specifiedNot specifiedNot specified[5]
with Soluplus (1:1)36.50.900-28.5[6][7]
Polysarcosine (pSar) Lipid Nanoparticles75 - 150AcceptableNot specified[8]
pSar-PBAE Polyplexes~100 - 200~0.2 - 0.3+20 to +40[9]
Zwitterionic Polymers (pMPC) Gold (AuNP)Not specifiedReduced aggregationNot specified[10]
Polyelectrolyte Micelles~1.5-2x larger than PEG counterpartsNot specifiedNot specified[11][12][13]
Citric Acid Magnetite (Fe3O4)17 - 30 (hydrodynamic size)Not reported-26 to -32[14][15]
Dopamine (B1211576) Iron Oxide (Fe3O4)4-5 nm core with 1-2 nm shellNot reportedNot reported[16]

Note: The data presented is a compilation from multiple sources and should be interpreted with consideration of the specific experimental contexts.

Table 2: In Vitro and In Vivo Performance Indicators

StabilizerKey Performance AspectsFindingsReference
PVP Colloidal StabilityPVP-stabilized AgNPs were found to be the most stable in OECD media over 21 days compared to citrate (B86180) and PEG coatings.[17]
CytotoxicityPositively charged polymer coatings on PLGA nanoparticles showed the highest cytotoxicity.[18]
DSPE-PEG Cellular UptakePEGylated lipid-based nanocarriers showed significantly lower cellular uptake compared to zwitterionic counterparts on Caco-2 cells.[19]
In Vivo ImagingCan be used to create stealth nanoparticles for in vivo imaging with delayed liver capture.[20]
Polysarcosine (pSar) ImmunogenicityExhibits lower immunogenicity compared to PEG.[21]
mRNA DeliverypSar-functionalized lipid nanoparticles show high RNA transfection potency with an improved safety profile.[8]
Zwitterionic Polymers Protein AdsorptionHighly effective in preventing protein adsorption and nanoparticle aggregation.[22]
Cellular UptakeUp to 60-fold higher cellular uptake in Caco-2 cells compared to PEGylated lipid-based nanocarriers.[19]
Citric Acid StabilityProvides stability to nanoparticles over a wide range of pH at low to moderate ionic strength.[23]
Dopamine BiofunctionalizationProvides a versatile platform for further surface modification with various biomolecules.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of nanoparticle stabilization strategies. Below are generalized methodologies for key stabilization techniques.

Polyvinylpyrrolidone (PVP) Stabilization of Metal Nanoparticles

This protocol is based on the chemical reduction method for synthesizing PVP-stabilized silver nanoparticles[1].

  • Preparation of Solutions:

    • Prepare an aqueous solution of silver nitrate (B79036) (AgNO₃).

    • Prepare an aqueous solution of sodium borohydride (B1222165) (NaBH₄) as a reducing agent.

    • Prepare an aqueous solution of Polyvinylpyrrolidone (PVP) with a specific molecular weight (e.g., 40k or 55k).

  • Synthesis:

    • In a flask, combine the AgNO₃ solution with the PVP solution under vigorous stirring.

    • Rapidly add the NaBH₄ solution to the mixture.

    • The color of the solution will change, indicating the formation of silver nanoparticles.

    • Continue stirring for a specified period to ensure the reaction is complete and the nanoparticles are stabilized.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the PVP-coated nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the centrifugation and resuspension steps multiple times to remove unreacted reagents.

  • Characterization:

    • Characterize the size, PDI, and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS).

    • Confirm the morphology and size using Transmission Electron Microscopy (TEM).

DSPE-PEG Coating of Pre-formed Nanoparticles

This protocol describes a solvent-exchange method for coating hydrophobic iron oxide nanocrystals with DSPE-PEG[5].

  • Initial Dispersion:

    • Disperse the hydrophobic iron oxide nanoparticles and DSPE-mPEG in a nonpolar solvent like chloroform (B151607).

  • Solvent Exchange:

    • Gradually replace the chloroform with a polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO) to increase the polarity of the solvent system.

    • Subsequently, add water to the dispersion. This gradual increase in polarity facilitates the assembly of the amphiphilic DSPE-PEG onto the hydrophobic nanoparticle surface.

  • Purification:

    • Remove excess, unbound DSPE-PEG and solvents through methods like dialysis or tangential flow filtration.

  • Characterization:

    • Analyze the hydrodynamic diameter and stability of the coated nanoparticles in aqueous buffers using DLS.

    • Assess the coating efficiency and morphology using techniques like TEM and thermogravimetric analysis (TGA).

Polysarcosine (pSar) Conjugation to Lipids for Nanoparticle Formulation

This protocol outlines the synthesis of DSPE-polysarcosine (DSPE-pSar) for incorporation into lipid nanoparticles[24].

  • Polymerization:

    • Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) in anhydrous chloroform at 60 °C in a nitrogen-purged flask.

    • In a separate flask, prepare a mixture of Sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) and N,N-Diisopropylethylamine (DIPEA) in anhydrous dimethylacetamide (DMAc).

    • Transfer the DSPE solution to the Sar-NCA mixture under a nitrogen atmosphere.

    • Stir the reaction at 60 °C for 48 hours to allow the ring-opening polymerization of sarcosine initiated by the primary amine of DSPE.

  • Purification:

    • Precipitate the resulting DSPE-pSar from the reaction mixture using a suitable non-solvent like diethyl ether.

    • Collect the precipitate and dry it under vacuum.

  • Nanoparticle Formulation:

    • The purified DSPE-pSar can then be used as a component in the formulation of lipid nanoparticles, typically through methods like thin-film hydration or microfluidics, along with other lipid components.

Dopamine Coating of Nanoparticles

This protocol describes the in-situ polymerization of dopamine on the surface of nanoparticles in an aqueous solution[25][26].

  • Dispersion of Nanoparticles:

    • Disperse the nanoparticles to be coated in a buffered aqueous solution, typically a Tris buffer at a pH of approximately 8.5.

  • Dopamine Polymerization:

    • Add dopamine hydrochloride to the nanoparticle suspension.

    • The solution will gradually change color from colorless to brown/black, indicating the oxidative self-polymerization of dopamine onto the nanoparticle surface.

    • Allow the reaction to proceed for a set amount of time (e.g., 3-24 hours) under stirring at room temperature to control the thickness of the polydopamine layer.

  • Purification:

    • Separate the polydopamine-coated nanoparticles from the solution containing unreacted dopamine and soluble polydopamine by centrifugation.

    • Wash the coated nanoparticles several times with deionized water.

  • Characterization:

    • Confirm the presence of the polydopamine coating using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).

    • Evaluate the change in surface properties (e.g., zeta potential) and morphology (TEM).

Visualizing Methodologies and Concepts

To further clarify the experimental workflows and the principles behind nanoparticle stabilization, the following diagrams are provided.

Experimental_Workflow_PVP_Stabilization Experimental Workflow for PVP Stabilization cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization AgNO3 AgNO₃ Solution Mix Mix AgNO₃ and PVP AgNO3->Mix NaBH4 NaBH₄ Solution PVP PVP Solution PVP->Mix Add_Reducer Add NaBH₄ Mix->Add_Reducer Stir Stir to Stabilize Add_Reducer->Stir Centrifuge Centrifugation Stir->Centrifuge Resuspend Resuspend in Water Centrifuge->Resuspend DLS DLS (Size, PDI) Resuspend->DLS TEM TEM (Morphology) Resuspend->TEM Nanoparticle_Stabilization_Mechanisms Mechanisms of Nanoparticle Stabilization cluster_steric Steric Hindrance cluster_electrostatic Electrostatic Repulsion cluster_electrosteric Electrosteric Stabilization NP1 Nanoparticle Polymer_Layer1 Polymer Chains NP2 Nanoparticle Surface_Charge Surface Charge (+/-) NP3 Nanoparticle Charged_Polymer Charged Polymer Chains Stabilizer Stabilizing Agent Stabilizer->NP1 e.g., PVP, DSPE-PEG, pSar Stabilizer->NP2 e.g., Citric Acid Stabilizer->NP3 e.g., Some Zwitterionic Polymers Cellular_Uptake_and_Signaling Nanoparticle-Cell Interaction and Potential Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NP Coated Nanoparticle Protein_Corona Protein Corona Formation NP->Protein_Corona Receptor Cell Surface Receptors Protein_Corona->Receptor Recognition Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome Signaling Downstream Signaling Cascades (e.g., MAPK, NF-κB) Endosome->Signaling Modulation Response Cellular Response (e.g., Cytotoxicity, Inflammation, Therapeutic Effect) Signaling->Response

References

A Head-to-Head Battle: PEG vs. Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision point in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, the molecular bridge connecting a potent cytotoxic payload to a targeted monoclonal antibody, profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.

Historically, polyethylene (B3416737) glycol (PEG) linkers have been a popular choice for their ability to impart hydrophilicity, improve PK profiles, and reduce aggregation.[1][2] However, concerns over potential immunogenicity and the emergence of novel hydrophilic alternatives have spurred the development and evaluation of non-PEG linkers.[3] This guide provides an objective, data-driven comparison of PEG and non-PEG linkers to inform rational ADC design.

Performance Under the Microscope: Key Parameters

The ideal ADC linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity.[4] Upon internalization into the target cancer cell, it must then efficiently release the cytotoxic agent.[5] The hydrophilicity of the linker is a crucial parameter, as many potent payloads are hydrophobic, leading to challenges with ADC aggregation, which can compromise efficacy and induce immunogenicity.[2][6]

PEG linkers directly address this hydrophobicity challenge. By incorporating PEG chains, developers can enhance the water solubility of the entire ADC, which can lead to several benefits:

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from rapid clearance, extending its circulation half-life and increasing tumor accumulation.[6][7]

  • Reduced Aggregation: PEGylation effectively prevents the formation of aggregates, even with high drug-to-antibody ratios (DAR).[1][6]

  • Higher Drug Loading: By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of more drug molecules per antibody, potentially increasing potency.[2][7]

Non-PEG linkers encompass a diverse range of chemistries, from standard hydrophobic linkers (e.g., SMCC) to newer hydrophilic, biodegradable alternatives designed to circumvent the potential drawbacks of PEGylation.[8][9] These alternatives include polymers like polysarcosine (PSAR) or other hydrophilic moieties such as sulfonate groups and macrocycles.[10][11] The primary motivation for exploring non-PEG alternatives is the concern over pre-existing and treatment-induced anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity reactions.

Quantitative Data Comparison

Direct, head-to-head comparisons of ADCs where the only variable is the PEG vs. non-PEG nature of the linker are challenging to compile from disparate studies. However, several key studies provide valuable quantitative insights.

Table 1: Pharmacokinetic (PK) Profile Comparison

This table compares the pharmacokinetic parameters of ADCs featuring different linker technologies. A longer half-life (t½) and slower clearance generally indicate a more favorable PK profile, allowing for greater drug exposure at the tumor site.

Linker TypeADC ConstructAnimal ModelHalf-life (t½)Clearance RateReference
Non-PEG ZHER2-SMCC-MMAEMouse1.1 h-[8]
PEG ZHER2-PEG4K-MMAEMouse2.8 h (2.5x increase)-[8]
PEG ZHER2-PEG10K-MMAEMouse12.3 h (11.2x increase)-[8]
Non-PEG Trastuzumab-Glucuronide-MMAE (DAR 8)Mouse-~1.4 mL/h[11]
Non-PEG (PSAR) Trastuzumab-PSAR12-Glucuronide-MMAE (DAR 8)Mouse-~0.4 mL/h[11]
PEG Trastuzumab-PEG8-Glucuronide-MMAE (DAR 8)Rat-~0.2 mL/h[12][13]
PEG Trastuzumab-PEG12-Glucuronide-MMAE (DAR 8)Rat-~0.2 mL/h[12][13]

Data compiled from multiple sources illustrates the significant impact of hydrophilic polymers on ADC pharmacokinetics.

Table 2: In Vitro Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a measure of an ADC's potency against cancer cell lines in vitro. Lower values indicate higher potency. It is important to note that while PEGylation can enhance in vivo performance by improving PK, it can sometimes slightly reduce in vitro cytotoxicity.

Linker TypeADC ConstructCell LineIC50 (nM)Reference
Non-PEG ZHER2-SMCC-MMAENCI-N87 (HER2+)10.2 nM[8]
PEG ZHER2-PEG4K-MMAENCI-N87 (HER2+)46.1 nM (4.5x increase)[8]
PEG ZHER2-PEG10K-MMAENCI-N87 (HER2+)224.2 nM (22x increase)[8]
Non-PEG (Cyclodextrin) Brentuximab-α-CD-MMAEKarpas-299 (CD30+)~0.025 nM[10]
PEG Brentuximab-PEG24-MMAEKarpas-299 (CD30+)~0.020 nM[10]
Reference ADC Adcetris® (Val-Cit Linker)Karpas-299 (CD30+)~0.016 nM[10]

These data show that while large PEG chains can sometimes increase the IC50 (reduce potency) in vitro, other hydrophilic linkers can maintain potency comparable to both PEGylated and standard non-PEG linkers.

Visualizing the Concepts

Diagrams help clarify the complex relationships and workflows involved in ADC development and function.

ADC_Structure_Comparison cluster_0 Antibody-Drug Conjugate (ADC) cluster_1 PEG Linker cluster_2 Non-PEG Linker mAb Monoclonal Antibody Linker_PEG PEG Polymer Chain (Hydrophilic Spacer) mAb->Linker_PEG Linker_NonPEG e.g., Peptide, Hydrazone or Polysarcosine Cleavage_Site_PEG Cleavable Site Linker_PEG->Cleavage_Site_PEG Payload_PEG Cytotoxic Payload Cleavage_Site_PEG->Payload_PEG Cleavage_Site_NonPEG Cleavable Site Linker_NonPEG->Cleavage_Site_NonPEG Payload_NonPEG Cytotoxic Payload Cleavage_Site_NonPEG->Payload_NonPEG

Caption: Structural comparison of ADCs with PEG vs. Non-PEG linkers.

ADC_Workflow start ADC Design: Select Antibody, Payload, Linker conjugation Bioconjugation start->conjugation purification Purification & Characterization (e.g., DAR, Aggregation) conjugation->purification invitro In Vitro Evaluation purification->invitro cytotoxicity Cytotoxicity Assay (IC50 on Target/Non-target cells) invitro->cytotoxicity stability Plasma Stability Assay invitro->stability invivo In Vivo Evaluation invitro->invivo Promising Candidates pk Pharmacokinetics (PK) (t½, Clearance) invivo->pk efficacy Efficacy Study (Tumor Growth Inhibition) invivo->efficacy toxicity Toxicity Study (Maximum Tolerated Dose) invivo->toxicity decision Lead Candidate Selection invivo->decision

Caption: General experimental workflow for ADC evaluation.

Detailed Experimental Protocols

Reproducibility and accurate comparison require standardized methodologies. Below are detailed protocols for key experiments cited in ADC evaluation.

In Vitro Cytotoxicity Assay (MTT-Based)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[14]

Objective: To measure the target-specific cell-killing ability of an ADC.

Methodology:

  • Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14][15]

  • Cell Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach to the plate surface.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a background control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 96 hours.[15][16]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14][16]

  • Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[16] Incubate overnight at 37°C if using SDS-HCl.[16]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

In Vivo Pharmacokinetic (PK) Analysis

This experiment measures how an ADC is absorbed, distributed, metabolized, and excreted over time in an animal model.[17]

Objective: To determine key PK parameters such as half-life, clearance, and exposure (AUC).

Methodology:

  • Animal Model: Use appropriate animal models, such as nude mice bearing human tumor xenografts or Sprague-Dawley rats.[12][17]

  • ADC Administration: Administer a single intravenous (i.v.) dose of the ADC at a specified concentration (e.g., 3-10 mg/kg) to a cohort of animals.[17][18]

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, and up to several days).[18][19]

  • Plasma Preparation: Process the blood samples immediately to obtain plasma by centrifugation and store frozen at -80°C until analysis.

  • Quantification of ADC Analytes: Measure the concentration of different ADC species in the plasma samples. This is critical for understanding linker stability.[20]

    • Total Antibody: Measured using a ligand-binding assay (LBA), such as an ELISA, that detects the antibody portion regardless of whether the drug is attached.[20]

    • Intact ADC (Conjugated Antibody): Measured using an LBA that requires both the antibody and the payload to be present for detection (e.g., an anti-payload capture antibody and an anti-antibody detection antibody).[17][20]

    • Unconjugated Payload: Measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[20]

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters, including:[17]

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Terminal Half-life (t½)

Conclusion

The choice between a PEG and a non-PEG linker is not a one-size-fits-all decision. The experimental data clearly show that incorporating hydrophilic polymers—whether PEG or alternatives like polysarcosine—can dramatically improve the pharmacokinetic profile of an ADC compared to traditional non-PEG linkers.[8][11] This often translates to superior in vivo efficacy.

PEG linkers remain a robust and well-validated strategy for overcoming the challenges associated with hydrophobic payloads, enabling higher DARs and extending circulation time.[2][6] However, the potential for immunogenicity must be considered.

Novel non-PEG hydrophilic linkers are emerging as highly promising alternatives. Polypeptoids like polysarcosine and other custom-designed hydrophilic structures can offer comparable or even superior performance to PEG in terms of PK and efficacy, while potentially mitigating immunogenicity concerns.[10][11]

Ultimately, the optimal linker strategy depends on the specific properties of the antibody, the payload, and the target indication. A thorough evaluation, including quantitative assessment of PK, stability, and efficacy as outlined in this guide, is essential for selecting the linker that will produce the safest and most effective ADC.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG2-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of this compound, ensuring laboratory safety and operational integrity.

When working with this compound, a hydrophilic linker used in the synthesis of PROTACs, adherence to strict safety protocols is paramount to protect laboratory personnel and the environment.[1] While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the safety guidelines for phosphonic acids, in general, indicate that these compounds can be corrosive and may cause severe skin and eye irritation or burns.[2][3] Therefore, the following personal protective equipment (PPE) and procedures are essential.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. This includes protection for the eyes, face, hands, and body.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which can lead to irritation or chemical burns.[3]
Body Protection A long-sleeved laboratory coat.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any potential dust or aerosols.[4][5]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid direct contact with the skin, eyes, and clothing.[4][5]

  • After handling, wash hands thoroughly with soap and water.[4][6]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • A storage temperature of -20°C is recommended.[1]

  • Keep it away from incompatible materials such as strong bases and oxidizing agents.

Disposal Plan: Waste Management

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company, following all local, state, and federal regulations.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the essential steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood handle Handling - Avoid direct contact - Use designated equipment prep->handle storage Storage - Tightly sealed container - -20°C, well-ventilated handle->storage If not for immediate use spill Spill Response - Evacuate and notify - Use spill kit for acids handle->spill In case of a spill waste_collection Waste Collection - Segregate solid and liquid waste - Label hazardous waste containers handle->waste_collection After use storage->handle For subsequent use spill->waste_collection Contain and clean up disposal Disposal - Contact EHS - Follow regulatory procedures waste_collection->disposal

Caption: Workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG2-phosphonic acid
Reactant of Route 2
Reactant of Route 2
m-PEG2-phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.